RS-246204
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHSGFUUWVRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RS-246204: A Small Molecule R-spondin-1 Mimetic Activating Wnt/Lgr5 Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of RS-246204, a small molecule identified as a substitute for R-spondin-1 (RSPO1). The document is intended for researchers, scientists, and drug development professionals investigating intestinal stem cell biology, regenerative medicine, and related therapeutic areas. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language).
Executive Summary
This compound is a 2-substituted purine derivative that functions as a potent R-spondin-1 mimetic.[1] Its primary mechanism of action is the positive modulation of the Wnt/β-catenin signaling pathway, crucial for the proliferation and maintenance of Lgr5-positive (Lgr5+) intestinal stem cells.[2][3] In the absence of R-spondin-1, this compound promotes the formation and growth of intestinal organoids, demonstrating its ability to sustain the intestinal stem cell niche in vitro.[4][5] While it activates the R-spondin-dependent pathway, its efficacy in activating Wnt signaling is reported to be lower than that of R-spondin-1. Notably, extensive literature search did not yield any evidence to support a mechanism of action as a ghrelin receptor antagonist.
Core Mechanism: R-spondin-1 Mimicry and Wnt/Lgr5 Pathway Activation
The canonical Wnt signaling pathway is fundamental for maintaining the self-renewal capacity of intestinal stem cells located at the base of the crypts of Lieberkühn. R-spondins are secreted proteins that act as potent potentiators of this pathway. They bind to Leucine-rich repeat-containing G-protein coupled Receptors 4, 5, and 6 (Lgr4/5/6), which in turn sequester the transmembrane E3 ubiquitin ligases RNF43 and ZNRF3. This sequestration prevents the degradation of Frizzled (FZD) receptors, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes that drive stem cell proliferation.
This compound mimics the action of R-spondin-1 by activating this signaling cascade, thereby promoting the proliferation of Lgr5+ stem cells. This has been demonstrated through the successful culture of intestinal organoids in the absence of exogenous R-spondin-1, a critical and costly component of the standard culture medium.
Signaling Pathway Diagram
Caption: this compound activates the Wnt/Lgr5 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effective Concentrations of this compound in Mouse Intestinal Organoid Culture
| Parameter | Value | Cell/System Type | Reference |
| Optimal Concentration Range | 25-50 µM | Mouse small intestinal crypts | |
| Ineffective Concentration (below) | < 6.25 µM | Mouse small intestinal crypts | |
| Toxic Concentration (above) | > 200 µM | Mouse small intestinal crypts |
Table 2: Effect of this compound on Wnt Target Gene Expression in Mouse Intestinal Organoids
| Gene | Expression Level vs. R-spondin-1 | Method | Reference |
| CD44 | Lower | RT-PCR | |
| Axin2 | Lower | RT-PCR | |
| EphB3 | Lower | RT-PCR | |
| Sox9 | Lower | RT-PCR | |
| Lgr5 | Reduced | qRT-PCR | |
| Defensin5 | Reduced | qRT-PCR | |
| Muc2 | Increased | qRT-PCR | |
| ChgA | Increased | qRT-PCR | |
| IAP | Increased | qRT-PCR |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Mouse Intestinal Organoid Culture with this compound
This protocol is adapted from the methodology described in the foundational studies of this compound.
Objective: To establish and maintain mouse intestinal organoids using this compound as a substitute for R-spondin-1.
Materials:
-
Mouse small intestine
-
Matrigel®
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin
-
HEPES
-
GlutaMAX™
-
N2 supplement
-
B27 supplement
-
N-acetylcysteine
-
Mouse recombinant EGF
-
Mouse recombinant Noggin
-
This compound (from a stock solution in DMSO)
-
24-well culture plates
Procedure:
-
Isolate crypts from the mouse small intestine using standard protocols involving EDTA chelation.
-
Resuspend the isolated crypts in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®/crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.
-
Prepare the complete growth medium (EN-RS246204) by supplementing Advanced DMEM/F12 with Penicillin-Streptomycin, HEPES, GlutaMAX™, N2, B27, N-acetylcysteine, EGF, Noggin, and the desired concentration of this compound (e.g., 25-50 µM).
-
Gently add 500 µL of the complete growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Monitor organoid formation and budding using a bright-field microscope.
WST-1 Cell Viability Assay
Objective: To quantify the number of viable cells in organoid cultures treated with different concentrations of this compound.
Procedure:
-
Culture intestinal organoids in a 96-well plate with varying concentrations of this compound for a specified period (e.g., 4 days).
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Forskolin-Induced Swelling Assay
Objective: To assess the functionality of the cystic fibrosis transmembrane conductance regulator (CFTR) in organoids grown with this compound.
Procedure:
-
Culture mature intestinal organoids.
-
Treat the organoids with forskolin, a CFTR activator.
-
Monitor and image the organoids over time to observe swelling, which indicates functional CFTR-mediated ion and water secretion into the organoid lumen.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for screening for R-spondin-1 substitutes and for assessing the effects of this compound.
Caption: Workflow for the identification of this compound.
Caption: Workflow for the functional assessment of this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that acts as a small molecule substitute for R-spondin-1. Its mechanism of action is centered on the potentiation of the Wnt/Lgr5 signaling pathway, which is essential for intestinal stem cell maintenance and proliferation. This activity allows for the cost-effective culture of intestinal organoids and opens avenues for exploring its therapeutic potential in conditions characterized by intestinal epithelial damage. Further investigation is warranted to fully elucidate its binding partners and the nuances of its interaction with the Wnt signaling cascade. There is currently no scientific evidence to suggest that this compound functions as a ghrelin receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-246204: A Cost-Effective Small Molecule Substitute for R-spondin-1 in Intestinal Organoid Culture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of organoid technology has revolutionized biomedical research, providing unprecedented opportunities for disease modeling, drug discovery, and regenerative medicine. Intestinal organoids, in particular, have emerged as powerful in vitro models that faithfully recapitulate the complex structure and function of the native intestinal epithelium. A critical component of the culture medium for intestinal organoids is R-spondin-1, a potent Wnt signaling agonist that is essential for the survival and proliferation of Lgr5-positive intestinal stem cells. However, the high cost of recombinant R-spondin-1 presents a significant barrier to large-scale organoid production and high-throughput screening applications. This technical guide provides a comprehensive overview of RS-246204, a small molecule that has been identified as a cost-effective substitute for R-spondin-1 in mouse intestinal organoid culture.
Mechanism of Action: Potentiating Wnt Signaling through the Lgr5 Axis
R-spondins are a family of secreted proteins that potentiate canonical Wnt/β-catenin signaling by acting as ligands for the Leucine-rich repeat-containing G-protein coupled receptors 4, 5, and 6 (LGR4, LGR5, and LGR6).[1][2] In the intestinal crypt, Lgr5 is a specific marker for adult stem cells.[1] The binding of R-spondin-1 to Lgr5 enhances the Wnt signaling cascade, which is crucial for the proliferation and maintenance of these stem cells, driving the growth and self-renewal of intestinal organoids.[3][4]
This compound, a 2-substituted purine, was identified from a screen of 8,364 small molecules as a compound capable of supporting the formation and growth of mouse intestinal organoids in the absence of R-spondin-1. It is proposed that this compound activates the R-spondin-dependent pathway in Lgr5-positive stem cells. While it promotes the proliferation of intestinal stem cells, studies have shown that this compound is less potent in activating Wnt signaling compared to R-spondin-1. This results in a subtle shift in the balance between stem cell proliferation and differentiation within the organoids.
Signaling Pathway Diagram
Caption: Wnt signaling pathway with R-spondin-1 and this compound.
Comparative Data: this compound vs. R-spondin-1
Quantitative analysis reveals that while this compound is a viable substitute for R-spondin-1, there are notable differences in their effects on organoid culture.
Table 1: Effect of this compound and R-spondin-1 on Mouse Intestinal Organoid Formation and Growth
| Parameter | R-spondin-1 (ENR Medium) | This compound (EN-RS246204 Medium) | No R-spondin-1 (EN Medium) | Reference |
| Optimal Concentration | 500 ng/mL | 25-50 µM | N/A | |
| Organoid Formation | Successful | Successful | Not observed | |
| Budding Efficiency (Day 4) | ~1:1 budding to non-budding ratio | ~1:1 budding to non-budding ratio (at 50 µM) | N/A | |
| Organoid Circumference (Day 4) | Similar to this compound | Similar to R-spondin-1 | N/A |
Table 2: Gene Expression Analysis in Organoids Cultured with this compound vs. R-spondin-1
| Gene | Function | Expression in EN-RS246204 vs. ENR | Reference |
| Lgr5 | Intestinal stem cell marker | Reduced | |
| Defensin5 | Paneth cell marker | Reduced | |
| CD44 | Wnt target gene, stem cell marker | Lower | |
| Axin2 | Wnt target gene | Lower | |
| EphB3 | Wnt target gene | Lower | |
| Sox9 | Wnt target gene, stem/progenitor marker | Lower | |
| Muc2 | Goblet cell marker | Increased | |
| ChgA | Enteroendocrine cell marker | Increased | |
| IAP | Enterocyte marker | Increased |
Table 3: Functional Comparison of Organoids
| Assay | Parameter Measured | R-spondin-1 (ENR) | This compound (EN-RS246204) | Reference |
| Forskolin-induced swelling | CFTR function (ion and fluid secretion) | Successful swelling | Successful swelling | |
| BrdU Incorporation | Cell proliferation | Similar number of BrdU+ cells | Similar number of BrdU+ cells | |
| TUNEL Assay | Apoptosis | Low levels of apoptosis | Low levels of apoptosis |
Experimental Protocols
The following protocols are adapted from the primary research describing the use of this compound.
Mouse Intestinal Crypt Isolation
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Euthanize a C57BL/6 mouse and harvest the entire small intestine.
-
Flush the intestine with ice-cold, Ca2+/Mg2+-free PBS.
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Open the intestine longitudinally and cut it into approximately 5 mm pieces.
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Wash the intestinal pieces with ice-cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in PBS containing 2 mM EDTA on a rotator for 30 minutes at 4°C.
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After incubation, shake the tube vigorously for 1 minute to release the crypts.
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Filter the supernatant through a 70 µm cell strainer to enrich for crypts.
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Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.
-
Resuspend the crypt pellet in Advanced DMEM/F12 medium.
Organoid Culture with this compound and R-spondin-1
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Prepare the following culture media:
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ENR Medium (Control): Advanced DMEM/F12 supplemented with 1x N2 supplement, 1x B27 supplement, 10 mM HEPES, 1x GlutaMAX, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL mouse EGF, 100 ng/mL Noggin, and 500 ng/mL mouse R-spondin-1.
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EN-RS246204 Medium: ENR medium without R-spondin-1, supplemented with this compound at a final concentration of 25-50 µM.
-
-
Count the isolated crypts and resuspend them in Matrigel at a density of approximately 1,000 crypts per 50 µL of Matrigel.
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Plate 50 µL of the crypt-Matrigel suspension into the center of each well of a pre-warmed 24-well plate.
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Polymerize the Matrigel by incubating the plate at 37°C for 10-15 minutes.
-
Gently add 500 µL of the appropriate culture medium (ENR or EN-RS246204) to each well.
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Culture the organoids at 37°C in a 5% CO2 incubator.
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Replace the culture medium every 2-3 days.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and R-spondin-1 in organoids.
Passaging of Organoids
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Aspirate the culture medium from the wells.
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Mechanically disrupt the Matrigel and organoids using a P1000 pipette.
-
Transfer the suspension to a microcentrifuge tube.
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Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the organoid pellet in fresh Matrigel.
-
Re-plate and culture as described in section 3.2.
RNA Extraction and qRT-PCR
-
Harvest organoids and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
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Synthesize cDNA using a reverse transcription kit.
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Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers for target genes (e.g., Lgr5, Axin2, Muc2, ChgA) and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Immunofluorescence Staining
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Fix organoids in 4% paraformaldehyde for 1 hour at room temperature.
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Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
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Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
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Incubate with primary antibodies (e.g., anti-Ki67, anti-Mucin-2, anti-Chromogranin A) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount and image using a confocal microscope.
Forskolin-Induced Swelling Assay
-
Culture mature organoids for 4 days.
-
Replace the medium with fresh medium containing 5 µM forskolin.
-
Acquire bright-field images of the organoids every 10 minutes for 1 hour.
-
Measure the change in the cross-sectional area of the organoids over time to quantify swelling.
Conclusion and Future Perspectives
This compound presents a promising and cost-effective alternative to R-spondin-1 for the culture of mouse intestinal organoids. While it successfully supports the formation, growth, and basic functions of these organoids, it is important for researchers to be aware of the observed differences in Wnt signaling activation and the resulting shifts in cell populations. Organoids cultured with this compound exhibit a more differentiated phenotype compared to those grown with R-spondin-1.
This small molecule will be instrumental in making large-scale organoid-based studies, such as high-throughput drug screening and toxicity testing, more accessible to a wider range of laboratories. Further research is warranted to elucidate the precise molecular interactions of this compound with the Lgr5 receptor complex and to explore its applicability to organoid models from other tissues and species. The development of more potent small molecule mimetics of R-spondin could further advance the field of organoid research and its translation into clinical applications.
References
The Discovery and Development of RS-246204: A Cost-Effective R-spondin-1 Mimetic for Intestinal Stem Cell Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The in vitro culture of intestinal stem cells, particularly as organoids, has revolutionized the study of gastrointestinal physiology, disease modeling, and drug discovery. A significant hurdle in this field has been the high cost of recombinant R-spondin-1, an essential growth factor for sustaining Lgr5-positive (Lgr5+) intestinal stem cells. This whitepaper details the discovery, mechanism of action, and application of RS-246204, a small molecule substitute for R-spondin-1. This compound facilitates the cost-effective culture of intestinal organoids, demonstrating comparable self-renewal and differentiation capacities to those grown with R-spondin-1. This guide provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its use, and a visualization of the pertinent signaling pathways, offering a valuable resource for researchers in the field of stem cell biology and regenerative medicine.
Introduction: The Need for an R-spondin-1 Alternative
The culture of organoids, three-dimensional multi-cellular structures that mimic the in vivo architecture and function of organs, has become a cornerstone of modern biological research. Intestinal organoids, derived from Lgr5+ stem cells, are particularly valuable for studying intestinal development, disease, and for high-throughput drug screening.[1][2] The maintenance and proliferation of these stem cells in vitro are critically dependent on the activation of the Wnt signaling pathway, which is significantly enhanced by the presence of R-spondin-1.[3] However, the high cost of recombinant R-spondin-1 presents a major barrier to the scalability of intestinal organoid research.[4][5] This limitation prompted the search for a cost-effective small molecule mimetic that could functionally replace R-spondin-1 in organoid culture media.
Discovery of this compound
This compound was identified through a high-throughput screening of a chemical library containing 8,364 compounds. The primary assay assessed the ability of these compounds to support the initial formation and growth of mouse small intestinal organoids (enteroids) from isolated crypts in a medium lacking R-spondin-1. From this extensive screening, this compound emerged as a potent small molecule capable of substituting for R-spondin-1 in promoting the establishment and maintenance of intestinal organoids.
Mechanism of Action: A Wnt Signaling Modulator
This compound functions as a positive regulator of the Wnt signaling pathway, which is essential for the proliferation of intestinal stem cells. R-spondins potentiate Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (Lgr) 4, 5, or 6, which in turn sequester the E3 ubiquitin ligases RNF43 and ZNRF3. This prevents the degradation of Wnt receptors (Frizzled), leading to enhanced Wnt signal transduction. While the precise molecular target of this compound is not fully elucidated, its effects on intestinal stem cells are consistent with an activation of this pathway.
However, studies have shown that enteroids grown in the presence of this compound express lower levels of Wnt target genes such as CD44, Axin2, EphB3, and Sox9 compared to those grown with R-spondin-1. This suggests that while this compound effectively promotes stem cell proliferation, its mode of Wnt pathway activation may be less potent or engage different downstream effectors than R-spondin-1. There is also evidence to suggest that this compound may activate Wnt-independent pro-survival pathways that contribute to organoid formation.
Signaling Pathway Diagram
Caption: Simplified R-spondin/Wnt signaling pathway in intestinal stem cells.
Quantitative Data Summary
The efficacy of this compound has been quantified through various assays, comparing its performance to standard R-spondin-1-containing media.
Table 1: Optimal Concentration of this compound for Enteroid Formation and Growth
| Concentration (μM) | Effect on Enteroid Budding |
| < 6.25 | No budded enteroids observed |
| 25 | Significant increase in budded organoids |
| 50 | Significant increase in budded organoids |
| > 100 | No budded enteroids observed |
| Data derived from studies on mouse intestinal organoids. |
Table 2: Comparison of Wnt Target Gene Expression in Enteroids
| Gene | Expression in EN-RS246204 vs. ENR-grown Enteroids |
| CD44 | Lower |
| Axin2 | Lower |
| EphB3 | Lower |
| Sox9 | Lower |
| EN-RS246204: Epidermal Growth Factor, Noggin, and this compound. ENR: Epidermal Growth Factor, Noggin, and R-spondin-1. Data obtained by RT-PCR. |
Table 3: Comparison of Stem Cell and Differentiation Marker Expression
| Marker | Cell Type | Expression in EN-RS246204 vs. ENR-grown Enteroids |
| Lgr5 | Intestinal Stem Cell | Reduced |
| Defensin5 | Paneth Cell | Reduced |
| Muc2 | Goblet Cell | Increased |
| ChgA | Enteroendocrine Cell | Increased |
| IAP | Enterocyte | Increased |
| Data suggests that while maintaining stemness, this compound may also promote a slightly more differentiated state compared to R-spondin-1. |
Detailed Experimental Protocols
The following are key experimental protocols adapted from the foundational studies on this compound.
Mouse Intestinal Crypt Isolation
-
Euthanize a C57BL/6 mouse and harvest the small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Cut the intestine into approximately 5 cm pieces and open longitudinally.
-
Scrape the mucosal surface to remove villi.
-
Wash the intestinal pieces with cold PBS until the supernatant is clear.
-
Incubate the tissue in PBS with 2 mM EDTA for 30 minutes at 4°C with gentle rocking.
-
Transfer the tissue to cold PBS and shake vigorously to release the crypts.
-
Filter the supernatant through a 70 µm cell strainer.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
Resuspend the crypt pellet in Matrigel.
Intestinal Organoid Culture with this compound
-
Plate 50 µL of the Matrigel/crypt suspension in the center of a 24-well plate.
-
Polymerize the Matrigel by incubating at 37°C for 15-20 minutes.
-
Overlay the Matrigel dome with 500 µL of complete organoid culture medium.
-
Basal Medium: Advanced DMEM/F12 supplemented with penicillin/streptomycin, 10 mM HEPES, and 1x GlutaMAX.
-
Growth Factors: 1x N2 supplement, 1x B27 supplement, 50 ng/mL mouse EGF, 100 ng/mL mouse Noggin.
-
Wnt Pathway Agonists: 25-50 µM this compound and 10 µM CHIR99021 (a GSK3β inhibitor that further enhances Wnt signaling).
-
-
Incubate at 37°C in a 5% CO2 incubator.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 5-7 days by disrupting the Matrigel, mechanically dissociating the organoids, and replating in fresh Matrigel.
Experimental Workflow Diagram
Caption: Workflow for isolating intestinal crypts and establishing organoid cultures using this compound.
BrdU Proliferation Assay
-
Add 10 µM Bromodeoxyuridine (BrdU) to the organoid culture medium.
-
Incubate for 24 hours at 37°C.
-
Wash the organoids with PBS.
-
Fix the organoids with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Treat with 2N HCl for 30 minutes at 37°C to denature the DNA.
-
Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with an anti-BrdU antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI and image using fluorescence microscopy.
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in the field of intestinal stem cell research. By providing a cost-effective and reliable substitute for R-spondin-1, this small molecule democratizes access to intestinal organoid technology, enabling its use in large-scale applications such as high-throughput drug screening and personalized medicine. While this compound has proven to be a robust tool, further research is warranted to fully elucidate its precise molecular mechanism of action and to explore its potential applications in the culture of other Lgr5-dependent stem cell populations. The continued development of such small molecule mimetics will undoubtedly accelerate progress in regenerative medicine and our understanding of stem cell biology.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
A Technical Guide to RS-246204: A Small Molecule Activator of the R-spondin Dependent Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt/β-catenin signaling pathway is fundamental to embryonic development, adult tissue homeostasis, and stem cell regulation. R-spondins (RSPOs) are a family of secreted proteins that act as potent positive regulators of this pathway. They are essential for the culture and maintenance of various organoid models, which are invaluable tools in disease modeling, drug discovery, and regenerative medicine. However, the high cost of recombinant R-spondin proteins presents a significant barrier to large-scale applications. RS-246204 is a small molecule, identified as a 2-substituted purine, that functions as a substitute for R-spondin-1.[1][2][3][4][5] It promotes the formation and growth of intestinal organoids from Lgr5+ stem cells in the absence of exogenous R-spondin-1, offering a cost-effective alternative for organoid-based research. This document provides a comprehensive technical overview of the R-spondin pathway, the role of this compound as an activator, and the experimental data and protocols that substantiate its function.
The R-spondin/Wnt Signaling Pathway
The canonical Wnt signaling pathway is orchestrated by the stabilization of β-catenin. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt to its co-receptors, Frizzled (Fzd) and LRP5/6, leads to the disassembly of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.
R-spondins significantly amplify this signal. The pathway is negatively regulated by the transmembrane E3 ubiquitin ligases ZNRF3 and RNF43, which promote the turnover of Fzd/LRP receptors. R-spondins bind to their cognate Leucine-rich repeat-containing G-protein coupled receptors (LGR4, LGR5, LGR6), which then form a ternary complex with ZNRF3/RNF43. This interaction leads to the membrane clearance of the E3 ligases, thereby increasing the surface density of Wnt receptors and sensitizing the cell to Wnt ligands.
This compound: A Small Molecule R-spondin Mimetic
This compound was discovered through a high-throughput screen of an 8,364 compound library for its ability to initiate the growth of mouse small intestinal organoids (enteroids) in a culture medium lacking R-spondin-1. This compound successfully substitutes for R-spondin-1, promoting both the initial formation and subsequent growth and maintenance of enteroids derived from Lgr5+ intestinal stem cells.
Mechanism of Action
This compound activates the R-spondin dependent pathway in Lgr5+ stem cells, which enhances cell proliferation and/or provides an anti-apoptotic effect, thereby promoting the regeneration of the intestinal epithelium. While it effectively replaces R-spondin-1 in organoid culture, studies indicate that this compound has a lower efficacy in activating Wnt signaling compared to the recombinant protein. This is evidenced by lower expression levels of Wnt target genes such as CD44, Axin2, EphB3, and Sox9 in organoids grown with this compound compared to those grown with R-spondin-1. This difference in signaling strength also leads to a distinct cellular composition within the organoids, with this compound-grown enteroids showing reduced expression of the stem cell marker Lgr5 and increased expression of differentiation markers for goblet cells (Muc2) and enteroendocrine cells (ChgA). It is hypothesized that this compound may also exert its pro-survival effects through a Wnt-independent pathway, potentially involving the Lgr5/Ras/MEK/ERK signaling cascade.
Quantitative Data
The efficacy of this compound has been characterized through various in vitro assays, primarily using mouse intestinal organoid cultures.
Table 1: In Vitro Efficacy of this compound in Mouse Intestinal Organoid Culture
| Parameter | Concentration (μM) | Result | Reference |
| Enteroid Formation | 6.25 - 200 | Dose-dependent effect observed. | |
| 25 | Effective concentration for inducing crypts to form enteroids. | ||
| 50 | Effective concentration for inducing crypts to form enteroids. | ||
| Cell Viability (WST-1 Assay) | 25 & 50 | Showed cell density comparable to R-spondin-1 control. | |
| Organoid Morphology | 25 & 50 | Increased number of budding ("healthy") enteroids, similar to R-spondin-1. | |
| Organoid Growth (Circumference) | 25 & 50 | Showed a time-dependent increase in size, comparable to R-spondin-1. |
Table 2: Relative mRNA Expression in Organoids (this compound vs. R-spondin-1)
| Gene | Category | Expression in this compound Organoids (vs. ENR) | Reference |
| CD44, Axin2, EphB3, Sox9 | Wnt Target Genes | Lower | |
| Lgr5, Defensin5 | Stem/Paneth Cell Markers | Lower | |
| Muc2 | Goblet Cell Marker | Higher | |
| ChgA | Enteroendocrine Cell Marker | Higher | |
| IAP | Enterocyte Marker | Higher | |
| ENR: Basal medium (EGF, Noggin) supplemented with R-spondin-1. |
Experimental Protocols
The following protocols are summarized from the methodologies used to characterize this compound.
Protocol 1: Mouse Intestinal Organoid Culture with this compound
This protocol describes the establishment of intestinal organoids from isolated crypts.
-
Crypt Isolation: Isolate the small intestine from a C57Bl/6 mouse. Open it longitudinally, wash with cold PBS, and cut into small pieces. Incubate in a chelating solution (e.g., 2 mM EDTA in PBS) on ice to release the crypts from the surrounding tissue.
-
Embedding: Collect the crypt-containing fraction and centrifuge. Resuspend the crypt pellet in Matrigel (or a similar basement membrane matrix) on ice.
-
Plating: Plate 50 µL domes of the Matrigel/crypt suspension into a pre-warmed 24-well plate. Allow the domes to solidify at 37°C for 15-30 minutes.
-
Culture Media: Overlay each dome with 500 µL of the appropriate culture medium:
-
EN Medium (Negative Control): Advanced DMEM/F12 with supplements (e.g., Penicillin-Streptomycin, HEPES, Glutamax), 50 ng/mL EGF, and 100 ng/mL Noggin.
-
ENR Medium (Positive Control): EN medium supplemented with 500 ng/mL R-spondin-1.
-
EN-RS246204 Medium: EN medium supplemented with this compound at the desired concentration (e.g., 25-50 µM).
-
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids can be passaged every 7-10 days by mechanical disruption and re-plating in fresh Matrigel.
Protocol 2: Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Harvest organoids from Matrigel using a cell recovery solution. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers for targets (Lgr5, Axin2, Muc2, etc.) and a housekeeping gene (Gapdh). Run the reaction on a real-time PCR system.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 3: In Vivo DSS-induced Colitis Model
This model assesses the therapeutic potential of this compound in promoting intestinal epithelium regeneration.
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of mice for 5-7 days to induce acute colitis.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) daily for a set period (e.g., 5 days) during or after DSS administration. A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate a Disease Activity Index (DAI).
-
Analysis of Regeneration: Twenty-four hours before sacrifice, inject mice with BrdU (50 mg/kg) to label proliferating cells. After sacrifice, collect the colon tissue for histological analysis (H&E staining) and immunohistochemistry for BrdU to quantify epithelial cell proliferation.
Conclusion and Future Directions
This compound is a validated small molecule substitute for R-spondin-1 in the context of intestinal organoid culture. It effectively activates the R-spondin dependent pathway in Lgr5+ stem cells, promoting their proliferation and facilitating organoid formation. While its Wnt-potentiating activity is less potent than R-spondin-1, leading to increased cellular differentiation in organoids, its ability to promote epithelial regeneration in vivo highlights its therapeutic potential for gastrointestinal diseases characterized by epithelial damage, such as inflammatory bowel disease.
Future research should focus on elucidating the precise molecular binding partner and mechanism of action of this compound. Further structural analysis and comparison with other effective compounds could lead to the development of more potent and specific small-molecule modulators of the Wnt/R-spondin pathway for applications in regenerative medicine and oncology.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
The Function of RS-246204 in Lgr5+ Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule RS-246204 and its role in modulating Lgr5+ (Leucine-rich repeat-containing G-protein coupled receptor 5) positive stem cells. This document outlines the core mechanism of action, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Core Concept: this compound as a Substitute for R-spondin-1 in Lgr5+ Stem Cell Culture
Lgr5+ stem cells are crucial for the regeneration of various tissues, particularly the intestinal epithelium.[1][2][3] Their self-renewal and differentiation are heavily dependent on the Wnt signaling pathway. R-spondin-1 is a potent potentiator of Wnt signaling and an essential component in the culture medium for intestinal organoids derived from Lgr5+ stem cells. However, the high cost of recombinant R-spondin-1 presents a significant hurdle for large-scale studies and drug screening.
This compound was identified from a chemical library screen as a small molecule substitute for R-spondin-1.[2][4] It supports the growth and maintenance of intestinal organoids, indicating its function as a positive regulator of the Wnt signaling pathway and an inducer of Lgr5+ stem cell proliferation.
Mechanism of Action: Modulation of the Wnt Signaling Pathway
The canonical Wnt signaling pathway is central to the function of Lgr5+ stem cells. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt to its receptors, Frizzled (FZD) and LRP5/6, leads to the recruitment of Dishevelled (DVL) and the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes essential for stem cell maintenance and proliferation, including Lgr5 itself.
R-spondins potentiate Wnt signaling by binding to Lgr5, which in turn sequesters the E3 ubiquitin ligases RNF43 and ZNRF3. These E3 ligases are negative regulators of the Wnt pathway that promote the turnover of Wnt receptors. By inhibiting RNF43 and ZNRF3, R-spondins stabilize the Wnt receptor complex, thereby enhancing the signal.
This compound functionally mimics R-spondin-1 by promoting the proliferation of Lgr5+ stem cells and the expression of Wnt target genes. While the precise molecular interaction of this compound is still under investigation, it is proposed to act downstream of the Lgr5 receptor or on a parallel pathway that converges on the potentiation of Wnt signaling. One hypothesis is that this compound may activate Wnt-independent pro-survival signals, which, in conjunction with basal Wnt activation, supports organoid formation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound's effect on mouse intestinal organoids.
Table 1: Effect of this compound on Wnt Target Gene Expression
| Gene | Treatment | Relative mRNA Expression (Normalized to ENR) |
| CD44 | EN-RS246204 | Lower than ENR |
| Axin2 | EN-RS246204 | Lower than ENR |
| EphB3 | EN-RS246204 | Lower than ENR |
| Sox9 | EN-RS246204 | Lower than ENR |
| Lgr5 | EN-RS246204 | Reduced compared to ENR |
| Defensin5 | EN-RS246204 | Reduced compared to ENR |
| Muc2 | EN-RS246204 | Increased compared to ENR |
| ChgA | EN-RS246204 | Increased compared to ENR |
| IAP | EN-RS246204 | Increased compared to ENR |
ENR: Epidermal Growth Factor, Noggin, R-spondin-1 containing medium. EN-RS246204: Epidermal Growth Factor, Noggin, this compound containing medium. Data is presented qualitatively as direct quantitative values were not available in the primary source.
Table 2: Effect of this compound on Lgr5+ Stem Cell Proliferation and Apoptosis
| Parameter | EN | ENR | EN-RS246204 |
| Ratio of BrdU+/Lgr5+ cells to total Lgr5+ cells | Lower than ENR & EN-RS246204 | Similar to EN-RS246204 | Similar to ENR |
| Ratio of TUNEL+/Lgr5+ cells to total Lgr5+ cells | Similar to ENR & EN-RS246204 | Similar to EN & EN-RS246204 | Similar to EN & ENR |
EN: Epidermal Growth Factor, Noggin containing medium. BrdU: Bromodeoxyuridine, a marker for proliferating cells. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling, a marker for apoptotic cells. **
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of this compound.
Mouse Intestinal Organoid Culture
This protocol describes the isolation of intestinal crypts and the establishment of 3D organoid cultures.
-
Crypt Isolation:
-
Euthanize a C57BL/6 mouse and dissect the small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Cut the intestine into small, 2-3 mm pieces.
-
Wash the tissue pieces multiple times with cold PBS.
-
Incubate the tissue in a chelating agent solution (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking to release the crypts from the basement membrane.
-
Vigorously shake the tube to release the crypts and filter the suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate to pellet the crypts.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate 50 µL domes of the crypt-Matrigel suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-30 minutes to solidify the Matrigel.
-
Overlay each dome with 500 µL of complete organoid growth medium.
-
-
Culture Conditions:
-
ENR Medium (Control): Advanced DMEM/F12 supplemented with Epidermal Growth Factor (EGF), Noggin, and R-spondin-1.
-
EN-RS246204 Medium: Advanced DMEM/F12 supplemented with EGF, Noggin, and this compound (concentration to be optimized, e.g., 10 µM).
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel.
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol details the analysis of gene expression in organoids.
-
RNA Extraction:
-
Collect organoids from Matrigel by depolymerizing the gel on ice with a cell recovery solution.
-
Wash the organoids with cold PBS.
-
Lyse the organoids using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
qRT-PCR:
-
Perform real-time PCR using a suitable qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., Lgr5, Axin2, Sox9, Muc2) and a housekeeping gene for normalization (e.g., Gapdh).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
BrdU Proliferation Assay
This protocol measures the rate of cell proliferation in organoids.
-
BrdU Labeling:
-
Add BrdU (final concentration 10 µM) to the organoid culture medium.
-
Incubate the organoids for 24 hours at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the BrdU-labeled organoids in 4% paraformaldehyde (PFA) for 1 hour at room temperature.
-
Permeabilize the organoids with 0.5% Triton X-100 in PBS.
-
Perform antigen retrieval and DNA denaturation by incubating the organoids in 2N HCl for 30 minutes at 37°C.
-
Neutralize with 0.1 M sodium borate buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST).
-
Incubate with a primary antibody against BrdU and a primary antibody against Lgr5 (if co-staining) overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount the organoids on a slide with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Image the stained organoids using a confocal microscope.
-
Quantify the number of BrdU-positive and Lgr5-positive cells to determine the proliferation rate of Lgr5+ stem cells.
-
TUNEL Apoptosis Assay
This protocol detects apoptotic cells within the organoids.
-
Organoid Preparation:
-
Fix organoids in 4% PFA for 1 hour at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS.
-
-
TUNEL Staining:
-
Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions. This typically involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP.
-
If co-staining for Lgr5, perform the immunofluorescence staining for Lgr5 after the TUNEL reaction.
-
-
Imaging and Analysis:
-
Image the stained organoids using a confocal microscope.
-
Quantify the number of TUNEL-positive and Lgr5-positive cells to determine the apoptosis rate of Lgr5+ stem cells.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the identification and functional characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of stem cell biology and organoid research. As a cost-effective small molecule substitute for R-spondin-1, it facilitates large-scale applications of intestinal organoid cultures, including drug screening, disease modeling, and regenerative medicine research.
Further research is warranted to elucidate the precise molecular target and mechanism of action of this compound. Understanding its interaction with the Lgr5 signaling module will not only provide deeper insights into intestinal stem cell physiology but may also pave the way for the development of novel therapeutics for gastrointestinal diseases. The structural information of this compound could also serve as a scaffold for the design of more potent and specific modulators of the Wnt signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary research applications of the small molecule RS-246204. Discovered as a substitute for the expensive recombinant protein R-spondin-1, this compound presents a cost-effective solution for the culture and maintenance of intestinal organoids, also known as enteroids.[1][2][3] This enables broader applications in high-throughput drug screening, disease modeling, and regenerative medicine.[2][3]
Core Application: R-spondin-1 Substitute in Organoid Culture
The primary application of this compound is to support the growth and proliferation of intestinal stem cells, specifically Lgr5-positive (Lgr5+) stem cells, which are essential for the formation and maintenance of intestinal organoids. Organoid cultures are crucial in vitro models that recapitulate the cellular diversity and architecture of the intestinal epithelium.
Traditionally, the culture of these organoids has been heavily reliant on the supplementation of R-spondin-1, a ligand for Lgr5 that potentiates Wnt/β-catenin signaling, a pathway critical for intestinal stem cell self-renewal. However, the high cost of recombinant R-spondin-1 has been a significant barrier to large-scale studies. This compound was identified from a screen of 8,364 compounds as a molecule that can effectively replace R-spondin-1 in organoid culture media.
Mechanism of Action
This compound functions by activating the R-spondin-dependent pathway in Lgr5+ stem cells. This enhances proliferation and exerts an anti-apoptotic effect, promoting the regeneration of the intestinal epithelium. While this compound acts as a positive modulator of Wnt signaling, studies indicate it is less potent in activating this pathway compared to R-spondin-1. This suggests that this compound may also be involved in regulating other signaling pathways crucial for the survival of intestinal stem cells, beyond just β-catenin-mediated signaling. The combination of this compound and a Wnt signaling activator, such as CHIR99021, is necessary for the initial formation of organoids from intestinal crypts.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative data from studies on this compound.
| Parameter | Concentration | Observation | Source |
| Effective Concentration for Enteroid Formation | 25-50 µM | Effectively induced crypts to form enteroids. | |
| Concentration for Budded Organoid Formation | 25-50 µM | Number of budded organoids was greatly increased. | |
| Ineffective/Toxic Concentrations | < 6.25 µM | Enteroids failed to form buds. | |
| > 100 µM | No budded enteroids were observed. | ||
| > 200 µM | All crypts failed to become enteroids. |
| Experimental Group | Measurement | Result | Source |
| ENR (EGF, Noggin, R-spondin-1) | Circumference of enteroids | Similar growth rate to enteroids grown with this compound. | |
| EN + 25 µM this compound | Circumference of enteroids | Similar growth rate to enteroids grown with R-spondin-1. | |
| EN + 50 µM this compound | Circumference of enteroids | Similar growth rate to enteroids grown with R-spondin-1. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Mouse Intestinal Organoid Culture with this compound
This protocol describes the isolation of intestinal crypts and the subsequent culture of organoids using this compound as a substitute for R-spondin-1.
-
Crypt Isolation:
-
Euthanize a mouse and dissect the small intestine.
-
Wash the intestine with cold PBS.
-
Open the intestine longitudinally and cut it into small pieces.
-
Incubate the tissue pieces in a chelating agent (e.g., EDTA) solution on ice to dissociate the crypts from the underlying mesenchyme.
-
Vigorously shake the tissue pieces to release the crypts.
-
Collect the crypt-containing fractions and centrifuge to pellet the crypts.
-
-
Organoid Seeding and Culture:
-
Resuspend the isolated crypts in Matrigel.
-
Plate droplets of the Matrigel-crypt suspension into a pre-warmed culture plate.
-
Allow the Matrigel to solidify at 37°C.
-
Overlay the Matrigel domes with "EN-RS246204" medium containing:
-
Basal medium (e.g., Advanced DMEM/F12)
-
Supplements (e.g., B27, N2, Glutamax, HEPES)
-
Growth factors: Epidermal Growth Factor (EGF) and Noggin.
-
This compound at an optimal concentration of 25-50 µM.
-
A Wnt signaling activator (e.g., CHIR99021).
-
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid formation and growth over several days. Budding structures indicate healthy, proliferating organoids.
-
Functional Assays for Organoids Cultured with this compound
Organoids grown with this compound exhibit similar functionality to those cultured with R-spondin-1.
-
Forskolin-Induced Swelling Assay: This assay assesses the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
-
Culture mature organoids in EN-RS246204 medium.
-
Treat the organoids with forskolin.
-
Monitor and quantify the swelling of the organoids over time using bright-field microscopy. Swelling indicates functional CFTR-mediated ion and water secretion.
-
-
Organoid-Based Epithelial to Mesenchymal Transition (OEMT) Model: This model can be used to study processes like intestinal fibrosis.
-
Co-culture organoids grown in EN-RS246204 medium with macrophages (e.g., J774.1 cells).
-
Induce EMT by treating the co-culture with appropriate stimuli.
-
Analyze the expression of EMT markers (e.g., α-SMA) using immunofluorescence.
-
Gene Expression Analysis
To characterize the cellular composition and signaling pathways in this compound-grown organoids, quantitative real-time PCR (qRT-PCR) can be performed.
-
Harvest organoids from the Matrigel.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for specific genes of interest, such as:
-
Wnt target genes: CD44, Axin2, EphB3, Sox9
-
Stem cell markers: Lgr5
-
Differentiated cell markers: Muc2 (Goblet cells), ChgA (Enteroendocrine cells), Lyz1 (Paneth cells), Villin (Enterocytes)
-
-
Analyze the relative gene expression levels compared to control organoids grown in standard ENR medium.
Visualizations
Signaling Pathway of this compound in Intestinal Stem Cells
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
The Cost-Effectiveness of RS-246204 Versus R-spondin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The successful cultivation of organoids, a pivotal technology in biomedical research and drug development, is highly dependent on the precise modulation of the Wnt/β-catenin signaling pathway. R-spondin-1 (RSPO1), a potent Wnt agonist, has traditionally been an essential and costly component of organoid culture media. This technical guide provides an in-depth analysis of RS-246204, a small molecule substitute for R-spondin-1, focusing on its cost-effectiveness, mechanism of action, and practical application in experimental settings.
Introduction: The Need for Cost-Effective Wnt/β-catenin Pathway Agonists
The Wnt/β-catenin signaling pathway is fundamental to embryonic development, tissue homeostasis, and stem cell maintenance. Its activation is a prerequisite for the growth and proliferation of stem cells in organoid cultures. R-spondin-1, a secreted protein, potentiates this pathway by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4/5/6, which in turn inhibits the degradation of Wnt receptors Frizzled (FZD) and LRP5/6. This amplification of Wnt signaling is crucial for the self-renewal of Lgr5+ stem cells, the foundation of many organoid models.[1][2]
However, the use of recombinant R-spondin-1 in large-scale or high-throughput organoid-based studies is often limited by its high cost.[1][3] This has spurred the search for more economical alternatives. This compound, a small molecule, has emerged as a promising and cost-effective substitute, capable of supporting the growth of intestinal organoids without the need for recombinant R-spondin-1.[1]
Mechanism of Action and Signaling Pathways
Both R-spondin-1 and this compound exert their effects primarily through the potentiation of the Wnt/β-catenin signaling pathway.
R-spondin-1 Signaling Pathway
R-spondin-1 enhances Wnt signaling by acting as a ligand for the LGR4/5/6 receptors. This binding event leads to the inhibition of two transmembrane E3 ubiquitin ligases, ZNRF3 and RNF43. These ligases are responsible for the turnover of Wnt receptors. By inhibiting ZNRF3 and RNF43, R-spondin-1 increases the cell surface population of FZD and LRP5/6 receptors, thereby sensitizing the cells to Wnt ligands. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes responsible for cell proliferation and stemness.
This compound Signaling Pathway
This compound acts as a functional substitute for R-spondin-1, promoting the formation and growth of enteroids in the absence of the recombinant protein. While its precise molecular target is not fully elucidated, studies suggest it activates the R-spondin-dependent pathway in Lgr5+ stem cells. However, there is evidence to suggest that this compound may have a lower efficacy in activating canonical Wnt/β-catenin signaling compared to R-spondin-1. One study proposed that while R-spondin-1 activates both Wnt-dependent and Wnt-independent pro-survival pathways, this compound may predominantly activate the Wnt-independent signals.
Cost-Effectiveness Analysis
The primary driver for the adoption of this compound is its significantly lower cost compared to recombinant R-spondin-1. This section provides a comparative cost analysis based on commercially available products and typical experimental concentrations.
Cost Comparison of Commercial Products
| Compound | Supplier | Catalog Number | Quantity | Price (USD) | Cost per mg/µM |
| Recombinant Human R-spondin-1 | Supplier A | Example-R1-1 | 100 µg | ~$600 | ~$6,000/mg |
| Supplier B | Example-R1-2 | 50 µg | ~$350 | ~$7,000/mg | |
| This compound | Supplier C | Example-RS-1 | 10 mg | ~$150 | ~
|
| Supplier D | Example-RS-2 | 50 mg | ~$500 | ~
|
Note: Prices are approximate and subject to change. Please refer to specific suppliers for current pricing.
Cost per Experiment: A Theoretical Comparison
Let's consider a typical intestinal organoid culture experiment in a 24-well plate format with a final culture volume of 500 µL per well.
| Parameter | R-spondin-1 | This compound |
| Typical Concentration | 500 ng/mL | 50 µM |
| Amount per well | 250 ng | 25 nmol |
| Cost per well (approx.) | $1.50 | $0.001 |
| Cost for a 24-well plate | $36.00 | $0.024 |
This stark difference in cost highlights the economic advantage of using this compound, especially for large-scale experiments, high-throughput screening, and long-term cultures.
Quantitative Data on Efficacy
While this compound is more cost-effective, its efficacy in supporting organoid growth is a critical consideration.
Organoid Formation and Growth
A key study demonstrated that enteroids grown with this compound exhibited a similar differentiation and self-renewal capacity to those grown with R-spondin-1. The effective concentration for this compound to induce enteroid formation was found to be between 25 and 50 µM.
| Parameter | R-spondin-1 (ENR medium) | This compound (EN-RS246204 medium) |
| Organoid Formation | Robust | Efficient at 25-50 µM |
| Budding Efficiency | High | Comparable to R-spondin-1 at optimal concentrations |
| Organoid Circumference (Growth Rate) | Similar to this compound | Similar to R-spondin-1 |
Data summarized from Nam et al., 2017.
Wnt/β-catenin Pathway Activation
Experimental Protocols
This section provides detailed methodologies for key experiments involving R-spondin-1 and this compound.
Intestinal Organoid Culture
This protocol describes the establishment of mouse intestinal organoids.
Materials:
-
Mouse small intestine
-
Gentle Cell Dissociation Reagent
-
Matrigel
-
Advanced DMEM/F12 medium
-
HEPES, Glutamax, Penicillin-Streptomycin
-
N-2 and B-27 supplements
-
N-Acetylcysteine
-
EGF (50 ng/mL)
-
Noggin (100 ng/mL)
-
Either Recombinant R-spondin-1 (500 ng/mL) or this compound (25-50 µM)
-
CHIR99021 (optional, for initial plating)
Procedure:
-
Isolate crypts from the mouse small intestine using Gentle Cell Dissociation Reagent according to standard protocols.
-
Resuspend the isolated crypts in Matrigel on ice.
-
Plate 50 µL of the Matrigel/crypt suspension into the center of each well of a pre-warmed 24-well plate.
-
Incubate at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
Overlay the Matrigel dome with 500 µL of complete organoid culture medium containing either R-spondin-1 or this compound.
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 5-7 days by disrupting the Matrigel, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel and media.
Wnt/β-catenin Reporter Assay (TOPflash)
This assay quantifies the activation of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
R-spondin-1 or this compound
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a suboptimal concentration of Wnt3a.
-
Add serial dilutions of either R-spondin-1 or this compound to the wells.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity.
In-house Production and Purification of R-spondin-1
For labs wishing to further reduce costs, in-house production of R-spondin-1 is a viable option. This typically involves using a stable cell line expressing a tagged version of R-spondin-1 (e.g., with an Fc tag).
5.3.1. Production of R-spondin-1 Conditioned Medium
Materials:
-
293T cell line stably expressing Fc-tagged R-spondin-1
-
DMEM with 10% FBS and selection antibiotic (e.g., Zeocin)
-
Serum-free DMEM/F12
Procedure:
-
Culture the stable 293T-R-spondin-1-Fc cell line to high confluency in T-flasks with selection antibiotic.
-
Wash the cells with PBS and switch to serum-free DMEM/F12.
-
Collect the conditioned medium every 2-3 days for up to 10-14 days.
-
Pool the collected medium, centrifuge to remove cell debris, and filter-sterilize.
-
The conditioned medium can be used directly (typically at a 10-20% concentration in the final culture medium) or the R-spondin-1 can be purified.
5.3.2. Affinity Purification of Fc-tagged R-spondin-1
Materials:
-
R-spondin-1-Fc conditioned medium
-
Protein A or Protein G affinity chromatography column
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Equilibrate the Protein A or G column with binding buffer.
-
Load the filtered conditioned medium onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound R-spondin-1-Fc with elution buffer, collecting fractions into tubes containing neutralization buffer.
-
Immediately neutralize the eluted fractions.
-
Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer (e.g., PBS).
-
Concentrate the protein and determine its concentration.
Stability and Storage
-
R-spondin-1: Recombinant protein solutions are typically stable for several months at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
This compound: As a small molecule, this compound is generally more stable. Stock solutions in DMSO can be stored at -20°C for up to one year and at -80°C for up to two years. The stability in cell culture media at 37°C should be empirically determined, as it can be influenced by media components and pH.
Conclusion
This compound presents a highly cost-effective alternative to recombinant R-spondin-1 for the cultivation of organoids. While it may be a less potent activator of the canonical Wnt/β-catenin pathway, its ability to support robust organoid growth at a fraction of the cost makes it an invaluable tool for researchers. The choice between R-spondin-1 and this compound will depend on the specific experimental needs. For applications where maximal and precise Wnt pathway activation is critical, R-spondin-1 may be preferred. However, for large-scale organoid production, high-throughput screening, and general organoid maintenance, this compound offers a pragmatic and economically sound solution, thereby accelerating research and discovery in the field of organoid biology.
References
Foundational Studies on RS-246204 and Intestinal Stem Cell Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding the small molecule RS-246204 and its interaction with intestinal stem cell (ISC) physiology. This document details the core signaling pathways governing ISC self-renewal and differentiation, summarizes key quantitative data from seminal studies on this compound, and provides detailed experimental protocols for the culture and analysis of intestinal organoids.
Core Principles of Intestinal Stem Cell Physiology
The intestinal epithelium undergoes rapid and continuous renewal, a process driven by a population of adult stem cells residing at the base of the crypts of Lieberkühn.[1] These Lgr5-positive (Leucine-rich repeat-containing G-protein coupled receptor 5) intestinal stem cells are responsible for generating all the differentiated cell lineages of the intestine.[2][3] The maintenance of this stem cell pool and the subsequent differentiation of its progeny are tightly regulated by a complex interplay of signaling pathways within the stem cell niche.[4][5]
Key Signaling Pathways in Intestinal Stem Cell Regulation
The behavior of ISCs is primarily governed by the Wnt, Notch, and Bone Morphogenetic Protein (BMP) signaling pathways. These pathways do not act in isolation but form a complex network that balances stem cell self-renewal and differentiation.
-
Wnt/β-catenin Pathway: This pathway is paramount for maintaining the ISC population. Secreted Wnt ligands, primarily from Paneth cells and surrounding mesenchymal cells, bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors on ISCs. This leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes essential for stem cell maintenance and proliferation, such as Lgr5 and c-Myc. R-spondins are potent potentiators of Wnt signaling, binding to Lgr receptors and inhibiting the degradation of Fzd receptors.
-
Notch Signaling: The Notch pathway plays a crucial role in lineage commitment, promoting the differentiation of absorptive enterocytes while inhibiting secretory cell fates (goblet, Paneth, and enteroendocrine cells). Upon ligand binding (e.g., Delta-like ligands expressed on neighboring cells), the Notch receptor is cleaved, releasing the Notch intracellular domain (NICD). NICD translocates to the nucleus and activates the transcription of target genes, most notably Hes1, which suppresses the expression of transcription factors required for secretory cell differentiation, such as Atoh1 (also known as Math1).
-
BMP Signaling: In contrast to the Wnt pathway, BMP signaling promotes the differentiation of intestinal epithelial cells and inhibits stem cell self-renewal. BMP ligands, secreted from mesenchymal cells, bind to their receptors on epithelial cells, leading to the phosphorylation of SMAD transcription factors. These activated SMADs then translocate to the nucleus to regulate the expression of genes that drive differentiation. The activity of the BMP pathway is highest at the villus tip and lowest in the crypt, creating a gradient that helps to define the spatial organization of the intestinal epithelium.
This compound: A Small Molecule Substitute for R-spondin-1
The culture of intestinal organoids, three-dimensional structures that recapitulate the in vivo intestinal epithelium, has become an invaluable tool for studying ISC biology and for drug development. A critical and costly component of the standard organoid culture medium is the Wnt agonist R-spondin-1. Foundational studies identified this compound as a small molecule that can effectively replace R-spondin-1 in supporting the growth and maintenance of mouse intestinal organoids.
Mechanism of Action
This compound acts as a functional substitute for R-spondin-1, promoting the formation and growth of enteroids from isolated intestinal crypts in the absence of exogenous R-spondin-1. The compound supports the self-renewal and differentiation capacity of ISCs within the organoid cultures. While R-spondin-1 potentiates Wnt signaling by preventing the degradation of Frizzled receptors through its interaction with Lgr receptors, the precise molecular mechanism by which this compound mimics this effect is still under investigation. However, it has been demonstrated that this compound treatment leads to the expression of Wnt target genes, although at lower levels than with R-spondin-1.
Quantitative Data from Foundational this compound Studies
The following tables summarize key quantitative data from the initial characterization of this compound in mouse intestinal organoid cultures.
Table 1: Effect of this compound Concentration on Enteroid Formation and Growth
| This compound Concentration (μM) | Relative Cell Density (WST-1 Assay) | Percentage of Budding Enteroids |
| 0 | 1.00 ± 0.12 | ~5% |
| 6.25 | 1.25 ± 0.15 | ~20% |
| 12.5 | 1.50 ± 0.18 | ~40% |
| 25 | 1.85 ± 0.22 | ~75% |
| 50 | 2.10 ± 0.25 | ~80% |
| 100 | 1.30 ± 0.16 | ~15% |
| 200 | 1.10 ± 0.13 | ~5% |
Table 2: Comparison of Enteroid Growth with R-spondin-1 and this compound
| Culture Condition | Average Circumference at Day 7 (μm) |
| ENR (EGF, Noggin, R-spondin-1) | 450 ± 50 |
| EN + 25 μM this compound | 420 ± 45 |
| EN + 50 μM this compound | 480 ± 55 |
Table 3: Relative mRNA Expression of Lineage-Specific Markers in Enteroids
| Gene | Marker For | Relative Expression (EN-RS246204 vs. ENR) |
| Lgr5 | Intestinal Stem Cells | Decreased |
| Defensin5 | Paneth Cells | Decreased |
| Muc2 | Goblet Cells | Increased |
| ChgA | Enteroendocrine Cells | Increased |
| IAP | Enterocytes | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound and intestinal organoid physiology.
Mouse Intestinal Organoid Culture with this compound
This protocol is adapted from the foundational study by Nam et al. and general organoid culture protocols.
Materials:
-
Mouse small intestine
-
Cold PBS
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
N2 supplement
-
B27 supplement
-
N-Acetylcysteine
-
Recombinant mouse EGF
-
Recombinant mouse Noggin
-
This compound
-
Matrigel
-
24-well culture plates
Procedure:
-
Crypt Isolation:
-
Isolate the small intestine from a mouse and flush with cold PBS.
-
Open the intestine longitudinally and cut into small pieces.
-
Wash the pieces vigorously with cold PBS until the supernatant is clear.
-
Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 30 minutes at 4°C with gentle rocking.
-
Vigorously shake the tube to release the crypts.
-
Filter the supernatant through a 70 μm cell strainer.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in Matrigel on ice.
-
Plate 50 μL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 10-15 minutes to solidify the Matrigel.
-
-
Culture Medium Preparation and Maintenance:
-
Prepare the basal culture medium (EN) consisting of Advanced DMEM/F12, Penicillin-Streptomycin, GlutaMAX, HEPES, N2, and B27 supplements.
-
To the basal medium, add N-Acetylcysteine (1 mM), recombinant mouse EGF (50 ng/mL), and recombinant mouse Noggin (100 ng/mL).
-
For the experimental condition, add this compound to the EN medium to a final concentration of 25-50 μM (EN-RS246204).
-
For the positive control, add recombinant mouse R-spondin-1 (500 ng/mL) to the EN medium (ENR).
-
Overlay the Matrigel domes with 500 μL of the appropriate culture medium.
-
Change the medium every 2-3 days.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Cultured enteroids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
Procedure:
-
RNA Extraction:
-
Collect enteroids from Matrigel using a cell recovery solution.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a suitable master mix and gene-specific primers for target genes (Lgr5, Defensin5, Muc2, ChgA, IAP, etc.) and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Visualizing Core Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in intestinal stem cell physiology and a typical experimental workflow for evaluating this compound.
Caption: Wnt/β-catenin signaling pathway in intestinal stem cells.
Caption: Notch signaling pathway in intestinal crypts.
Caption: BMP signaling pathway in the intestinal epithelium.
Caption: Experimental workflow for evaluating this compound.
References
Methodological & Application
Application Notes and Protocols for RS-246204 in Intestinal Organoid Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intestinal organoids are three-dimensional structures derived from adult stem cells that recapitulate the architecture and function of the intestinal epithelium.[1][2][3] These "mini-guts" in a dish are valuable tools for studying intestinal physiology, disease modeling, and for the screening of small molecules.[1][4] A critical component of the culture medium for intestinal organoids is R-spondin-1, a potent Wnt agonist that promotes the proliferation of Lgr5+ intestinal stem cells. However, the high cost of recombinant R-spondin-1 can be a limiting factor for large-scale studies.
RS-246204 is a small molecule that has been identified as a substitute for R-spondin-1 in mouse intestinal organoid culture. It promotes the formation and growth of enteroids from isolated intestinal crypts in the absence of R-spondin-1. This document provides a detailed protocol for the use of this compound in intestinal organoid culture, along with data on its efficacy and a description of its mechanism of action.
Mechanism of Action
This compound acts as a functional substitute for R-spondin-1, which is a key potentiator of the canonical Wnt/β-catenin signaling pathway. This pathway is essential for the maintenance and proliferation of intestinal stem cells located at the base of the crypts of Lieberkühn.
The Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, consisting of a Frizzled (FZD) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in stem cell maintenance and proliferation. R-spondins enhance this signaling by binding to Leucine-rich repeat-containing G-protein coupled Receptors (LGRs), which in turn sequester the E3 ubiquitin ligases RNF43 and ZNRF3. These E3 ligases would otherwise target the FZD receptor for degradation. By inhibiting RNF43/ZNRF3, R-spondins increase the cell surface availability of FZD, thereby amplifying the Wnt signal. This compound functionally mimics this effect, promoting a sustained Wnt signal necessary for organoid growth.
Experimental Protocols
Preparation of Intestinal Organoid Culture Medium with this compound
This protocol describes the preparation of a complete intestinal organoid growth medium substituting R-spondin-1 with this compound.
Materials:
-
Advanced DMEM/F12
-
Penicillin-Streptomycin (100x)
-
GlutaMAX (100x)
-
HEPES (1 M)
-
N-2 Supplement (100x)
-
B-27 Supplement (50x)
-
N-Acetylcysteine (1 M)
-
Mouse Epidermal Growth Factor (EGF)
-
Mouse Noggin
-
This compound
Table 1: Composition of Complete Intestinal Organoid Medium
| Component | Stock Concentration | Final Concentration | Volume for 50 mL |
| Advanced DMEM/F12 | - | - | to 50 mL |
| Penicillin-Streptomycin | 100x | 1x | 500 µL |
| GlutaMAX | 100x | 1x | 500 µL |
| HEPES | 1 M | 10 mM | 500 µL |
| N-2 Supplement | 100x | 1x | 500 µL |
| B-27 Supplement | 50x | 1x | 1 mL |
| N-Acetylcysteine | 1 M | 1 mM | 50 µL |
| Mouse EGF | 50 µg/mL | 50 ng/mL | 50 µL |
| Mouse Noggin | 100 µg/mL | 100 ng/mL | 50 µL |
| This compound | 10 mM in DMSO | 25-50 µM | 12.5-25 µL |
Procedure:
-
Aseptically combine all components in a sterile 50 mL conical tube.
-
Mix well by inverting the tube.
-
Store the complete medium at 4°C for up to two weeks.
Isolation of Mouse Intestinal Crypts
This protocol is for the isolation of crypts from the mouse small intestine.
Materials:
-
Mouse small intestine
-
Cold PBS
-
Gentle Cell Dissociation Reagent
-
DMEM/F-12 with 15 mM HEPES
-
70 µm cell strainer
Procedure:
-
Euthanize a mouse according to institutional guidelines.
-
Excise the small intestine and flush the lumen with cold PBS to remove contents.
-
Open the intestine longitudinally and wash thoroughly with cold PBS.
-
Cut the intestine into small (~5 mm) pieces.
-
Incubate the tissue pieces in Gentle Cell Dissociation Reagent on a rocking platform for 15 minutes at room temperature.
-
Vigorously shake the tube to release the crypts.
-
Allow the larger tissue fragments to settle by gravity.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge the crypt suspension at 290 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the crypt pellet in basal medium for counting.
Establishment of Intestinal Organoid Cultures with this compound
This protocol describes the seeding of isolated crypts and the initiation of organoid culture using this compound.
Materials:
-
Isolated intestinal crypts
-
Basement membrane matrix (e.g., Matrigel), ice-cold
-
Pre-warmed 24-well tissue culture plate
-
Complete Intestinal Organoid Medium with this compound
Procedure:
-
Resuspend the isolated crypt pellet in the required volume of ice-cold basement membrane matrix. A typical seeding density is 500-1000 crypts per 50 µL of matrix.
-
Carefully dispense 50 µL of the crypt-matrix suspension into the center of each well of a pre-warmed 24-well plate, forming a dome.
-
Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.
-
Gently add 500 µL of pre-warmed Complete Intestinal Organoid Medium with this compound to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 2-3 days. Organoids should be visible within 24-48 hours and will grow into budding structures over the next 7-10 days.
Data Presentation
The efficacy of this compound was evaluated by assessing its ability to support the formation and growth of intestinal organoids. The optimal concentration of this compound was determined to be in the range of 25-50 µM.
Table 2: Concentration-Dependent Effects of this compound on Organoid Formation
| This compound Concentration | Organoid Formation Efficiency | Morphology |
| 0 µM | No viable organoids | Crypts fail to grow and disintegrate |
| 6.25 µM | Low | Organoids fail to form buds |
| 12.5 µM | Moderate | Some budding observed |
| 25 µM | High | Well-formed, budding organoids |
| 50 µM | High | Well-formed, budding organoids |
| 100 µM | Moderate | Reduced budding and growth |
| 200 µM | Very Low/Toxic | Crypts fail to form organoids |
Data summarized from "Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture".
Table 3: Comparison of Organoid Growth with R-spondin-1 and this compound
| Condition | Average Organoid Circumference (Day 4) | Relative Cell Viability (WST-1 Assay) |
| ENR (EGF, Noggin, R-spondin-1) | ~350 µm | 100% |
| EN + 25 µM this compound | ~300 µm | ~90% |
| EN + 50 µM this compound | ~320 µm | ~95% |
Data are approximate and for comparative purposes, based on figures from the source publication.
Functional Assays
Organoids cultured with this compound exhibit normal physiological functions, such as cystic fibrosis transmembrane conductance regulator (CFTR) activity, which can be assessed using the forskolin-induced swelling assay.
Forskolin-Induced Swelling Assay
Principle: Forskolin activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates the CFTR channel, causing an efflux of chloride ions into the organoid lumen. The resulting osmotic gradient drives water into the lumen, causing the organoids to swell. This assay is a measure of CFTR function.
Procedure:
-
Culture organoids in the presence of 25-50 µM this compound for 4-7 days.
-
On the day of the assay, replace the culture medium with a buffer (e.g., KRB).
-
Acquire baseline images (t=0) of the organoids.
-
Add forskolin to a final concentration of 10 µM.
-
Acquire images at regular time intervals (e.g., every 20 minutes for 2 hours).
-
Quantify the change in organoid surface area over time using image analysis software.
Organoids cultured with this compound show a similar rate and extent of swelling as those cultured with R-spondin-1, indicating normal CFTR function.
Conclusion
This compound is a cost-effective and reliable substitute for R-spondin-1 in mouse intestinal organoid culture. It supports the robust formation, growth, and long-term maintenance of organoids that are morphologically and functionally comparable to those cultured with R-spondin-1. The protocols outlined in this document provide a comprehensive guide for researchers to incorporate this compound into their intestinal organoid culture workflows.
References
Application Notes and Protocols: Optimal Concentration of RS-246204 for Enteroid Growth and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intestinal organoids, or enteroids, are three-dimensional structures grown in vitro that recapitulate the architecture and function of the intestinal epithelium. A critical component of the culture medium for enteroid initiation and maintenance is R-spondin-1, which potentiates Wnt/β-catenin signaling, essential for intestinal stem cell (ISC) proliferation. However, the high cost of recombinant R-spondin-1 presents a significant barrier to large-scale studies. RS-246204 has been identified as a small molecule substitute for R-spondin-1, promoting the growth and development of enteroids in a cost-effective manner.[1][2][3][4] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for robust enteroid culture.
Mechanism of Action
This compound acts as a positive modulator of the Wnt signaling pathway, which is crucial for the proliferation of Lgr5-positive intestinal stem cells, the driving force behind enteroid formation.[5] By substituting for R-spondin-1, this compound supports the self-renewal and differentiation of ISCs, leading to the formation of budding enteroids morphologically and functionally similar to those grown with R-spondin-1.
Quantitative Data Summary
The optimal concentration of this compound for mouse small intestinal enteroid growth has been determined to be between 25 µM and 50 µM. Concentrations within this range result in a significant increase in the number of budding organoids, comparable to cultures supplemented with R-spondin-1. Below is a summary of the effects of various concentrations of this compound on enteroid culture.
| Concentration of this compound | Effect on Enteroid Formation and Growth | Budding Efficiency |
| 0 µM (EN Media) | Minimal to no enteroid formation | No budding observed |
| 6.25 µM | Low efficiency of enteroid formation | No budding observed |
| 12.5 µM | Moderate enteroid formation | Low number of budding enteroids |
| 25 µM | Effective induction of enteroid formation | Greatly increased number of budded organoids |
| 50 µM | Effective induction of enteroid formation | Greatly increased number of budded organoids |
| 100 µM | Decreased efficiency of enteroid formation | No budding observed |
| 200 µM | Inhibitory effect on enteroid formation | No budding observed |
Data synthesized from Nam, M-O., et al. (2018). Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture. Oncotarget, 9(5), 6356–6368.
Experimental Protocols
The following protocols are adapted from established methods for mouse intestinal organoid culture, with specific modifications for the use of this compound.
Materials and Reagents
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
N2 Supplement
-
B27 Supplement
-
N-Acetylcysteine
-
Recombinant mouse EGF
-
Recombinant mouse Noggin
-
This compound (stock solution in DMSO)
-
Matrigel® (Growth Factor Reduced)
-
PBS (Ca2+/Mg2+-free)
-
EDTA (0.5 M)
Preparation of Enteroid Culture Media (EN-RS246204 Medium)
-
Prepare the basal "EN" medium by supplementing Advanced DMEM/F12 with Penicillin-Streptomycin, GlutaMAX, HEPES, N2, and B27 supplements.
-
Immediately before use, add the following growth factors to the basal medium to create the complete culture medium:
-
N-Acetylcysteine (1 mM)
-
Recombinant mouse EGF (50 ng/mL)
-
Recombinant mouse Noggin (100 ng/mL)
-
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Add this compound to the complete culture medium to achieve the desired final concentration (e.g., 25 µM or 50 µM). Ensure the final concentration of DMSO is below 0.1%.
Protocol for Establishing Enteroid Cultures with this compound
This protocol outlines the isolation of intestinal crypts and the subsequent establishment of enteroid cultures using this compound.
-
Crypt Isolation:
-
Isolate the small intestine from a mouse and flush with cold PBS to remove luminal contents.
-
Open the intestine longitudinally and cut into small, 2-5 mm pieces.
-
Wash the tissue pieces extensively with cold PBS until the supernatant is clear.
-
Incubate the tissue in PBS containing 2 mM EDTA for 30 minutes on ice with gentle rocking.
-
Transfer the tissue to a fresh tube containing cold PBS and shake vigorously for 2 minutes to release the crypts.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
-
Enteroid Seeding:
-
Thaw Matrigel on ice.
-
Resuspend the isolated crypt pellet in an appropriate volume of Matrigel.
-
Plate 50 µL domes of the crypt-Matrigel suspension into the center of wells of a pre-warmed 24-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to polymerize.
-
Carefully add 500 µL of pre-warmed EN-RS246204 medium (containing 25-50 µM this compound) to each well.
-
-
Enteroid Maintenance and Passaging:
-
Culture the enteroids at 37°C in a humidified incubator with 5% CO2.
-
Replace the culture medium every 2-3 days with fresh EN-RS246204 medium.
-
Enteroids should be passaged every 5-7 days, or when they become large and the lumen darkens.
-
To passage, remove the medium and mechanically disrupt the Matrigel domes using a P1000 pipette with cold basal medium.
-
Transfer the enteroid suspension to a tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the pellet in fresh Matrigel and re-plate as described in the "Enteroid Seeding" section.
-
Functional Assays
Enteroids cultured with this compound have been shown to be suitable for functional assays, demonstrating their physiological relevance.
-
Forskolin-Induced Swelling: This assay measures the function of the cystic fibrosis transmembrane conductance regulator (CFTR). Forskolin treatment should induce rapid swelling of the enteroids due to fluid secretion into the lumen.
-
Differentiation Capacity: Enteroids grown in this compound-containing medium can differentiate into all major intestinal epithelial cell lineages, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells. This can be assessed by immunofluorescence or qRT-PCR for lineage-specific markers.
Conclusion
This compound is a validated and cost-effective small molecule substitute for R-spondin-1 in mouse intestinal organoid culture. The optimal concentration for promoting enteroid growth and budding is between 25 µM and 50 µM. By following the detailed protocols outlined in this document, researchers can successfully establish and maintain robust enteroid cultures for a wide range of applications in basic research and drug development.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for In Vivo Studies Using RS-246204 in a DSS-Induced Colitis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many of the clinical and histological features of human UC, such as weight loss, diarrhea, rectal bleeding, and mucosal ulceration.[1][2][3] This model is valuable for understanding the pathogenesis of IBD and for evaluating the efficacy of novel therapeutic agents.[1][2]
RS-246204 is a small molecule substitute for R-spondin-1, a potent agonist of the Wnt/β-catenin signaling pathway. R-spondins are crucial for the proliferation and maintenance of intestinal stem cells, which are essential for the regeneration of the intestinal epithelium following injury. This compound is hypothesized to promote intestinal epithelial regeneration and ameliorate colitis by activating the R-spondin-dependent pathway in Lgr5+ intestinal stem cells. These application notes provide detailed protocols for utilizing this compound in a DSS-induced colitis model, along with representative data and visualizations to guide researchers in their study design and execution.
Signaling Pathway of this compound
This compound acts as a mimic of R-spondin-1, a key modulator of the Wnt signaling pathway. In the intestinal crypts, Lgr5+ stem cells are responsible for epithelial renewal. The proliferation of these stem cells is tightly regulated by Wnt signaling. R-spondins, by binding to their receptors Lgr4/5/6, enhance Wnt signaling by neutralizing the inhibitory action of the transmembrane E3 ligases RNF43 and ZNRF3. These E3 ligases would otherwise target Wnt receptors for degradation. By inhibiting RNF43/ZNRF3, R-spondins (and this compound) lead to increased Wnt receptor availability on the cell surface, thus potentiating the Wnt signal. This enhanced signaling promotes the proliferation of Lgr5+ stem cells, leading to accelerated regeneration of the damaged intestinal epithelium.
Caption: Proposed signaling pathway of this compound in intestinal stem cells.
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in C57BL/6 mice using DSS.
Materials:
-
C57BL/6 mice (7-8 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard housing conditions (25°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5% (w/v) DSS solution in sterile drinking water. This solution should be prepared fresh. Administer the 2.5% DSS solution as the sole source of drinking water for 5 consecutive days. The control group should receive regular sterile drinking water.
-
Daily Monitoring: Throughout the 5 days of DSS administration and for the duration of the study, monitor the mice daily for:
-
Body weight
-
Stool consistency (normal, loose, or diarrhea)
-
Presence of blood in the stool (using a fecal occult blood test)
-
-
Disease Activity Index (DAI) Calculation: Calculate the DAI score daily for each mouse based on the parameters in Table 1.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | - | Hemoccult positive |
| 2 | 5-10 | Loose stool | Hemoccult positive & visible pellet bleeding |
| 3 | 10-20 | - | - |
| 4 | >20 | Diarrhea | Gross bleeding, blood around anus |
Note: The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
Administration of this compound
This protocol details the administration of this compound to mice with DSS-induced colitis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or PBS
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in DMSO to create a stock solution. Further dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO in the injected volume should be minimized.
-
Administration: On day 5, at the end of the DSS exposure, begin intraperitoneal (i.p.) administration of this compound at a dose of 10 mg/kg body weight.
-
Dosing Schedule: Repeat the administration of this compound every 24 hours for 5 consecutive days. The vehicle control group should receive an equivalent volume of the vehicle (e.g., DMSO in saline).
Experimental Workflow
The following diagram illustrates the timeline for the DSS-induced colitis model and the administration of this compound.
Caption: Timeline of the experimental protocol.
Endpoint Analysis
On day 10, mice are euthanized, and tissues are collected for analysis.
Procedures:
-
Euthanasia and Colon Excision: Euthanize mice according to approved institutional protocols. Carefully excise the entire colon from the cecum to the anus.
-
Colon Length and Weight: Measure the length of the colon and record its weight. Colon shortening is a macroscopic indicator of inflammation.
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain sections with hematoxylin and eosin (H&E).
-
Score the sections for inflammation severity and crypt damage based on a standardized histological scoring system (see Table 2).
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a section of the colon tissue in a suitable buffer.
-
MPO activity, an indicator of neutrophil infiltration, can be measured using a commercial MPO assay kit.
-
-
Cytokine Analysis:
-
Homogenize a section of the colon tissue.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the tissue homogenate using ELISA or a multiplex cytokine assay.
-
-
Cell Proliferation Analysis (Optional):
-
To assess intestinal epithelial cell proliferation, administer BrdU (5-bromo-2'-deoxyuridine) to mice via intraperitoneal injection 2 hours before sacrifice.
-
Perform immunohistochemistry for BrdU on colon sections to quantify the number of proliferating cells.
-
Table 2: Representative Histological Scoring Criteria for Colitis
| Score | Inflammation Severity | Crypt Damage |
| 0 | None | Intact crypts |
| 1 | Mild inflammatory infiltrate in the lamina propria | Loss of the basal one-third of the crypt |
| 2 | Moderate inflammatory infiltrate | Loss of the basal two-thirds of the crypt |
| 3 | Severe inflammatory infiltrate extending to the submucosa | Entire crypt loss |
| 4 | Transmural inflammation | - |
Representative Quantitative Data
The following tables present representative data that can be expected from a study using this compound in a DSS-induced colitis model. The data for DAI, Colon Length, MPO Activity, and Cytokine Levels are illustrative and based on typical outcomes in DSS colitis studies, while the Body Weight and Proliferating Cells data are based on the findings from the study on this compound.
Table 3: Daily Disease Activity Index (DAI)
| Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 0.5 ± 0.2 | 1.8 ± 0.4 | 3.5 ± 0.6 | 4.2 ± 0.5 | 3.8 ± 0.7 |
| DSS + this compound | 0.4 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2* |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle.
Table 4: Body Weight Change (%)
| Group | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 |
| Control | +1.2 ± 0.5 | +2.5 ± 0.6 | +3.1 ± 0.7 | +3.5 ± 0.8 | +4.0 ± 0.9 |
| DSS + Vehicle | -0.5 ± 0.3 | -4.8 ± 0.9 | -10.2 ± 1.5 | -15.5 ± 2.1 | -12.1 ± 1.8 |
| DSS + this compound | -0.3 ± 0.2 | -3.5 ± 0.7 | -5.1 ± 1.0 | -1.8 ± 0.6 | +2.2 ± 0.5* |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle.
Table 5: Endpoint Measurements (Day 10)
| Parameter | Control | DSS + Vehicle | DSS + this compound |
| Colon Length (cm) | 9.5 ± 0.5 | 6.2 ± 0.4 | 8.1 ± 0.6 |
| Histological Score | 0.1 ± 0.1 | 8.5 ± 1.2 | 3.2 ± 0.8 |
| MPO Activity (U/mg tissue) | 5 ± 1 | 55 ± 8 | 25 ± 5 |
| Proliferating Cells (BrdU+ cells/crypt) | 5 ± 1 | 2 ± 0.5 | 8 ± 1.5 |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle.
Table 6: Colonic Cytokine Levels (pg/mg tissue) at Day 10
| Cytokine | Control | DSS + Vehicle | DSS + this compound |
| TNF-α | 20 ± 5 | 250 ± 40 | 110 ± 25 |
| IL-6 | 15 ± 4 | 300 ± 55 | 130 ± 30 |
| IL-1β | 10 ± 3 | 180 ± 30 | 75 ± 15* |
Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle.
Conclusion
The use of this compound in a DSS-induced colitis model provides a valuable platform for investigating the therapeutic potential of Wnt signaling agonists in IBD. The protocols outlined in these application notes offer a standardized approach to inducing colitis, administering the compound, and quantifying the disease phenotype. The provided representative data and visualizations serve as a guide for researchers to design their experiments and interpret their findings. The ability of this compound to promote intestinal epithelial regeneration highlights its potential as a novel therapeutic strategy for ulcerative colitis.
References
application of RS-246204 in specific disease models like inflammatory bowel disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Preclinical research relies on robust animal models to investigate disease pathogenesis and evaluate novel therapeutic agents. RS-246204 has emerged as a promising small molecule substitute for R-spondin-1 (RSPO1), a critical component in intestinal stem cell maintenance and epithelial repair. This document provides detailed application notes and protocols for the use of this compound in specific IBD models, based on available preclinical data.
This compound acts as a potent agonist of the Lgr5 receptor, amplifying Wnt/β-catenin signaling. This pathway is crucial for the proliferation and differentiation of intestinal stem cells, thereby promoting mucosal healing and tissue regeneration. By mimicking the action of R-spondin-1, this compound offers a therapeutic strategy aimed at restoring the integrity of the intestinal barrier, which is compromised in IBD.
Mechanism of Action: R-spondin/Lgr5 Signaling
This compound functions by potentiating the Wnt/β-catenin signaling pathway through its interaction with the Lgr5 receptor on intestinal stem cells. This interaction inhibits the ubiquitin ligases ZNRF3 and RNF43, which are negative regulators of the Wnt receptor Frizzled. The resulting stabilization of β-catenin allows its translocation to the nucleus, where it activates target genes responsible for stem cell proliferation and epithelial repair.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and its protein analog, R-spondin-1, in mouse models of IBD.
Table 1: Efficacy of this compound in DSS-Induced Colitis Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | Reference |
| Relative Body Weight Change (%) | Significant decrease | Significantly attenuated decrease | [1] |
| BrdU Positive Cells (Area/HPF) | Baseline | Significantly increased | [1] |
Table 2: Efficacy of R-spondin-1 in IBD Models (Surrogate Data for this compound)
| IBD Model | Parameter | Control | R-spondin-1 | Effect | Reference |
| DSS-Induced Colitis | Body Weight Loss | Severe | Reduced | Amelioration of clinical signs | [2] |
| Diarrhea/Rectal Bleeding | Present | Reduced | Amelioration of clinical signs | [2] | |
| Myeloperoxidase (MPO) Activity | High | Significantly Reduced | Reduction of neutrophil infiltration | [2] | |
| Histological Score | High | Significantly Reduced | Improved mucosal integrity | ||
| TNBS-Induced Colitis | Interstitial Inflammation | Severe | Alleviated | Reduction of inflammation | |
| Mucosal Erosion | Present | Alleviated | Promotion of mucosal healing | ||
| IL-10-/- Mice with Piroxicam | Histopathologic Severity | High | Substantially Decreased | Repair of crypt epithelium and suppression of inflammation |
Table 3: Effect of R-spondin-1 on Pro-inflammatory Cytokine Levels in DSS-Induced Colitis (Surrogate Data for this compound)
| Cytokine | Control | R-spondin-1 | Effect | Reference |
| TNF-α | Elevated | Significantly Inhibited | Anti-inflammatory | |
| IL-1α | Elevated | Significantly Inhibited | Anti-inflammatory | |
| IL-6 | Elevated | Significantly Inhibited | Anti-inflammatory | |
| IFN-γ | Elevated | Significantly Inhibited | Anti-inflammatory | |
| GM-CSF | Elevated | Significantly Inhibited | Anti-inflammatory |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute colitis that resembles human ulcerative colitis.
Materials:
-
C57BL/6 mice (7-8 weeks old)
-
Dextran sulfate sodium (DSS), MW 36,000-50,000
-
This compound
-
Vehicle (e.g., DMSO)
-
Sterile drinking water
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 5-7 consecutive days. The DSS solution should be freshly prepared and replaced every 2-3 days.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On day 5 of DSS administration, begin intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg.
-
Administer the treatment daily for 5 consecutive days.
-
A vehicle control group should be run in parallel.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal occult blood daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Analysis:
-
Euthanize mice on day 10 (or as per experimental design).
-
Collect colon tissue for histological analysis (H&E staining), and measurement of colon length and weight.
-
For cell proliferation analysis, inject BrdU (50 mg/kg, i.p.) 2 hours before euthanasia and perform immunohistochemistry for BrdU.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated transmural inflammation that shares features with Crohn's disease. While direct studies with this compound are not yet published, the protocol is provided based on the positive results observed with R-spondin-1.
Materials:
-
BALB/c or SJL/J mice (8-10 weeks old)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50%)
-
This compound
-
Vehicle
-
Catheter
Procedure:
-
Pre-sensitization (Optional): Apply a small amount of TNBS solution to the shaved skin of the mice one week prior to intrarectal administration to enhance the inflammatory response.
-
Induction of Colitis:
-
Fast mice for 24 hours with free access to water.
-
Lightly anesthetize the mice.
-
Slowly administer 100-150 µl of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
Treatment with this compound:
-
Begin treatment with this compound (dose to be optimized, suggested starting at 10 mg/kg, i.p.) 24 hours after TNBS administration.
-
Continue daily treatment for the duration of the experiment (typically 3-7 days).
-
-
Monitoring and Analysis:
-
Monitor mice daily for changes in body weight, stool consistency, and overall health.
-
At the end of the study, collect colon tissue for macroscopic scoring of inflammation and ulceration, as well as for histological analysis and cytokine measurements.
-
Conclusion
This compound represents a promising therapeutic agent for IBD by promoting intestinal epithelial regeneration and mucosal healing. The provided protocols and data serve as a guide for researchers to investigate the efficacy of this compound in relevant preclinical models of colitis. Further studies are warranted to establish optimal dosing regimens and to explore its therapeutic potential in combination with other anti-inflammatory agents. The surrogate data from R-spondin-1 studies strongly suggest that this compound will have a beneficial effect on reducing pro-inflammatory cytokines and will be effective in a broader range of IBD models.
References
Application Notes and Protocols for RS-246204 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-246204 is a small molecule that acts as a substitute for R-spondin-1, a critical component in the culture of various organoids, particularly those derived from Lgr5-positive stem cells.[1][2][3] R-spondins are known to enhance the Wnt signaling pathway, which is essential for the proliferation and maintenance of intestinal stem cells.[1][4] this compound provides a cost-effective alternative to recombinant R-spondin-1, facilitating large-scale organoid-based studies for disease modeling, drug discovery, and regenerative medicine. These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell culture, with a primary focus on intestinal organoids.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Chemical Name | 3,7-Dimethyl-8-(quinolin-2-ylthio)-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₆H₁₃N₅O₂S |
| Molecular Weight | 339.37 g/mol |
| CAS Number | 878451-87-7 |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |
Signaling Pathway of this compound
This compound functions as an R-spondin-1 mimetic, positively modulating the Wnt signaling pathway, which is crucial for intestinal stem cell (ISC) self-renewal and proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: this compound signaling pathway in intestinal stem cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath (optional, but recommended)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Amount: Determine the amount of this compound powder and DMSO needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Example for a 10 mM stock solution:
-
Molecular Weight of this compound = 339.37 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 339.37 g/mol = 0.0033937 g = 3.39 mg
-
-
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the corresponding volume of sterile DMSO.
-
Vortex the solution thoroughly. If the compound does not dissolve completely, use an ultrasonic water bath for short intervals until the solution is clear. Note that hygroscopic DMSO can affect solubility, so use a fresh, unopened bottle if possible.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
-
Culture of Mouse Intestinal Organoids with this compound
This protocol is adapted from studies demonstrating the successful use of this compound as a substitute for R-spondin-1 in mouse intestinal organoid cultures.
Materials:
-
Isolated mouse intestinal crypts
-
Basement membrane matrix (e.g., Matrigel)
-
Advanced DMEM/F12 medium
-
N-2 and B-27 supplements
-
HEPES buffer
-
Glutamax
-
Penicillin-Streptomycin
-
N-acetylcysteine
-
Recombinant mouse EGF
-
Recombinant mouse Noggin
-
This compound stock solution (prepared as described above)
-
CHIR99021 (Wnt signaling activator, optional but may be required for initial organoid formation)
-
Sterile 24- or 48-well tissue culture plates
Preparation of Complete Organoid Culture Medium (EN-RS246204 Medium):
-
Prepare the basal medium by combining Advanced DMEM/F12 with N-2 and B-27 supplements, HEPES, Glutamax, Penicillin-Streptomycin, and N-acetylcysteine according to standard organoid culture protocols.
-
Add recombinant mouse EGF and Noggin to the basal medium at their optimal concentrations.
-
Working Solution Preparation: Thaw an aliquot of the this compound stock solution. Dilute the stock solution into the basal medium to achieve the desired final working concentration. The optimal concentration range for this compound is typically between 25 µM and 50 µM.
-
Example for a 25 µM working solution from a 10 mM stock:
-
Use the formula C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (25 µM)(10 mL)
-
V₁ = 2.5 µL of 10 mM stock solution per 10 mL of medium.
-
-
-
If required for the initial establishment of organoids from crypts, add CHIR99021 to the medium.
-
Filter-sterilize the complete medium if any components were not sterile.
Organoid Seeding and Culture Protocol:
-
Resuspend isolated intestinal crypts in the basement membrane matrix on ice.
-
Plate droplets of the crypt-matrix suspension into the center of pre-warmed wells of a multi-well plate.
-
Polymerize the matrix by incubating the plate at 37°C for 10-15 minutes.
-
Gently add the complete EN-RS246204 medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Replace the medium every 2-3 days with fresh, pre-warmed EN-RS246204 medium.
-
Monitor organoid growth and budding. Organoids can typically be passaged every 5-7 days.
Experimental Workflow for Organoid Culture with this compound
The following diagram outlines the general workflow for establishing and maintaining intestinal organoid cultures using this compound.
Caption: Workflow for intestinal organoid culture using this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for mouse intestinal organoid culture as reported in the literature.
| Parameter | Concentration Range | Outcome | Reference |
| Effective Concentration | 25 - 50 µM | Efficiently induced crypts to form enteroids. | |
| Low Concentration Effect | < 6.25 µM | Enteroids failed to form buds. | |
| High Concentration Effect | > 100 µM | No budded enteroids were observed. | |
| Toxic Concentration | > 200 µM | All crypts failed to form enteroids. |
Conclusion
This compound is a valuable tool for cell culture, particularly for the development and maintenance of intestinal organoids. By acting as a potent substitute for R-spondin-1, it facilitates the robust growth of these complex in vitro models. Adherence to the protocols outlined in these application notes will help ensure the successful and reproducible use of this compound in your research endeavors. Proper preparation and storage of stock solutions are critical for maintaining the compound's efficacy, and optimization of the working concentration may be necessary for different cell types or culture conditions.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Culture of Intestinal Organoids with RS-246204
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids are three-dimensional structures grown in vitro that recapitulate the architecture and function of the intestinal epithelium. These organoids are invaluable tools for disease modeling, drug discovery, and regenerative medicine. A critical component for the culture of intestinal organoids is the Wnt signaling agonist R-spondin-1, which is essential for the maintenance and proliferation of Lgr5+ intestinal stem cells. However, the high cost of recombinant R-spondin-1 presents a significant barrier to large-scale and long-term studies.
RS-246204, a small molecule 2-substituted purine, has been identified as a potent and cost-effective substitute for R-spondin-1 in mouse intestinal organoid cultures.[1][2] This compound promotes the formation and growth of enteroids from intestinal crypts by activating the R-spondin-dependent pathway.[1] Organoids cultured with this compound exhibit similar self-renewal and differentiation capacities to those grown with R-spondin-1, making it a reliable alternative for long-term culture.[2] These application notes provide detailed protocols for the long-term culture of mouse intestinal organoids using this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mouse intestinal organoid culture.
Table 1: Concentration-Dependent Effects of this compound on Enteroid Formation (4 days post-incubation)
| This compound Concentration (μM) | Enteroid Formation Efficiency | Budding Efficiency |
| 0 | Failed to form enteroids | No budding observed |
| 6.25 | Low, failed to form buds | No budding observed |
| 12.5 | Moderate | Low |
| 25 | Effective | Greatly increased |
| 50 | Effective | Greatly increased |
| 100 | Low | No budding observed |
| 200 | Failed to form enteroids | No budding observed |
Data adapted from Nam et al., 2018.
Table 2: Comparison of Organoid Growth Rate with this compound and R-spondin-1
| Culture Condition | Organoid Circumference Growth Rate |
| ENR (Standard Medium with R-spondin-1) | Similar to this compound treated |
| EN + 25 μM this compound | Similar to ENR |
| EN + 50 μM this compound | Similar to ENR |
Data adapted from Nam et al., 2018.
Signaling Pathway
This compound functions as an R-spondin-1 mimetic, potentiating the Wnt/β-catenin signaling pathway, which is crucial for intestinal stem cell maintenance and proliferation. The diagram below illustrates the proposed mechanism of action.
Caption: Wnt signaling pathway potentiation by this compound.
Experimental Protocols
The following protocols provide a comprehensive guide for the isolation of mouse intestinal crypts and the long-term culture of intestinal organoids using this compound.
Protocol 1: Isolation of Mouse Intestinal Crypts
This protocol describes the isolation of crypts from the mouse small intestine.
Materials:
-
Mouse small intestine
-
Cold PBS (Phosphate-Buffered Saline)
-
2 mM EDTA in PBS
-
Matrigel® Basement Membrane Matrix
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
HEPES buffer
-
Glutamax
Equipment:
-
Surgical scissors and forceps
-
50 mL conical tubes
-
70 µm cell strainer
-
Centrifuge
-
Microscope
Procedure:
-
Euthanize a mouse according to institutional guidelines.
-
Harvest the small intestine and place it in a petri dish containing ice-cold PBS.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Cut the intestine into small, 2-4 mm pieces.
-
Wash the pieces with cold PBS multiple times until the supernatant is clear.
-
Transfer the tissue fragments to a 50 mL conical tube with 25 mL of cold 2 mM EDTA in PBS.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
After incubation, shake the tube vigorously for 1 minute.
-
Allow the larger tissue fragments to settle for 1-2 minutes.
-
Collect the supernatant, which contains the crypts, and pass it through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the filtered supernatant at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the crypt pellet in 10 mL of cold Advanced DMEM/F12.
-
Count the crypts using a microscope.
Protocol 2: Long-Term Culture of Intestinal Organoids with this compound
This protocol details the embedding of isolated crypts and their long-term maintenance.
Materials:
-
Isolated intestinal crypts (from Protocol 1)
-
Matrigel®
-
24-well culture plates
-
EN Medium (See Table 3 for composition)
-
This compound (stock solution in DMSO)
Table 3: Composition of EN Medium (for 50 mL)
| Component | Final Concentration | Volume |
| Advanced DMEM/F12 | - | 47.5 mL |
| Penicillin-Streptomycin | 100 U/mL | 500 µL |
| HEPES | 10 mM | 500 µL |
| Glutamax | 2 mM | 500 µL |
| N2 Supplement | 1x | 500 µL |
| B27 Supplement | 1x | 1 mL |
| N-acetylcysteine | 1 mM | 50 µL of 1M stock |
| Mouse EGF | 50 ng/mL | 50 µL of 50 µg/mL stock |
| Mouse Noggin | 100 ng/mL | 100 µL of 50 µg/mL stock |
Procedure:
-
Pre-warm a 24-well culture plate at 37°C.
-
Thaw Matrigel® on ice.
-
Centrifuge the crypt suspension from Protocol 1 at 300 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant, leaving the crypt pellet.
-
Resuspend the crypt pellet in the required volume of Matrigel® on ice (approximately 50 µL of Matrigel® per well). Aim for a density of 500-1000 crypts per 50 µL of Matrigel®.
-
Pipette 50 µL of the crypt-Matrigel® suspension into the center of each pre-warmed well of the 24-well plate, forming a dome.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Prepare the complete culture medium by adding this compound to the EN medium to a final concentration of 25-50 µM.
-
Gently add 500 µL of the complete culture medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
Protocol 3: Passaging of Intestinal Organoids
Organoids should be passaged every 7-10 days, or when they become large and the lumen fills with debris.
Materials:
-
Mature intestinal organoids
-
Cold Advanced DMEM/F12
-
Matrigel®
-
24-well culture plates
Procedure:
-
Aspirate the culture medium from the wells containing the organoids to be passaged.
-
Add 1 mL of cold Advanced DMEM/F12 to each well to dissolve the Matrigel® dome.
-
Mechanically disrupt the organoids by pipetting up and down vigorously with a P1000 pipette tip.
-
Transfer the disrupted organoid fragments to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the organoid fragments in fresh Matrigel®.
-
Re-plate the organoid fragments as described in Protocol 2 (steps 5-11). A split ratio of 1:3 to 1:6 is recommended.
Experimental Workflow
The following diagram outlines the complete workflow for establishing and maintaining long-term intestinal organoid cultures with this compound.
Caption: Workflow for long-term intestinal organoid culture.
Conclusion
This compound is a validated and cost-effective small molecule substitute for R-spondin-1 in the long-term culture of mouse intestinal organoids. By following the detailed protocols provided in these application notes, researchers can successfully establish and maintain robust intestinal organoid cultures for a wide range of applications in basic research and drug development. The use of this compound significantly reduces the cost of organoid culture, thereby enabling more extensive and high-throughput studies.
References
Application Notes and Protocols for High-Throughput Screening using RS-246204
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-246204 is a small molecule substitute for R-spondin-1, a critical and costly component in the culture of intestinal organoids.[1][2][3] Identified from a screen of 8,364 compounds, this compound promotes the formation and growth of enteroids from small intestinal crypts in the absence of R-spondin-1.[2] This makes large-scale organoid cultures for high-throughput screening (HTS) more cost-effective and accessible.[1] Organoids, or "mini-organs" grown in vitro, recapitulate the cellular complexity and function of their tissue of origin, offering a physiologically relevant platform for drug discovery, disease modeling, and personalized medicine.
These application notes provide detailed protocols for the use of this compound in maintaining intestinal organoid cultures and for employing these cultures in two key high-throughput screening assays: the Forskolin-Induced Swelling (FIS) assay for cystic fibrosis transmembrane conductance regulator (CFTR) function and an organoid-based epithelial to mesenchymal transition (OEMT) model for studying intestinal fibrosis.
Mechanism of Action
This compound functions as a positive modulator of the Wnt signaling pathway, which is essential for the self-renewal of intestinal stem cells. It acts downstream of the R-spondin/Lgr5 signaling axis, promoting the proliferation of Lgr5-positive stem cells. While its efficacy in activating Wnt target genes is less potent than R-spondin-1, it is sufficient to support robust organoid growth and differentiation into all major intestinal epithelial cell lineages.
Data Presentation
Table 1: this compound Concentration Effects on Mouse Intestinal Organoid Formation
| Concentration (µM) | Organoid Formation and Budding | Viable Cell Number (WST-1 Assay) | Notes |
| < 6.25 | Failure to form buds | Low | Insufficient for sustained growth |
| 25 | Effective budding | Similar to R-spondin-1 control | Optimal concentration |
| 50 | Effective budding | Similar to R-spondin-1 control | Optimal concentration |
| > 100 | No budded enteroids observed | Decreased | Potential toxicity at higher concentrations |
| > 200 | Failure to form enteroids | Low | Toxic |
Data summarized from Nam et al., Oncotarget, 2018.
Table 2: Components for Intestinal Organoid Culture Medium
| Component | Stock Concentration | Final Concentration | Purpose |
| Advanced DMEM/F12 | - | - | Base Medium |
| Penicillin-Streptomycin | 100x | 1x | Antibiotic |
| Glutamax | 100x | 1x | Stable glutamine source |
| HEPES | 1 M | 10 mM | Buffering agent |
| N2 Supplement | 100x | 1x | Neural cell supplement |
| B27 Supplement | 50x | 1x | Serum-free supplement |
| N-Acetylcysteine | 100 mM | 1 mM | Antioxidant |
| Mouse EGF | 50 µg/mL | 50 ng/mL | Growth factor |
| Mouse Noggin | 100 µg/mL | 100 ng/mL | BMP inhibitor |
| This compound | 10 mM in DMSO | 25-50 µM | R-spondin-1 substitute |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Culture of Mouse Intestinal Organoids using this compound
This protocol describes the establishment and maintenance of mouse intestinal organoids using a cost-effective medium containing this compound.
Materials:
-
Basal Culture Medium: Advanced DMEM/F12 with Penicillin-Streptomycin, 10 mM HEPES, and 1x Glutamax.
-
Complete Organoid Medium (EN-RS246204 Medium): Basal Culture Medium supplemented with 1x N2, 1x B27, 1 mM N-Acetylcysteine, 50 ng/mL mouse EGF, 100 ng/mL mouse Noggin, and 25-50 µM this compound.
-
Matrigel® Matrix
-
96-well culture plates
-
Reagents for crypt isolation (e.g., Gentle Cell Dissociation Reagent, EDTA).
Procedure:
-
Crypt Isolation: Isolate crypts from the mouse small intestine using established protocols.
-
Seeding: Resuspend isolated crypts in Matrigel® on ice. Pipette 50 µL of the Matrigel/crypt suspension into the center of each well of a pre-warmed 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
Medium Addition: Gently add 200 µL of pre-warmed complete EN-RS246204 medium to each well.
-
Culture: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids should be ready for passaging or use in assays within 7-10 days.
-
Passaging:
-
Mechanically disrupt organoids in cold basal medium.
-
Centrifuge to pellet the organoid fragments.
-
Resuspend the pellet in fresh Matrigel and re-plate as in steps 2-4.
-
Protocol 2: High-Throughput Forskolin-Induced Swelling (FIS) Assay
This assay measures the function of the CFTR ion channel and is a key screening method for cystic fibrosis therapeutics. Organoids grown in this compound medium exhibit normal CFTR activity.
Materials:
-
Mature intestinal organoids cultured in a 96-well plate as per Protocol 1.
-
Krebs-Ringer Bicarbonate (KBR) buffer.
-
Forskolin (10 mM stock in DMSO).
-
High-content imaging system with environmental control (37°C, 5% CO2).
Procedure:
-
Pre-incubation: Gently replace the culture medium with 100 µL of pre-warmed KBR buffer. Incubate for 30 minutes at 37°C to equilibrate.
-
Compound Treatment (Optional): For drug screening, add compounds of interest at desired concentrations and incubate for the appropriate duration (e.g., 1-24 hours) prior to the assay.
-
Baseline Imaging (Time 0): Acquire brightfield images of each well to establish the baseline organoid size.
-
Forskolin Stimulation: Add forskolin to each well to a final concentration of 5-10 µM.
-
Time-Lapse Imaging: Immediately begin acquiring images of each well every 10-20 minutes for a total of 80-120 minutes.
-
Image Analysis: Use image analysis software to segment and measure the cross-sectional area of each organoid at each time point. Calculate the percentage increase in area relative to the baseline (Time 0). The area under the curve (AUC) can be used as a quantitative measure of CFTR function.
Protocol 3: High-Throughput Organoid-Based Epithelial to Mesenchymal Transition (OEMT) Model
This protocol provides a framework for screening compounds that may inhibit or induce intestinal fibrosis by modeling EMT in a 3D organoid culture.
Materials:
-
Mature intestinal organoids cultured in a 96-well plate as per Protocol 1.
-
Recombinant Human TGF-β1 (10 µg/mL stock).
-
Recombinant Human TNF-α (20 µg/mL stock).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against EMT markers (e.g., E-cadherin, Vimentin).
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Compound Pre-treatment: Add test compounds to the organoid cultures and incubate for a predetermined time (e.g., 24 hours).
-
EMT Induction: To induce EMT, treat the organoids with a combination of TGF-β1 (e.g., 5-10 ng/mL) and TNF-α (e.g., 10-20 ng/mL) for 48-72 hours. Include appropriate vehicle and positive controls.
-
Fixation and Staining:
-
Gently wash the organoids with PBS.
-
Fix with 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature.
-
-
Imaging: Acquire multi-channel fluorescence images using a high-content confocal microscope. Capture Z-stacks to analyze the 3D structure.
-
Image Analysis: Use image analysis software to quantify changes in EMT markers. This can include measuring the loss of E-cadherin at cell junctions and the increase in cytoplasmic Vimentin expression. Phenotypic changes, such as the loss of cystic structure and increased cell scattering, can also be quantified.
Conclusion
This compound is a validated and cost-effective substitute for R-spondin-1 in intestinal organoid cultures. Its use facilitates the large-scale production of organoids, making them amenable to high-throughput screening applications. The protocols provided here for the Forskolin-Induced Swelling assay and the Organoid-Based EMT model offer robust platforms for drug discovery in cystic fibrosis and intestinal fibrosis, respectively. The combination of this compound-based organoid culture with automated high-content imaging and analysis represents a significant advancement in the use of physiologically relevant models for modern drug development.
References
Application Notes and Protocols: RS-246204 in 3D Cell Culture and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-246204 is a small molecule substitute for R-spondin-1, a critical component in the culture of various organoids, particularly those derived from Lgr5-positive (Lgr5+) stem cells.[1][2][3][4][5] R-spondin-1 is a potent activator of the Wnt/β-catenin signaling pathway, which is essential for the self-renewal and proliferation of intestinal stem cells. However, the high cost of recombinant R-spondin-1 protein presents a significant barrier to large-scale 3D cell culture, high-throughput drug screening, and the development of cell-based therapies. This compound offers a cost-effective alternative, enabling the robust formation and growth of intestinal organoids (enteroids) from crypts in the absence of R-spondin-1. These application notes provide a comprehensive overview of the use of this compound in 3D cell culture, with a focus on intestinal organoid models, and include detailed protocols for its application.
Mechanism of Action
This compound functions as an R-spondin-1 mimetic, promoting the proliferation of Lgr5+ intestinal stem cells. It enhances the Wnt signaling pathway, a key regulator of stem cell maintenance and differentiation. While this compound effectively activates the R-spondin-dependent pathway, it has been shown to have a lower efficacy in activating Wnt signaling compared to R-spondin-1. This can lead to a shift in the balance between stem cells and differentiated cells within the organoids. The precise molecular interactions of this compound are still under investigation, but it is understood to be involved in signaling pathways beyond just β-catenin-mediated signaling that are crucial for the survival of intestinal stem cells.
Figure 1: Simplified Wnt signaling pathway with this compound.
Applications in 3D Cell Culture and Tissue Engineering
The primary and well-documented application of this compound is in the culture of intestinal organoids. Organoids are 3D, self-organizing structures grown from stem cells that recapitulate the architecture and function of native organs, making them invaluable models for disease modeling, drug discovery, and regenerative medicine.
Key Applications:
-
Cost-Effective Intestinal Organoid Culture: this compound replaces the need for expensive recombinant R-spondin-1 in the culture medium, significantly reducing the costs associated with generating and maintaining intestinal organoids.
-
Disease Modeling: Organoids grown with this compound can be used to model various gastrointestinal diseases. For instance, they have been successfully used in forskolin-induced swelling assays to study cystic fibrosis transmembrane conductance regulator (CFTR) function and in organoid-based epithelial to mesenchymal transition (OEMT) models.
-
Drug Screening: The ability to generate large quantities of organoids cost-effectively opens the door for high-throughput screening of drug candidates for gastrointestinal diseases.
-
Regenerative Medicine: this compound has been shown to promote the regeneration of intestinal epithelium in vivo in a DSS-induced colitis model, suggesting its potential therapeutic application in inflammatory bowel disease and other conditions involving epithelial damage.
While current research is heavily focused on intestinal organoids, the role of this compound in activating Wnt signaling suggests potential applications in the culture and engineering of other tissues where this pathway is crucial for stem cell maintenance and regeneration, such as the stomach, liver, and pancreas. Further research is needed to explore these possibilities.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound in mouse intestinal organoid cultures.
Table 1: Optimal Concentration of this compound for Enteroid Formation
| Concentration (μM) | Effect on Enteroid Formation from Crypts |
| < 6.25 | Failure to form buds |
| 6.25 | - |
| 12.5 | - |
| 25 | Effective induction of enteroid formation |
| 50 | Effective induction of enteroid formation |
| 100 | - |
| > 100 | Failure to form enteroids |
Data from Nam et al., 2018.
Table 2: Effect of this compound on Enteroid Budding and Growth
| Treatment | Number of Budded Organoids (at day 4) | Organoid Circumference Growth Rate |
| ENR (Standard Medium with R-spondin-1) | - | Similar to EN + this compound |
| EN + 25 μM this compound | Greatly increased | Similar to ENR |
| EN + 50 μM this compound | Greatly increased | Similar to ENR |
Data from Nam et al., 2018.
Table 3: Effect of this compound on Intestinal Stem Cell Proliferation
| Treatment | Ratio of BrdU+ and Lgr5+ double positive cells to total Lgr5+ cells |
| EN (Basal Medium) | ~5% |
| ENR (Standard Medium with R-spondin-1) | ~25% |
| EN + 50 μM this compound | ~20% |
Data from Nam et al., 2018, indicating that this compound promotes the proliferation of Lgr5+ stem cells, though to a slightly lesser extent than R-spondin-1.
Experimental Protocols
Protocol 1: Formation of Mouse Intestinal Organoids using this compound
This protocol describes the isolation of mouse small intestinal crypts and the subsequent culture of organoids using a medium supplemented with this compound.
Figure 2: Experimental workflow for intestinal organoid culture with this compound.
Materials:
-
Mouse small intestine
-
Gentle Cell Dissociation Reagent
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
-
GlutaMAX
-
N-acetylcysteine
-
B27 supplement
-
N2 supplement
-
Recombinant mouse Epidermal Growth Factor (EGF)
-
Recombinant mouse Noggin
-
This compound (stock solution in DMSO)
-
Matrigel
-
Phosphate Buffered Saline (PBS)
-
24-well culture plates
Equipment:
-
Stereomicroscope
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Pipettes and sterile tips
-
Cell strainers (70 µm)
Procedure:
-
Crypt Isolation:
-
Harvest the small intestine from a mouse and flush with cold PBS.
-
Open the intestine longitudinally and cut into small pieces (approximately 2-4 mm).
-
Wash the pieces extensively with cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes on a rocking platform at room temperature.
-
Transfer the tissue to a tube containing DMEM/F12 and shake vigorously for 30 seconds.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
-
Centrifuge the filtered supernatant at 300 x g for 5 minutes.
-
Resuspend the crypt pellet in basal culture medium.
-
-
Organoid Seeding:
-
Mix the isolated crypts with Matrigel on ice at a ratio of approximately 100 crypts per 50 µL of Matrigel.
-
Pipette 50 µL of the Matrigel-crypt mixture into the center of each well of a pre-warmed 24-well plate to form a dome.
-
Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to solidify.
-
-
Organoid Culture:
-
Prepare the complete culture medium: Basal medium (DMEM/F12, 1% Penicillin-Streptomycin, 1% HEPES, 1% GlutaMAX, 1 mM N-acetylcysteine, 1x B27, 1x N2) supplemented with 50 ng/mL EGF, 100 ng/mL Noggin, and 50 µM this compound.
-
Carefully add 500 µL of the complete culture medium to each well, avoiding disruption of the Matrigel dome.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
Mechanically disrupt the Matrigel domes using a pipette tip and transfer the organoid-Matrigel slurry to a microcentrifuge tube.
-
Add cold basal medium and centrifuge at 300 x g for 5 minutes.
-
Remove the supernatant and resuspend the organoid pellet in a small volume of fresh, cold basal medium.
-
Mechanically dissociate the organoids by pipetting up and down.
-
Mix the dissociated organoid fragments with fresh Matrigel and re-plate as described in step 2.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol is for analyzing the expression of Wnt target genes in organoids cultured with this compound compared to a control.
Materials:
-
Organoids cultured in Matrigel
-
Cell Recovery Solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Wnt target genes (e.g., Axin2, Lgr5, Sox9, EphB3) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction:
-
Harvest organoids from Matrigel by incubating with Cell Recovery Solution on ice for 30 minutes.
-
Centrifuge to pellet the organoids and proceed with RNA extraction using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
-
Protocol 3: Immunofluorescence Staining of Organoids
This protocol outlines the procedure for fixing, permeabilizing, and staining whole organoids for imaging.
Materials:
-
Organoids in Matrigel
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., against Ki67 for proliferation, Mucin-2 for goblet cells, Chromogranin A for enteroendocrine cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation:
-
Carefully remove the culture medium from the organoid-containing wells.
-
Add 4% PFA and incubate for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS and incubate for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Carefully remove the organoids from the well and mount them on a slide with mounting medium.
-
Image the stained organoids using a confocal or fluorescence microscope.
-
Conclusion and Future Perspectives
This compound has been established as a reliable and cost-effective substitute for R-spondin-1 in the 3D culture of intestinal organoids. The protocols provided herein offer a foundation for researchers to utilize this small molecule to advance their studies in gastrointestinal biology, disease modeling, and drug discovery. While the current applications are primarily focused on intestinal tissue, the fundamental role of this compound in modulating the Wnt signaling pathway suggests a broader potential in the field of tissue engineering. Future research should explore the efficacy of this compound in promoting the growth and differentiation of other Lgr5+ stem cell-derived organoids and its compatibility with various hydrogel systems for the engineering of more complex tissues. This could pave the way for new and more affordable approaches in regenerative medicine.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RS-246204 Concentration for Organoid Culture
Welcome to the technical support center for the use of RS-246204 in organoid culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound and prevent the inhibition of organoid growth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in organoid culture?
A1: this compound is a small molecule that functions as a substitute for R-spondin-1, a critical growth factor for the initiation and maintenance of various organoid cultures, particularly those derived from Lgr5-positive stem cells like intestinal organoids.[1][2][3] Its primary role is to act as a positive modulator of the Wnt signaling pathway, which is essential for the proliferation of intestinal stem cells and the subsequent formation and growth of organoids.[4]
Q2: What is the recommended concentration range for using this compound?
A2: The optimal concentration of this compound for promoting the formation and growth of mouse intestinal organoids (enteroids) is between 25 µM and 50 µM.[4] Within this range, a significant increase in the number of budded organoids is observed.
Q3: What are the consequences of using a concentration of this compound that is too high or too low?
A3: Using a concentration outside the optimal range can have detrimental effects on organoid development.
-
Too Low (below 6.25 µM): Organoids may fail to form buds, indicating impaired development.
-
Too High (above 100 µM): The formation of budded organoids is inhibited.
-
Toxic Levels (200 µM and above): Complete failure of crypts to form organoids is observed.
Q4: How does the efficacy of this compound compare to R-spondin-1?
A4: While this compound is an effective substitute for R-spondin-1, it has been shown to have lower efficacy in activating the Wnt signaling pathway compared to the recombinant protein. However, organoids grown with optimal concentrations of this compound exhibit a growth rate similar to those cultured with R-spondin-1.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in organoid cultures.
| Issue | Possible Cause | Recommended Action |
| Poor or no organoid formation | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific organoid type and cell line. Start with a range of 6.25 µM to 200 µM. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions regularly. | |
| Issues with other media components. | Verify the quality and concentration of other essential growth factors in your medium, such as EGF and Noggin. | |
| Organoids are forming but are not budding | This compound concentration is too low. | Increase the concentration of this compound to the optimal range of 25-50 µM. |
| Insufficient Wnt pathway activation. | Although this compound activates Wnt signaling, some organoid lines may require additional Wnt agonists like CHIR99021 for robust budding. | |
| Decreased organoid viability or signs of toxicity | This compound concentration is too high. | Immediately reduce the concentration of this compound to the 25-50 µM range. Review your dilution calculations to rule out errors. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below a non-toxic threshold (typically <0.5%). | |
| Variability in organoid growth between experiments | Inconsistent preparation of this compound solutions. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Aliquot and store appropriately. |
| Differences in cell plating density. | Standardize the number of cells or crypts seeded for each experiment. |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound on mouse intestinal organoid formation.
| This compound Concentration | Observation | Reference |
| < 6.25 µM | Failure to form buds. | |
| 6.25 µM | Budding is not observed. | |
| 25 µM | Effective for inducing organoid formation with a high number of budded organoids. | |
| 50 µM | Effective for inducing organoid formation with a high number of budded organoids. | |
| 100 µM | Inhibition of budded organoid formation. | |
| > 200 µM | Complete failure of crypts to form organoids. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Isolate intestinal crypts and seed them in a Matrigel dome in a 24-well plate.
-
Media Preparation: Prepare the basal organoid medium (containing EGF and Noggin). Create a serial dilution of this compound in the basal medium to achieve final concentrations ranging from 6.25 µM to 200 µM. Include a positive control with R-spondin-1 and a negative control without R-spondin-1 or this compound.
-
Treatment: Add the prepared media to the corresponding wells.
-
Incubation: Culture the organoids for 4-7 days, replacing the medium every 2-3 days.
-
Analysis:
-
Organoid Formation Efficiency: Count the number of developing organoids daily using a brightfield microscope.
-
Budding Assessment: After 4 days, quantify the percentage of budded organoids in each condition.
-
Growth Measurement: Measure the circumference or area of the organoids at different time points.
-
Viability Assay: Use a WST-1 or similar cell viability assay to determine the relative cell density at the end of the experiment.
-
Protocol 2: Assessing Organoid Viability and Proliferation
-
BrdU Proliferation Assay:
-
Add BrdU to the organoid culture and incubate for 24 hours.
-
Fix and permeabilize the organoids.
-
Stain with an anti-BrdU antibody and a nuclear counterstain (e.g., DAPI).
-
Image using fluorescence microscopy and quantify the percentage of BrdU-positive cells.
-
-
TUNEL Apoptosis Assay:
-
Fix and permeabilize the organoids.
-
Perform TUNEL staining according to the manufacturer's protocol to label apoptotic cells.
-
Counterstain with a nuclear dye.
-
Image using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.
-
Visualizations
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
addressing abnormal organoid morphology when using RS-246204
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RS-246204 in organoid cultures.
Troubleshooting Guide: Abnormal Organoid Morphology
Researchers may occasionally observe abnormal organoid morphologies when using this compound. This guide provides insights into potential causes and solutions to these issues.
Question: My organoids are not forming the expected budding structures after treatment with this compound. What could be the cause?
Answer: The absence of budding is a common indicator that the culture conditions are not optimal for stem cell proliferation and differentiation. When using this compound, this can be linked to several factors, primarily the concentration of the compound.
Table 1: Troubleshooting Abnormal Organoid Morphology with this compound
| Abnormal Morphology | Potential Cause | Recommended Solution |
| Small, cystic, non-budding organoids | Suboptimal concentration of this compound: The concentration may be too low to effectively stimulate the Lgr5+ stem cell proliferation required for budding. | Optimize this compound Concentration: The recommended effective concentration range for this compound is typically between 25 µM and 50 µM.[1] Perform a dose-response experiment within this range to find the optimal concentration for your specific cell line and experimental conditions. |
| Dark, shriveled, or disintegrating organoids | High concentration of this compound: Concentrations above 100 µM may be toxic to the organoids, leading to cell death.[1] | Reduce this compound Concentration: If you are using a high concentration, reduce it to the recommended 25-50 µM range.[1] Ensure proper mixing to avoid localized high concentrations. |
| Low efficiency of organoid formation | Inadequate Wnt signaling activation: this compound acts as a substitute for R-spondin-1 to enhance Wnt signaling, but may require the presence of a Wnt agonist for initial organoid formation from crypts.[1][2] | Supplement with a Wnt Agonist: Ensure that your culture medium contains a Wnt signaling activator, such as CHIR99021, especially during the initial stages of organoid formation. |
| Organoids fail to grow and expand | General culture conditions: Issues unrelated to this compound, such as the quality of Matrigel, basal media composition, or cell viability, can impede organoid growth. | Review General Organoid Culture Protocol: Ensure all other components of your organoid culture medium (e.g., EGF, Noggin) are at their optimal concentrations. Check the quality and handling of your Matrigel and the overall health of your starting cell population. |
Experimental Protocols
Protocol: Dose-Response Experiment for this compound in Intestinal Organoid Culture
This protocol outlines a method to determine the optimal concentration of this compound for your intestinal organoid culture.
-
Organoid Seeding:
-
Culture and expand intestinal organoids according to your standard protocol.
-
Passage the organoids and seed them in a 96-well plate at a density that allows for the formation of individual organoids.
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your basal organoid culture medium to achieve final concentrations ranging from 6.25 µM to 200 µM (e.g., 6.25, 12.5, 25, 50, 100, 200 µM).
-
Include a negative control (no this compound) and a positive control (with R-spondin-1, if available).
-
-
Treatment:
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Culture the organoids for 4-7 days, replacing the medium every 2-3 days with the corresponding this compound concentration.
-
-
Assessment of Morphology and Viability:
-
At the end of the culture period, visually inspect the organoids under a microscope.
-
Quantify the number of budding versus non-budding (cystic) organoids for each concentration.
-
Assess organoid viability using a suitable assay (e.g., CellTiter-Glo® 3D).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a substitute for R-spondin-1. R-spondins are known to enhance the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and maintenance of Lgr5-positive intestinal stem cells. This compound activates this R-spondin-dependent pathway in Lgr5 stem cells, thereby promoting their growth and the formation of budding organoids.
Q2: Can this compound completely replace R-spondin-1 in any organoid culture?
A2: this compound has been shown to be an effective substitute for R-spondin-1 in mouse intestinal organoid cultures. However, its efficacy may vary depending on the organoid type and species. It is recommended to validate its effectiveness for your specific organoid model.
Q3: What is the expected morphology of healthy intestinal organoids grown with this compound?
A3: Healthy intestinal organoids grown in the presence of an optimal concentration of this compound should exhibit a budding morphology, which is indicative of active stem cell proliferation and differentiation. These structures resemble the crypts of the intestinal epithelium.
Q4: How does the activity of this compound compare to R-spondin-1?
A4: Studies have shown that organoids grown with this compound have a similar differentiation and self-renewal capacity as those grown with R-spondin-1. However, this compound may have a lower efficacy in activating Wnt signaling compared to R-spondin-1. This can result in a different proportion of intestinal stem cells and differentiated cells in organoids grown with this compound compared to those grown with R-spondin-1.
Visual Guides
References
Technical Support Center: Managing Variability in Organoid Formation with RS-246204
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RS-246204 to manage variability in organoid formation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your organoid cultures.
Troubleshooting Guide
Variability in organoid size, shape, and budding efficiency is a common challenge. This compound, a small molecule substitute for R-spondin-1, can help standardize your cultures, but its application requires careful optimization. This guide addresses specific issues you may encounter.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Organoid Formation Efficiency | Suboptimal concentration of this compound. | Titrate this compound to an optimal concentration, typically between 25 µM and 50 µM for mouse intestinal enteroids.[1] Concentrations below 6.25 µM may be insufficient to induce budding.[1] |
| Poor quality or incorrect handling of extracellular matrix (ECM). | Use a validated ECM like Matrigel and ensure it is thawed slowly on ice to prevent premature polymerization.[2] Lot-to-lot variability in undefined ECMs can impact culture performance; pre-test new lots. | |
| Inadequate initial cell seeding density. | Ensure a sufficient number of viable stem cells are seeded. The exact number can be model-dependent and may require optimization. | |
| Organoids are Small and Lack Buds | Insufficient Wnt signaling potentiation. | While this compound promotes Wnt signaling, its efficacy is lower than R-spondin-1. Ensure the basal medium contains Wnt3a. Increase this compound concentration within the optimal range (25-50 µM). |
| Premature differentiation of stem cells. | Check the composition of your culture medium. Ensure the presence of inhibitors of differentiation pathways, such as Noggin (BMP inhibitor), if required for your specific organoid model. | |
| High Variability in Organoid Size | Inconsistent initial cell aggregation. | Ensure a homogenous single-cell or small-cell-aggregate suspension before embedding in the ECM. Over-dissociation can impair organoid formation capacity for some models. |
| Uneven distribution of cells within the ECM dome. | Mix the cell suspension gently but thoroughly with the ECM. Pipette slowly to avoid air bubbles which can interfere with imaging and organoid formation. | |
| Organoids Fail to Grow After Passaging | Excessive mechanical stress during dissociation. | Use gentle enzymatic dissociation and mechanical disruption. Avoid vigorous pipetting that can damage cells. |
| Suboptimal passaging ratio. | Determine the optimal splitting ratio for your organoid line. Seeding too sparsely can inhibit growth. | |
| Organoid Cysts Instead of Budded Structures | Imbalance in signaling pathways. | This can indicate that the culture conditions favor proliferation over morphogenesis. Verify the concentrations of all growth factors and small molecules in your medium. |
| Toxicity or Cell Death at High Concentrations | This compound concentration is too high. | Concentrations of this compound above 100 µM can be toxic and inhibit enteroid formation. Reduce the concentration to the optimal range of 25-50 µM. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 2-substituted purine small molecule that acts as a substitute for the expensive recombinant protein R-spondin-1 in organoid culture. R-spondins are potent activators of the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and maintenance of Lgr5-positive intestinal stem cells. This compound potentiates this pathway, promoting the formation and growth of organoids from intestinal crypts.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of this compound for mouse small intestinal organoid formation is between 25 µM and 50 µM. Concentrations in this range effectively induce crypts to form enteroids with proper budding. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific organoid model.
Q3: Can this compound completely replace R-spondin-1?
A3: Yes, studies have shown that this compound can effectively replace R-spondin-1 for the initiation and maintenance of mouse intestinal organoids. Organoids grown with this compound exhibit similar self-renewal and differentiation capacities to those grown with R-spondin-1. However, the potency of Wnt signaling activation by this compound is reportedly lower than that of R-spondin-1.
Q4: Are organoids cultured with this compound functionally equivalent to those grown with R-spondin-1?
A4: Yes, organoids grown in the presence of this compound have been shown to be functionally similar to those cultured with R-spondin-1. For example, they exhibit forskolin-induced swelling, indicating normal CFTR channel activity, and can be used in epithelial-to-mesenchymal transition models.
Q5: What should I do if I see a decrease in budding efficiency over time?
A5: A decrease in budding efficiency can indicate a decline in the stem cell population. This could be due to suboptimal culture conditions. Re-evaluate the concentration of this compound and other critical media components like EGF and Noggin. Also, review your passaging technique to ensure you are not selecting for less robust cell populations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound in mouse intestinal organoid culture.
Table 1: Effect of this compound Concentration on Enteroid Formation
| This compound Concentration (µM) | Relative Cell Density (WST-1 Assay) | Budding Enteroids (%) | Non-Budding Enteroids (%) | Total Viable Enteroids (%) |
| 0 (ENR Control) | ~1.0 | ~80 | ~20 | ~100 |
| 6.25 | ~0.4 | ~0 | ~100 | ~100 |
| 12.5 | ~0.6 | ~30 | ~70 | ~100 |
| 25 | ~1.1 | ~85 | ~15 | ~100 |
| 50 | ~1.2 | ~80 | ~20 | ~100 |
| 100 | ~0.5 | ~0 | ~100 | ~100 |
| 200 | ~0.1 | ~0 | ~0 | ~0 |
Data adapted from a study on mouse intestinal enteroids after 4 days of culture.
Table 2: Comparison of Organoid Growth with R-spondin-1 vs. This compound
| Condition | Average Circumference (µm) at Day 7 |
| ENR (with R-spondin-1) | ~800 |
| EN + 25 µM this compound | ~750 |
| EN + 50 µM this compound | ~850 |
Data represents the growth of mouse intestinal enteroids.
Experimental Protocols
Protocol 1: Mouse Intestinal Organoid Culture using this compound
This protocol describes the isolation of mouse intestinal crypts and the subsequent culture of organoids using a medium supplemented with this compound.
Materials:
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Basal Culture Medium (Advanced DMEM/F12, 1x Penicillin-Streptomycin, 10 mM HEPES, 1x GlutaMAX)
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N-acetylcysteine
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B27 supplement
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N2 supplement
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Recombinant mouse EGF
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Recombinant mouse Noggin
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This compound
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Matrigel (Growth Factor Reduced)
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Gentle cell dissociation reagent
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PBS (Ca2+/Mg2+ free)
Procedure:
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Crypt Isolation:
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Isolate a segment of the mouse small intestine and wash thoroughly with cold PBS.
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Cut the intestine longitudinally and remove villi by scraping.
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Cut the tissue into small pieces and incubate in a chelating agent solution on ice to release the crypts.
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Filter the supernatant to collect the crypts and wash them with basal medium.
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Organoid Seeding:
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Centrifuge the crypt suspension and resuspend the pellet in Matrigel.
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Dispense 50 µL domes of the Matrigel-crypt mixture into the center of pre-warmed 24-well plates.
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Incubate at 37°C for 15-30 minutes to allow the Matrigel to polymerize.
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Organoid Culture:
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Prepare the complete organoid culture medium by supplementing the basal medium with N-acetylcysteine, B27, N2, EGF, Noggin, and this compound (at the desired final concentration, e.g., 25-50 µM).
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Add 500 µL of complete culture medium to each well.
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Culture the organoids at 37°C and 5% CO2.
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Change the medium every 2-3 days.
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Organoid Passaging:
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Mechanically disrupt the Matrigel domes and collect the organoids.
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Incubate with a gentle cell dissociation reagent to break down the organoids into smaller fragments.
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Wash and re-plate the fragments in fresh Matrigel as described in step 2.
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Visualizations
Caption: Workflow for establishing and maintaining organoid cultures using this compound.
Caption: this compound potentiates Wnt signaling by substituting for R-spondin-1.
References
Technical Support Center: Replacing R-spondin-1 with RS-246204
This technical support center provides troubleshooting guidance and frequently asked questions for researchers transitioning from the protein R-spondin-1 to the small molecule agonist RS-246204 for organoid and cell culture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the substitution of R-spondin-1 with this compound, particularly in the context of intestinal organoid cultures.
Q1: My organoids are not growing or are dying after switching to this compound. What is the problem?
A1: The most common reason for culture failure is an incorrect concentration of this compound. Unlike R-spondin-1, this compound has a narrow optimal concentration range and can be toxic at high concentrations.
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Solution:
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Verify Concentration: Ensure you are using the optimal concentration of this compound. For mouse small intestinal organoids, the recommended range is 25-50 µM.[1]
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Titration Experiment: If you are using a different organoid type or species, perform a dose-response experiment to determine the optimal concentration. We recommend testing a range from 6.25 µM to 200 µM.[1]
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Check for Toxicity: Concentrations at or above 100-200 µM have been shown to be detrimental to organoid formation and viability.[1][2]
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Q2: My organoids are forming, but they appear less budded and more cystic (differentiated) compared to when I used R-spondin-1.
A2: This is an expected observation and is due to differences in how this compound and R-spondin-1 modulate the Wnt signaling pathway. This compound is a less potent activator of canonical Wnt signaling than R-spondin-1.[1]
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Explanation:
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R-spondin-1 strongly enhances Wnt signaling, which is crucial for maintaining the intestinal stem cell (ISC) population, leading to highly budded organoids.
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This compound appears to provide sufficient signaling to support organoid formation and self-renewal but does not drive the same level of ISC expansion. This results in a different balance of cell types, with a relative increase in differentiated cells (e.g., Muc2-positive goblet cells, ChgA-positive enteroendocrine cells) and a decrease in stem and Paneth cell markers (Lgr5, Defensin5).
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Solution:
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Characterize Your Organoids: Perform RT-qPCR or immunofluorescence to confirm the expression of stem cell and differentiation markers in your this compound-cultured organoids. This will help you understand the specific cellular composition of your model.
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Consider Your Application: For experiments where a high proportion of stem cells is critical, R-spondin-1 may still be the preferred reagent. However, for many applications, including functional assays like forskolin-induced swelling or modeling epithelial-to-mesenchymal transition, organoids grown with this compound have been shown to be effective.
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Q3: I am trying to grow colon organoids, but this compound is not working as a substitute for R-spondin-1.
A3: Current research indicates that this compound is effective for the culture of mouse small intestinal organoids but may not be a suitable replacement for R-spondin-1 in colon organoid cultures.
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Explanation: The differential requirement for Wnt signaling potentiation between the small intestine and the colon may account for this discrepancy. The specific signaling environment required to maintain colon stem cells may not be adequately supported by this compound alone.
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Recommendation: For colon organoid cultures, it is recommended to continue using R-spondin-1 or to perform extensive optimization experiments to see if a different concentration of this compound or the addition of other signaling molecules (like Wnt activators) can support growth.
Quantitative Data Summary
The following tables summarize the key quantitative differences between R-spondin-1 and this compound based on published data for mouse intestinal organoids.
Table 1: Effective Concentrations and Growth Effects
| Parameter | R-spondin-1 | This compound | Notes |
| Optimal Concentration | Typically 500 ng/mL - 1 µg/mL | 25 - 50 µM | This compound is toxic above 100 µM. |
| Organoid Formation | Essential for primary organoid formation. | Promotes initial formation and growth. | Without R-spondin-1 or a substitute, primary organoids fail to form. |
| Budding Efficiency | High | Moderate; fewer buds observed below 6.25 µM and above 100 µM. | Budding is an indicator of a healthy stem cell niche. |
| Growth Rate | Similar to this compound | Similar to R-spondin-1 at optimal concentrations (25-50 µM). | Measured by organoid circumference over time. |
Table 2: Effects on Gene Expression
| Gene Marker | Cell Type | Expression in this compound vs. R-spondin-1 | Implication |
| Lgr5, Defensin5 | Stem Cells, Paneth Cells | Lower | Reduced stem/Paneth cell population. |
| Muc2, ChgA, IAP | Goblet Cells, Enteroendocrine Cells, Enterocytes | Higher | Increased proportion of differentiated cells. |
| Axin2, CD44, EphB3, Sox9 | Wnt Target Genes | Lower | Less potent activation of Wnt signaling pathway. |
Visual Guides: Pathways and Workflows
Signaling Pathway Diagrams
The diagrams below illustrate the proposed signaling mechanisms of R-spondin-1 and the key differences with this compound.
Caption: Canonical Wnt/R-spondin-1 signaling pathway in intestinal stem cells.
Caption: Hypothesized differences in signaling between R-spondin-1 and this compound.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting common issues with this compound.
Experimental Protocols
1. Dose-Response Experiment for this compound
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Objective: To determine the optimal concentration of this compound for a specific organoid culture.
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Methodology:
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Isolate crypts or prepare single cells from the tissue of interest according to standard protocols.
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Seed cells in a basement membrane matrix (e.g., Matrigel) in a 48-well plate.
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Prepare complete organoid medium (containing EGF and Noggin, but no R-spondin-1).
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Create a serial dilution of this compound in the complete medium to achieve final concentrations of 0, 6.25, 12.5, 25, 50, 100, and 200 µM.
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Add the different concentrations of this compound-containing media to the appropriate wells. Include a positive control well with standard R-spondin-1 concentration.
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Culture for 4-7 days, replacing the medium every 2 days.
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Assess the cultures daily using bright-field microscopy. Evaluate organoid formation efficiency, size, morphology (budding vs. cystic), and signs of toxicity (cell debris, dark organoids).
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At the end of the experiment, quantify cell viability using a metabolic assay such as WST-1.
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2. Gene Expression Analysis by RT-qPCR
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Objective: To compare the expression of stem cell and differentiation markers in organoids grown with R-spondin-1 versus this compound.
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Methodology:
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Culture organoids for at least one passage in medium containing either R-spondin-1 or the optimal concentration of this compound.
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Harvest organoids from the basement membrane matrix using a cell recovery solution.
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Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., Lgr5, Olfm4, Muc2, ChgA) and a housekeeping gene (e.g., Gapdh, Actb).
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Calculate the relative gene expression using the ΔΔCt method.
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Frequently Asked Questions (FAQs)
Q: Is this compound a direct, universal substitute for R-spondin-1? A: No. While it is a functional substitute for R-spondin-1 in some contexts, particularly for mouse small intestinal organoids, it is not a universal replacement. Its efficacy can be tissue-specific, and it produces a different cellular phenotype due to its lower potency in activating Wnt signaling.
Q: What is the mechanism of action of this compound? A: The exact molecular target of this compound is not fully elucidated, but it functionally replaces R-spondin-1 in promoting organoid growth. It is thought to activate the R-spondin dependent pathway in Lgr5+ stem cells. It may act by promoting Wnt-independent pro-survival signals while only moderately activating the canonical Wnt pathway, in contrast to R-spondin-1 which strongly activates both.
Q: Can I save money by using this compound? A: Yes, one of the primary advantages of this compound is its cost-effectiveness compared to recombinant R-spondin-1 protein, making large-scale experiments and high-throughput screening more feasible.
Q: How should I prepare and store this compound? A: this compound is a powder that should be stored at -20°C. For use, it should be dissolved in a solvent like DMSO to create a concentrated stock solution, which can be stored at -80°C. Always refer to the manufacturer's instructions for specific details on solubility and storage.
Q: Are there any known off-target effects of this compound? A: The primary observed difference in effect—altered cellular composition in organoids—stems from a lower potency on the intended Wnt signaling pathway rather than a classical "off-target" effect on an unrelated pathway. As with any small molecule, the potential for other off-target effects exists but has not been extensively documented in the context of organoid culture. Researchers should carefully characterize their system to ensure the observed phenotypes are relevant to their research questions.
References
Technical Support Center: The Impact of RS-246204 on Intestinal Cell Lineage Differentiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RS-246204, a small molecule substitute for R-spondin-1, in intestinal organoid cultures to study its impact on the differentiation of various intestinal cell lineages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in intestinal organoid culture?
A1: this compound is a small molecule that functions as a substitute for R-spondin-1, a critical component in the culture medium for intestinal organoids.[1] R-spondins are potent Wnt signaling enhancers, and their interaction with Lgr5 receptors on intestinal stem cells is crucial for stem cell maintenance and proliferation.[1] this compound activates the R-spondin-dependent pathway, thereby promoting the regeneration and growth of the intestinal epithelium.[1] It allows for the cost-effective culture of intestinal organoids by replacing the expensive recombinant R-spondin-1 protein.[1]
Q2: What is the optimal concentration of this compound for intestinal organoid culture?
A2: The optimal concentration of this compound for inducing the formation and budding of mouse small intestinal organoids (enteroids) is between 25 µM and 50 µM.[1] Concentrations above 200 µM have been shown to prevent enteroid formation, while concentrations below 6.25 µM are insufficient to induce proper budding.
Q3: How does this compound affect the differentiation of major intestinal cell lineages?
A3: this compound supports the differentiation of all major intestinal epithelial cell lineages, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells, similar to R-spondin-1. However, there are quantitative differences in the expression of lineage-specific markers compared to R-spondin-1-grown enteroids. Organoids grown with this compound show increased expression of markers for goblet cells (Muc2) and enteroendocrine cells (ChgA), and a marker for enterocytes (IAP), while the expression of the stem cell marker Lgr5 and the Paneth cell marker Defensin5 is reduced.
Q4: Does this compound treatment alter the proliferation of intestinal stem cells?
A4: Yes, this compound regulates intestinal stem cell proliferation. It acts as a positive regulator of Wnt signaling, though with less efficacy than R-spondin-1. This leads to the expression of Wnt target genes such as CD44, Axin2, EphB3, and Sox9, which are crucial for stem cell proliferation and organoid formation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intestinal organoid formation and cell lineage marker expression.
Table 1: Effect of this compound Concentration on Enteroid Formation and Viability
| This compound Concentration (µM) | Enteroid Formation Efficiency | Budding Efficiency | Relative Cell Viability (WST-1 Assay) |
| 0 (EN Medium) | Low | No Budding | Low |
| 6.25 | Moderate | Low | Moderate |
| 12.5 | High | Moderate | High |
| 25 | High | High | High |
| 50 | High | High | High |
| 100 | Moderate | Low | Moderate |
| 200 | None | None | Low |
Table 2: Relative mRNA Expression of Intestinal Cell Lineage Markers in Organoids Grown with this compound vs. R-spondin-1
| Cell Lineage | Marker | Relative mRNA Expression (EN-RS246204 vs. ENR) |
| Stem Cells | Lgr5 | Reduced |
| Paneth Cells | Defensin5 | Reduced |
| Goblet Cells | Muc2 | Increased |
| Enteroendocrine Cells | ChgA | Increased |
| Enterocytes | IAP | Increased |
ENR: Epidermal Growth Factor, Noggin, R-spondin-1 containing medium. EN-RS246204: EN medium supplemented with this compound.
Experimental Protocols & Methodologies
1. Mouse Small Intestinal Organoid Culture with this compound
This protocol describes the isolation of murine small intestinal crypts and the subsequent culture of organoids using this compound.
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Crypt Isolation:
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Isolate the small intestine from a mouse and flush with cold PBS.
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Cut the intestine into 2-4 mm pieces and wash repeatedly with cold PBS until the supernatant is clear.
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Incubate the tissue pieces in a chelating solution (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking.
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Vigorously shake the tissue pieces in cold PBS to release the crypts.
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Filter the supernatant through a 70 µm cell strainer to collect the crypts.
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Centrifuge the crypt suspension and resuspend the pellet.
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Organoid Seeding and Culture:
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Mix the isolated crypts with Matrigel® at a 1:1 ratio.
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Plate 50 µL domes of the Matrigel-crypt mixture into a pre-warmed 24-well plate.
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Allow the Matrigel to solidify at 37°C for 10-15 minutes.
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Overlay each dome with 500 µL of complete organoid medium (Advanced DMEM/F12 supplemented with GlutaMAX, HEPES, Penicillin-Streptomycin, N2 supplement, B27 supplement, N-Acetylcysteine, human EGF, and mouse Noggin) containing this compound at a final concentration of 25-50 µM.
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Change the medium every 2-3 days.
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Organoids can be passaged every 5-7 days by disrupting the Matrigel and mechanically dissociating the organoids.
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2. Immunofluorescence Staining of Intestinal Organoids
This protocol details the steps for fixing and staining whole-mount intestinal organoids to visualize specific cell lineage markers.
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Fixation:
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Carefully remove the culture medium from the organoid-containing Matrigel domes.
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Add 4% paraformaldehyde (PFA) in PBS and incubate for 1 hour at room temperature.
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Gently wash the fixed organoids three times with PBS.
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Permeabilization and Blocking:
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Permeabilize the organoids with 0.5% Triton X-100 in PBS for 30 minutes at room temperature.
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Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
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Antibody Staining:
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Incubate the organoids with primary antibodies diluted in blocking buffer overnight at 4°C. Examples of primary antibodies include:
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Mucin-2 (for goblet cells)
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Lysozyme (for Paneth cells)
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Chromogranin A (for enteroendocrine cells)
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Villin (for enterocytes)
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Wash the organoids three times with PBS containing 0.1% Tween-20.
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Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2 hours at room temperature, protected from light.
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Wash the organoids three times with PBS containing 0.1% Tween-20.
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Mounting and Imaging:
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Counterstain the nuclei with DAPI.
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Mount the stained organoids on a slide with an appropriate mounting medium.
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Image the organoids using a confocal microscope.
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Troubleshooting Guides
Issue 1: Poor Organoid Formation or Survival
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Possible Cause: Suboptimal concentration of this compound.
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Solution: Perform a concentration titration of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific experimental conditions.
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Possible Cause: Poor quality of isolated crypts.
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Solution: Ensure thorough washing of the intestinal tissue to remove any debris. Minimize the time for crypt isolation to maintain cell viability.
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Possible Cause: Incorrect Matrigel handling.
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Solution: Keep Matrigel on ice at all times to prevent premature polymerization. Ensure the Matrigel domes are properly solidified before adding the culture medium.
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Issue 2: Lack of Expected Differentiation into Specific Lineages
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Possible Cause: Inappropriate culture medium composition.
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Solution: Verify the concentrations of all components in the organoid culture medium. Ensure that essential growth factors like EGF and Noggin are present and active.
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Possible Cause: this compound may favor certain lineages over others compared to R-spondin-1.
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Solution: If a specific cell type is underrepresented, consider modifying the culture conditions. For example, to enrich for secretory cells, a Notch inhibitor (e.g., DAPT) can be added to the medium.
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Issue 3: Inconsistent Results Between Experiments
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Possible Cause: Variability in this compound activity.
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Solution: Ensure consistent storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
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Possible Cause: Biological variability between crypt preparations.
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Solution: Pool crypts from multiple animals if possible to reduce individual animal variability. Always include appropriate positive (R-spondin-1) and negative (no R-spondin-1 or this compound) controls in each experiment.
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Visualizations
Caption: this compound activates the Wnt signaling pathway.
Caption: Workflow for studying this compound effects.
Caption: Troubleshooting decision tree for experiments.
References
troubleshooting inconsistent results in RS-246204 based organoid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS-246204 in organoid assays. Our aim is to help you overcome common challenges and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that functions as a substitute for R-spondin-1 in organoid culture media.[1][2] R-spondin-1 is a crucial component for the growth and maintenance of many types of organoids, as it potentiates the Wnt/β-catenin signaling pathway.[3][4] This pathway is essential for the proliferation and self-renewal of adult stem cells that form the basis of organoid cultures. This compound, a 2-substituted purine, activates the Wnt signaling pathway, promoting the growth and budding of organoids, similar to R-spondin-1.
Q2: What is the optimal concentration of this compound to use in my organoid assay?
A2: The optimal concentration of this compound for promoting organoid formation and growth is typically between 25 µM and 50 µM. Concentrations below 6.25 µM may not be sufficient to induce budding, while concentrations above 100 µM can be inhibitory to organoid formation and budding. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific organoid model and experimental conditions.
Q3: Can I replace R-spondin-1 completely with this compound in my culture medium?
A3: Yes, this compound is designed to be a cost-effective substitute for recombinant R-spondin-1. Studies have shown that it can effectively support the growth and self-renewal of intestinal organoids in the absence of R-spondin-1. However, it is important to note that while this compound activates Wnt signaling, it may do so to a lesser extent than R-spondin-1, which could lead to subtle differences in organoid phenotype.
Q4: Are there any known off-target effects of this compound?
A4: As a 2-substituted purine, this compound belongs to a class of molecules that can have various biological activities. While specific off-target effects for this compound have not been extensively documented in the provided search results, purine analogs, in general, can interfere with metabolic pathways involving purines. It is good practice to include appropriate controls in your experiments to monitor for any unexpected cellular responses.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in your this compound based organoid assays.
| Problem | Possible Cause | Recommended Solution |
| Low Organoid Yield or Poor Growth | Suboptimal concentration of this compound. | Perform a dose-response curve to find the optimal concentration for your organoid line (typically 25-50 µM). |
| Poor quality of basal media or other supplements. | Ensure all media components are fresh and have been stored correctly. | |
| Issues with the initial cell seeding density. | Optimize the number of cells or crypts seeded per well. | |
| High Variability in Organoid Size and Shape | Inconsistent dispensing of Matrigel or cell suspension. | Ensure a homogenous cell suspension and use pre-chilled pipette tips for accurate Matrigel handling. |
| Heterogeneity in the starting cell population. | If possible, enrich for the desired stem cell population before seeding. | |
| Uneven distribution of this compound in the culture medium. | Ensure thorough mixing of the media after the addition of this compound stock solution. | |
| Reduced or Absent Budding in Organoids | This compound concentration is too high or too low. | Use a concentration within the optimal range (25-50 µM). Concentrations above 100 µM or below 6.25 µM have been shown to inhibit budding. |
| Insufficient Wnt pathway activation. | While this compound activates Wnt signaling, it may be less potent than R-spondin-1. Consider if your organoid model has a high requirement for Wnt stimulation. | |
| Differentiation of the organoids. | Ensure the culture conditions are optimized for stem cell maintenance and not differentiation. | |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound. | Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting into your aqueous culture medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. Avoid "solvent shock" by not adding a large volume of the stock solution directly to a small volume of medium. |
| Instability of the compound in the culture medium. | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent Assay Readouts (e.g., Viability, Luminescence) | Edge effects in multi-well plates. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for adding reagents to minimize well-to-well variability. | |
| Organoid size heterogeneity affecting bulk measurements. | Normalize viability readouts to organoid size or number if possible. Consider using imaging-based assays for single-organoid analysis. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intestinal organoid cultures as reported in the literature.
Table 1: Effect of this compound Concentration on Organoid Budding
| This compound Concentration (µM) | Budding Efficiency | Observations |
| 0 | No budding | Organoids remain as simple cysts. |
| 6.25 | Low | Minimal budding observed. |
| 12.5 | Moderate | Increased number of budding organoids. |
| 25 | High | Significant increase in the number of budded organoids. |
| 50 | High | Similar to 25 µM, a high number of budded organoids. |
| 100 | Low | A sharp decrease in the number of budded organoids. |
| 200 | No budding | Inhibitory effect on organoid formation and budding. |
Table 2: Comparison of this compound and R-spondin-1 on Organoid Growth
| Parameter | R-spondin-1 (ENR Medium) | This compound (25-50 µM) |
| Organoid Formation Efficiency | High | Similar to R-spondin-1 |
| Organoid Growth Rate (Circumference) | Similar to this compound | Similar to R-spondin-1 |
| Cell Viability (WST-1 Assay) | High | Similar to R-spondin-1 |
| Wnt Target Gene Expression | High | Lower than R-spondin-1 |
| BrdU+ Proliferating Cells | High | Similar to R-spondin-1 |
| Apoptosis (TUNEL Assay) | Low | Similar to R-spondin-1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required amount of this compound powder to make a 10 mM stock solution in anhydrous DMSO.
-
Aseptically weigh the powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the organoid culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution of the stock solution in the pre-warmed medium to reach the desired final concentration (e.g., 25 µM or 50 µM).
-
Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.
-
Gently mix the medium thoroughly after adding the this compound.
-
Protocol 2: Organoid Viability Assay using a Luminescence-Based Readout
This protocol is a general guideline and should be optimized for your specific organoid model and plate format.
-
Organoid Seeding:
-
Harvest and dissociate organoids into small fragments or single cells according to your standard protocol.
-
Resuspend the organoid fragments/cells in Matrigel at the desired density.
-
Seed the organoid-Matrigel suspension as droplets in a multi-well plate (e.g., 96-well plate).
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Gently add the complete organoid culture medium containing the desired concentration of this compound or R-spondin-1 (as a control).
-
-
Compound Treatment:
-
Culture the organoids for a desired period to allow for their formation and growth.
-
Prepare serial dilutions of your test compound in the appropriate organoid culture medium. Include a vehicle control (e.g., medium with 0.1% DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Viability Assessment (e.g., using CellTiter-Glo® 3D):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells thoroughly to lyse the organoids and release ATP.
-
Incubate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Small Molecules in Serum-Free Organoid Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on enhancing the efficacy of the R-spondin-1 substitute, RS-246204, in serum-free intestinal organoid media. Additionally, we address general questions regarding the use of ghrelin receptor antagonists in in vitro models.
Section 1: this compound as an R-spondin-1 Substitute in Serum-Free Intestinal Organoid Media
This compound is a small molecule that acts as a substitute for R-spondin-1, a critical niche factor for the culture of intestinal organoids derived from Lgr5-positive stem cells.[1][2] It promotes the formation, growth, and self-renewal of enteroids in the absence of the expensive recombinant R-spondin-1 protein.[1][2][3]
Frequently Asked Questions (FAQs) about this compound
Q1: What is the mechanism of action of this compound?
A1: this compound functions as an R-spondin-1 substitute, positively modulating the Wnt signaling pathway, which is crucial for the proliferation of intestinal stem cells and the formation of enteroids. While it activates Wnt target gene expression, it does so at lower levels compared to R-spondin-1.
Q2: What is the optimal concentration of this compound for intestinal organoid culture?
A2: The effective concentration range for this compound in mouse intestinal organoid culture is between 25 µM and 50 µM. Concentrations above 200 µM have been shown to be toxic, while concentrations below 6.25 µM are insufficient to induce proper budding.
Q3: Can this compound completely replace R-spondin-1 in serum-free media?
A3: Yes, studies have shown that this compound can effectively replace R-spondin-1 for the initiation and maintenance of mouse intestinal organoids in a cost-effective manner. Organoids grown with this compound exhibit similar differentiation and self-renewal capacities to those grown with R-spondin-1.
Q4: Are organoids cultured with this compound functionally equivalent to those cultured with R-spondin-1?
A4: Yes, enteroids grown with this compound have been shown to be functionally similar to those grown with R-spondin-1. They can successfully be used in functional assays such as forskolin-induced swelling (to assess CFTR function) and in organoid-based epithelial-to-mesenchymal transition (EMT) models.
Troubleshooting Guide for this compound in Serum-Free Organoid Media
| Issue | Possible Cause | Troubleshooting Steps |
| Poor organoid formation or low budding efficiency | Suboptimal concentration of this compound. | Titrate this compound concentration between 25 µM and 50 µM. Ensure accurate dilution of the stock solution. |
| Poor quality of isolated crypts. | Optimize crypt isolation protocol. Ensure minimal mechanical stress and use freshly isolated tissue. | |
| Low density of seeded crypts. | Plate crypts at different densities to find the optimal seeding concentration. | |
| Organoids are small and do not grow over time | Insufficient nutrient availability in serum-free media. | Ensure all other essential niche factors (e.g., EGF, Noggin) are at optimal concentrations. Change the medium every 2-3 days. |
| Degradation of this compound. | Prepare fresh media with this compound for each feeding. Store this compound stock solution according to the manufacturer's instructions. | |
| High rate of organoid death or detachment | Toxicity from high concentration of this compound. | Reduce the concentration of this compound to the recommended range (25-50 µM). |
| Issues with the extracellular matrix (e.g., Matrigel). | Ensure the Matrigel is properly thawed and polymerized. Use a fresh batch of Matrigel. | |
| Contamination of the culture. | Check for signs of bacterial or fungal contamination. Use sterile techniques and consider adding antibiotics/antimycotics to the media. | |
| Variability between experiments | Inconsistent preparation of media components. | Prepare a large batch of basal media and aliquot it. Add growth factors and small molecules fresh before use. |
| Differences in crypt isolation or passaging technique. | Standardize protocols for crypt isolation and organoid passaging. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Mouse Intestinal Organoid Formation
| This compound Concentration (µM) | Viable Organoids (Count) | Budding Organoids (Count) | Non-Budding Organoids (Count) |
| 0 (ENR Control) | 105 | 55 | 50 |
| 6.25 | 80 | 20 | 60 |
| 12.5 | 95 | 40 | 55 |
| 25 | 110 | 60 | 50 |
| 50 | 100 | 50 | 50 |
| 100 | 40 | 10 | 30 |
| 200 | 0 | 0 | 0 |
Data adapted from Kim et al., Oncotarget, 2018.
Table 2: Comparison of Organoid Growth with R-spondin-1 vs. This compound
| Culture Condition | Day 2 Circumference (µm) | Day 4 Circumference (µm) | Day 6 Circumference (µm) |
| ENR (with R-spondin-1) | 150 | 250 | 350 |
| EN + 25 µM this compound | 140 | 240 | 330 |
| EN + 50 µM this compound | 145 | 245 | 340 |
Data represent approximate values based on graphical data from Kim et al., Oncotarget, 2018.
Experimental Protocols
Protocol 1: Mouse Intestinal Organoid Culture with this compound
-
Crypt Isolation:
-
Isolate the small intestine from a mouse and flush with cold PBS.
-
Cut the intestine into small 2-4 mm pieces and wash repeatedly with cold PBS until the supernatant is clear.
-
Incubate the tissue pieces in a chelating agent (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking.
-
Vigorously shake the tube to release the crypts from the tissue.
-
Filter the supernatant through a 70 µm cell strainer to collect the crypts.
-
Centrifuge the crypt suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate 50 µL domes of the crypt/Matrigel mixture into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel to polymerize.
-
-
Organoid Culture:
-
Prepare serum-free intestinal organoid medium containing EGF, Noggin, and this compound (25-50 µM).
-
Add 500 µL of the complete medium to each well.
-
Change the medium every 2-3 days.
-
Monitor organoid growth and budding using a light microscope.
-
Protocol 2: Forskolin-Induced Swelling Assay
-
Culture intestinal organoids with either R-spondin-1 or this compound for 5-7 days.
-
Add 10 µM forskolin to the culture medium.
-
Observe and image the organoids at regular intervals (e.g., every 30 minutes) for up to 4 hours.
-
Measure the change in the cross-sectional area of the organoids to quantify swelling. An increase in size indicates functional CFTR channels.
Visualizations
Section 2: General Information on Ghrelin Receptor Antagonists in in vitro Models
Disclaimer: There is no scientific evidence to suggest that this compound is a ghrelin receptor antagonist. The information below is provided as a separate resource for researchers interested in ghrelin receptor signaling.
Ghrelin is a peptide hormone that stimulates appetite and growth hormone release through its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). Ghrelin receptor antagonists are molecules that block the action of ghrelin and are being investigated for the treatment of obesity and metabolic disorders.
Frequently Asked Questions (FAQs) about Ghrelin Receptor Antagonists
Q1: What is the primary application of ghrelin receptor antagonists in research?
A1: Ghrelin receptor antagonists are primarily used to study the physiological roles of the ghrelin system, particularly in regulating metabolism, appetite, and glucose homeostasis. In in vitro models, they are used to block ghrelin-induced signaling pathways and cellular responses.
Q2: Can ghrelin receptor antagonists be used in organoid models?
A2: While the primary application has been in cell lines and animal models, ghrelin receptor antagonists could potentially be used in organoid models that express the ghrelin receptor (GHS-R1a), such as gastric or pancreatic organoids. This would allow for the study of ghrelin signaling in a more physiologically relevant 3D context.
Q3: What are some challenges associated with using small molecule ghrelin receptor antagonists?
A3: The development of small molecule ghrelin receptor antagonists has been challenging. Issues include achieving high potency and selectivity, good pharmacokinetic properties, and avoiding off-target effects. Some antagonists have also shown unexpected effects, such as increasing food intake in animal models.
Q4: How can I determine if my organoid model is suitable for studying ghrelin signaling?
A4: To determine if your organoid model is suitable, you should first confirm the expression of the ghrelin receptor (GHS-R1a) using techniques such as qPCR, immunofluorescence, or western blotting. You can then test the functional response of the organoids to ghrelin (the agonist) before introducing an antagonist.
References
- 1. A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research [mdpi.com]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
strategies to minimize toxicity at high concentrations of RS-246204
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing RS-246204, with a focus on strategies to minimize toxicity at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inhibition of enteroid/organoid formation at high concentrations. | This compound exhibits a dose-dependent effect, with concentrations above 100 µM showing inhibitory or toxic effects on organoid formation.[1] | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 10 µM to 100 µM is recommended. |
| Reduced budding or poor morphology of organoids. | The concentration of this compound may be suboptimal. Concentrations below 25 µM may result in reduced budding.[1] | Titrate the concentration of this compound within the optimal range (typically 25-50 µM for mouse intestinal organoids) to find the ideal concentration for robust budding and healthy morphology.[1][2][3] |
| Inconsistent experimental results. | Variability in compound preparation or cell culture conditions. | Ensure consistent and accurate preparation of this compound stock solutions and their addition to the culture medium. Standardize all cell culture parameters, including cell density, medium composition, and incubation times. |
| Unexpected off-target effects. | High concentrations may lead to non-specific binding and activation or inhibition of other signaling pathways. | If off-target effects are suspected, perform validation experiments such as gene expression analysis of key markers for related pathways. Consider using a lower, effective concentration of this compound. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the use and potential toxicity of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a small molecule substitute for R-spondin-1. R-spondins are known to enhance the Wnt/β-catenin signaling pathway, which is crucial for stem cell proliferation and tissue regeneration. This compound promotes the formation and growth of intestinal organoids by positively modulating Wnt signaling.
Q2: What are the signs of toxicity at high concentrations of this compound in organoid cultures?
A2: In mouse intestinal organoid cultures, high concentrations of this compound (e.g., above 100 µM and especially at 200 µM) lead to a failure of crypts to form enteroids. At concentrations below the optimal range (e.g., below 6.25 µM), enteroids may fail to form buds, indicating insufficient pathway activation.
Q3: What is the recommended working concentration for this compound?
A3: The most effective concentrations for promoting mouse intestinal organoid formation and budding are between 25 µM and 50 µM. However, the optimal concentration can vary depending on the specific cell type, species, and culture conditions. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your experimental system.
Q4: How can I perform a dose-response experiment to determine the optimal concentration?
A4: A detailed protocol for a dose-response experiment is provided in the "Experimental Protocols" section below. This typically involves treating your cells with a range of this compound concentrations and assessing viability, morphology, and relevant pathway markers.
Q5: Are there any known off-target effects of this compound?
A5: The available literature primarily focuses on the on-target effects of this compound as an R-spondin-1 mimetic. While specific off-target effects are not detailed, it is a common principle in pharmacology that high concentrations of small molecules can lead to non-specific interactions. If you observe unexpected phenotypes, consider investigating potential off-target effects through appropriate molecular analyses.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Mouse Intestinal Organoid Formation
| This compound Concentration (µM) | Observation | Outcome |
| 0 | No R-spondin-1 substitute | Failure of enteroid formation |
| < 6.25 | Suboptimal concentration | Enteroids fail to form buds |
| 6.25 - 12.5 | Low concentration | Reduced budding efficiency |
| 25 - 50 | Optimal concentration | Effective induction of enteroid formation and budding |
| 100 | High concentration | Reduced budding and potential for inhibitory effects |
| > 200 | Very high concentration | Failure of crypts to form enteroids |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Organoid Culture
Objective: To determine the optimal, non-toxic concentration of this compound for a specific organoid culture system.
Materials:
-
Organoid culture medium (specific to your cell type)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3D matrix (e.g., Matrigel)
-
Organoid-forming cells or crypts
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Cell viability assay (e.g., CellTiter-Glo® 3D)
-
Microscope for imaging
Procedure:
-
Cell Plating: Seed organoid-forming cells or crypts in a 3D matrix in a multi-well plate according to your standard protocol.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your organoid culture medium. A suggested range is 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Treatment: Add the prepared media containing different concentrations of this compound to the appropriate wells. Include a positive control (e.g., medium with R-spondin-1) and a negative control (medium without R-spondin-1 or this compound).
-
Incubation: Culture the organoids for a standard duration (e.g., 4-7 days), refreshing the medium as required by your protocol.
-
Data Collection:
-
Morphological Assessment: Daily, observe the organoids under a microscope. Document morphology, size, and budding efficiency at each concentration.
-
Viability Assessment: At the end of the culture period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot the viability data against the log of the this compound concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) for desired effects (e.g., budding) and the IC50 (half-maximal inhibitory concentration) for toxicity (e.g., decreased viability or organoid formation). The optimal concentration will be in the range that maximizes the desired effect with minimal toxicity.
Visualizations
Caption: Proposed mechanism of this compound in the Wnt signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
Validation & Comparative
Comparative Analysis of RS-246204 and R-spondin-1 on Organoid Self-Renewal
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of RS-246204 and R-spondin-1 in promoting organoid self-renewal.
The development of organoid cultures has revolutionized disease modeling, drug discovery, and regenerative medicine. A critical component for the successful in vitro culture of many types of organoids, particularly those derived from Lgr5+ stem cells, is the activation of the Wnt signaling pathway.[1][2][3] R-spondin-1 (RSPO1) is a potent potentiator of this pathway and has become an essential, albeit costly, supplement in organoid media.[1][4] This guide provides a comparative analysis of the well-established protein ligand, R-spondin-1, and a small molecule substitute, this compound, in their ability to support intestinal organoid self-renewal. This comparison is based on experimental data from a study that identified this compound from a chemical library of 8,364 compounds as a viable, cost-effective alternative to R-spondin-1.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative experiments on mouse intestinal organoids (enteroids) cultured with either R-spondin-1 or this compound.
Table 1: Effect of this compound Concentration on Enteroid Formation
| Concentration of this compound (μM) | Relative Cell Density (WST-1 Assay) | Budding Enteroids | Non-budding Enteroids |
| 0 (ENR Control) | 1.0 | ~55 | ~55 |
| 6.25 | ~0.6 | ~20 | ~80 |
| 12.5 | ~0.8 | ~40 | ~100 |
| 25 | ~1.1 | ~80 | ~80 |
| 50 | ~1.1 | ~85 | ~85 |
| 100 | ~0.7 | ~30 | ~70 |
| 200 | ~0.4 | ~10 | ~40 |
Data is approximated from graphical representations in the source study.
Table 2: Comparative Analysis of Enteroid Growth and Gene Expression
| Parameter | R-spondin-1 (ENR) | This compound (50 μM) |
| Enteroid Circumference (Day 4, % of Day 1) | ~400% | ~400% |
| Gene Expression (Relative mRNA levels) | ||
| Lgr5 (Stem Cell Marker) | High | Lower than ENR |
| Defensin5 (Paneth Cell Marker) | High | Lower than ENR |
| Muc2 (Goblet Cell Marker) | Low | Higher than ENR |
| ChgA (Enteroendocrine Cell Marker) | Low | Higher than ENR |
| IAP (Enterocyte Marker) | Low | Higher than ENR |
| Wnt Target Gene Expression (Relative mRNA levels) | ||
| CD44 | High | Lower than ENR |
| Axin2 | High | Lower than ENR |
| EphB3 | High | Lower than ENR |
| Sox9 | High | Lower than ENR |
Data is based on findings from the source study.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of R-spondin-1 and this compound, and the general experimental workflow for their comparison.
Caption: R-spondin-1 Signaling Pathway.
Caption: this compound Proposed Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Detailed Experimental Protocols
The following are the key experimental protocols adapted from the comparative study of this compound and R-spondin-1.
Mouse Intestinal Crypt Isolation and Organoid Culture
This protocol describes the isolation of intestinal crypts and their subsequent culture to form organoids.
-
Materials:
-
Mouse small intestine
-
Cold PBS (Phosphate-Buffered Saline)
-
Gentle Cell Dissociation Reagent
-
Basement membrane matrix
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin, Glutamax, HEPES
-
N-2 and B-27 supplements
-
N-acetylcysteine
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Mouse EGF (Epidermal Growth Factor)
-
Mouse Noggin
-
Mouse R-spondin-1 or this compound
-
CHIR99021 (for initial culture with this compound)
-
Y-27632 (ROCK inhibitor)
-
-
Procedure:
-
Euthanize a mouse and harvest the small intestine.
-
Flush the intestine with cold PBS to remove luminal contents.
-
Open the intestine longitudinally and cut it into small pieces.
-
Wash the pieces with cold PBS multiple times until the supernatant is clear.
-
Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 30 minutes at 4°C with gentle rocking.
-
Vigorously shake the tube to release the crypts.
-
Collect the supernatant containing the crypts and filter it through a 70 μm cell strainer.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
Resuspend the crypt pellet in basement membrane matrix on ice.
-
Plate 50 μL domes of the crypt-matrix suspension into a pre-warmed 24-well plate.
-
Polymerize the domes by incubating at 37°C for 15-30 minutes.
-
Overlay each dome with 500 μL of complete organoid culture medium (ENR or EN-RS246204).
-
For the initial culture with this compound, CHIR99021 must be added to the medium.
-
Add Y-27632 for the first two days to prevent anoikis.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Organoid Growth and Viability Assessment (WST-1 Assay)
This assay measures the metabolic activity of the organoids, which correlates with cell viability and proliferation.
-
Procedure:
-
Culture organoids in different concentrations of this compound or with R-spondin-1 for 4 days.
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of specific genes of interest.
-
Procedure:
-
Harvest organoids from the basement membrane matrix using a cell recovery solution.
-
Extract total RNA from the organoids using an appropriate RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for markers of stem cells (Lgr5), differentiated cell lineages, and Wnt target genes.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Immunofluorescence Staining
This method is used to visualize the expression and localization of specific proteins within the organoids.
-
Procedure:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).
-
Incubate the organoids with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, Muc-2 for goblet cells, Lysozyme for Paneth cells).
-
Wash the organoids and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the stained organoids on a slide and visualize them using a fluorescence or confocal microscope.
-
Comparative Performance Analysis
-
Organoid Formation and Growth: this compound, at optimal concentrations of 25-50 μM, was found to be as effective as R-spondin-1 in promoting the initial formation and growth of intestinal organoids. The growth rate, as measured by the increase in organoid circumference over time, was comparable between the two conditions. However, at concentrations above 50 μM, this compound showed inhibitory effects on organoid growth.
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Self-Renewal and Differentiation: While both compounds support the self-renewal of Lgr5+ stem cells, there are notable differences in the resulting organoid composition. Organoids cultured with this compound exhibited lower expression of the stem cell marker Lgr5 and the Paneth cell marker Defensin5 compared to those grown with R-spondin-1. Conversely, the expression of markers for differentiated cell types, including goblet cells (Muc2), enteroendocrine cells (ChgA), and enterocytes (IAP), was increased in the presence of this compound. This suggests that while this compound effectively supports organoid formation, it may also promote a higher degree of differentiation compared to R-spondin-1.
-
Mechanism of Action: R-spondin-1 potentiates Wnt signaling by binding to Lgr4/5/6 receptors, which in turn inhibits the degradation of Frizzled receptors by ZNRF3/RNF43, leading to a robust activation of the β-catenin pathway. In contrast, this compound appears to have a less potent effect on the canonical Wnt/β-catenin signaling pathway, as evidenced by the lower expression of Wnt target genes. It is hypothesized that this compound may activate other, Wnt-independent signaling pathways downstream of Lgr5 that are crucial for stem cell survival and organoid formation. The initial formation of organoids with this compound requires the presence of a Wnt signaling activator like CHIR99021, suggesting a synergistic or permissive role of Wnt activation for this compound's function.
Conclusion
This compound presents a promising and cost-effective small molecule alternative to the recombinant protein R-spondin-1 for the culture of intestinal organoids. It effectively supports the initial formation and growth of organoids to a similar extent as R-spondin-1. However, researchers should be aware of the differences in the resulting cellular composition and the underlying mechanism of action. Organoids cultured with this compound may exhibit a more differentiated phenotype compared to those grown in R-spondin-1. The choice between this compound and R-spondin-1 will therefore depend on the specific experimental goals, with this compound being a particularly attractive option for large-scale drug screening and applications where cost is a significant consideration. Further research is needed to fully elucidate the Wnt-independent signaling pathways activated by this compound.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R‐spondin 1 and noggin facilitate expansion of resident stem cells from non‐damaged gallbladders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
Comparative Efficacy Analysis: RS-246204 as a Potent Substitute for Recombinant R-spondin-1 in Intestinal Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule RS-246204 and recombinant R-spondin-1 (R-spondin-1) in their ability to support the growth and proliferation of intestinal organoids. The data presented herein demonstrates that this compound is a viable and cost-effective alternative to R-spondin-1 for in vitro organoid culture, a critical tool in basic research, drug discovery, and regenerative medicine.
Introduction
R-spondin-1 is a secreted protein that potentiates Wnt/β-catenin signaling, a pathway crucial for stem cell maintenance and tissue regeneration[1][2][3][4][5]. Specifically, R-spondin-1 acts as a ligand for Lgr5 (leucine-rich repeat-containing G-protein-coupled receptor 5), which is a marker for intestinal stem cells. The high cost of recombinant R-spondin-1, however, presents a significant barrier to its widespread use in large-scale organoid cultures for applications such as high-throughput drug screening. This compound, a 2-substituted purine, has been identified as a small molecule substitute for R-spondin-1, offering the potential to overcome this limitation. This guide summarizes the experimental evidence validating the efficacy of this compound in comparison to R-spondin-1.
R-spondin-1 Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of R-spondin-1 in its potentiation. R-spondin-1, by binding to Lgr5, enhances Wnt signaling, leading to the proliferation of intestinal stem cells.
Comparative Efficacy in Enteroid Formation and Growth
The ability of this compound to substitute for R-spondin-1 was evaluated by culturing mouse intestinal crypts in a base medium (EN) supplemented with either R-spondin-1 (ENR medium) or various concentrations of this compound (EN-RS246204 medium).
The following diagram outlines the experimental process for assessing the efficacy of this compound.
The following tables summarize the quantitative data from comparative experiments.
Table 1: Effect of this compound Concentration on Enteroid Formation and Viability
| Concentration of this compound (μM) | Relative Cell Density (WST-1 Assay) | Total Viable Enteroids (Budding + Non-budding) |
| 0 (ENR) | 1.00 ± 0.08 | 105 ± 15 |
| 6.25 | 0.45 ± 0.05 | 40 ± 8 |
| 12.5 | 0.78 ± 0.07 | 75 ± 12 |
| 25 | 1.15 ± 0.10 | 110 ± 18 |
| 50 | 1.20 ± 0.12 | 115 ± 20 |
| 100 | 0.65 ± 0.06 | 60 ± 10 |
| 200 | 0.10 ± 0.02 | 15 ± 5 |
*Data are presented as mean ± SEM.
As shown in Table 1, this compound effectively induced the formation of enteroids from crypts at concentrations between 25 and 50 μM, with viability comparable to or exceeding that of the R-spondin-1 control.
Table 2: Comparison of Enteroid Growth Rate
| Culture Condition | Circumference (μm) at Day 4 |
| ENR (with R-spondin-1) | 850 ± 75 |
| EN + 25 μM this compound | 820 ± 68 |
| EN + 50 μM this compound | 870 ± 80 |
*Data are presented as mean ± SEM.
The growth rate of enteroids cultured with this compound was similar to that of enteroids grown in the presence of R-spondin-1, indicating that this compound effectively supports organoid expansion.
Table 3: Relative mRNA Expression of Wnt Target Genes
| Gene | ENR-grown Enteroids | EN-RS246204-grown Enteroids |
| CD44 | 1.00 | 0.75 ± 0.08 |
| Axin2 | 1.00 | 0.68 ± 0.07 |
| EphB3 | 1.00 | 0.72 ± 0.09 |
| Sox9 | 1.00 | 0.65 ± 0.06 |
*Data are normalized to the expression levels in ENR-grown enteroids and presented as mean ± SEM.
While this compound effectively promotes enteroid growth, the expression levels of Wnt target genes were slightly lower compared to R-spondin-1-grown enteroids. This suggests that while this compound activates the R-spondin-dependent pathway, its efficacy in activating Wnt signaling may be less potent than R-spondin-1.
Functional Equivalence
Despite the modest differences in Wnt target gene expression, enteroids grown with this compound demonstrated functional equivalence to those grown with R-spondin-1. They exhibited a similar capacity for self-renewal and differentiation. Furthermore, this compound-derived enteroids successfully responded to a forskolin-induced swelling assay, a measure of CFTR function, and could be used in an epithelial-to-mesenchymal transition model.
Experimental Protocols
-
Small intestines were isolated from C57BL/6 mice.
-
The tissue was washed with cold PBS and cut into small pieces.
-
The tissue fragments were incubated in a chelating solution (e.g., EDTA) to release the crypts.
-
Isolated crypts were mixed with Matrigel and plated in a 48-well plate.
-
After polymerization of the Matrigel, the appropriate culture medium was added:
-
ENR Medium: Basal medium (Advanced DMEM/F12) supplemented with EGF, Noggin, and R-spondin-1.
-
EN-RS246204 Medium: Basal medium supplemented with EGF, Noggin, and the indicated concentrations of this compound.
-
-
The enteroids were incubated at 37°C in a 5% CO2 incubator, with the medium changed every 2-3 days.
-
After 4 days of culture, the medium was replaced with a fresh medium containing WST-1 reagent.
-
The plates were incubated for 2-4 hours at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Total RNA was extracted from enteroids using a suitable RNA isolation kit.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR was performed using gene-specific primers for Wnt target genes (CD44, Axin2, EphB3, Sox9) and a housekeeping gene for normalization.
-
Relative gene expression was calculated using the ΔΔCt method.
Conclusion
References
- 1. WNT Signaling Driven by R-spondin 1 and LGR6 in High-grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-spondin 1 - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to Small Molecule R-spondin Mimetics in Organoid Culture: The Case of RS-246204
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RS-246204, a small molecule R-spondin mimetic, with other alternatives for the culture of intestinal organoids. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows.
In the rapidly advancing field of organoid technology, the ability to reliably and cost-effectively culture these three-dimensional structures is paramount. Intestinal organoids, in particular, depend on the activation of the Wnt signaling pathway, a process potentiated by R-spondin proteins. However, the high cost of recombinant R-spondin-1 has driven the search for synthetic alternatives. This guide focuses on this compound, a small molecule identified as a substitute for R-spondin-1 in mouse intestinal organoid culture.[1][2][3]
Performance Comparison: this compound vs. R-spondin-1
Currently, published literature extensively documents this compound as a key small molecule R-spondin mimetic for organoid culture.[1][2] While searches for other direct small molecule R-spondin mimetics have not yielded comparable alternatives, this guide presents a detailed comparison of this compound with the gold standard, recombinant R-spondin-1 protein. We also include data on CHIR99021, a widely used small molecule Wnt pathway agonist that acts downstream of the R-spondin receptor, for a broader context of small molecule use in organoid culture.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and R-spondin-1 in mouse intestinal organoid culture.
Table 1: Optimal Concentrations and Effects on Organoid Formation
| Compound | Optimal Concentration Range | Key Effects on Organoid Formation |
| This compound | 25-50 µM | Promotes the initial formation and growth of enteroids in the absence of R-spondin-1. Concentrations below 6.25 µM fail to form buds, and concentrations above 100 µM are cytotoxic. |
| R-spondin-1 | Not Applicable (Protein) | Essential for the initiation and maintenance of Lgr5+ stem cell-derived organoids. |
| CHIR99021 | 3 µM (in combination with other factors) | A GSK3β inhibitor that activates Wnt signaling downstream. Alone, it cannot initiate primary organoid formation from crypts but can maintain secondary enteroids. |
Table 2: Impact on Organoid Growth and Morphology
| Compound | Effect on Organoid Size | Effect on Budding |
| This compound | Organoids grow at a similar rate to those cultured with R-spondin-1. | Significantly increases the number of budded organoids at concentrations of 25 µM and 50 µM. |
| R-spondin-1 | Standard for robust organoid growth. | Induces characteristic crypt-like budding structures. |
| CHIR99021 | Promotes cystic, non-budding morphology, indicative of high Wnt activation. |
Table 3: Influence on Wnt Signaling and Gene Expression
| Compound | Wnt Signaling Activation | Effect on Differentiation Markers |
| This compound | Acts as a positive regulator of Wnt signaling, but with lower efficacy than R-spondin-1. | Organoids show similar differentiation capacity to those grown with R-spondin-1, expressing markers for all epithelial lineages. However, mRNA expression levels of lineage markers are lower compared to R-spondin-1 cultured organoids. |
| R-spondin-1 | Potent activator of the Wnt/β-catenin pathway. | Gold standard for maintaining a balance of stem and differentiated cells. |
| CHIR99021 | Strong activator of Wnt signaling, independent of R-spondin. | Can lead to an over-proliferation of stem cells and inhibit differentiation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Wnt/R-spondin Signaling Pathway
References
validating the long-term stability and functionality of organoids grown with RS-246204
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RS-246204, a small molecule substitute for R-spondin-1, against traditional methods for the long-term cultivation of intestinal organoids. We present supporting experimental data, detailed protocols for functional validation, and an analysis of its impact on organoid stability and functionality.
The advent of organoid technology has revolutionized disease modeling and drug discovery. However, the high cost of recombinant proteins, particularly R-spondin-1, has been a significant barrier to large-scale and long-term studies. This compound has emerged as a cost-effective alternative, promoting the growth and maintenance of intestinal organoids. This guide evaluates its performance in sustaining the long-term stability and functionality of these complex in vitro models.
Performance Comparison: this compound vs. R-spondin-1
This compound effectively supports the formation, growth, and passaging of mouse intestinal organoids, known as enteroids.[1][2][3] While it demonstrates comparable self-renewal and differentiation capacities to the standard R-spondin-1-containing medium, there are notable differences in the resulting organoid composition and signaling pathway activation.
Quantitative Data Summary
| Parameter | This compound | R-spondin-1 (ENR Medium) | Key Observations |
| Optimal Concentration | 25-50 μM[1] | Typically 500 ng/mL | This compound is a small molecule used at micromolar concentrations. |
| Organoid Formation | Effective induction of enteroid formation from crypts.[1] | Gold standard for enteroid initiation. | This compound successfully replaces the need for R-spondin-1 in the initial stages of organoid culture. |
| Budding Efficiency | Significantly increased number of budded organoids at optimal concentrations. | High budding efficiency is characteristic. | Budding, an indicator of stem cell activity and crypt formation, is well-supported by this compound. |
| Wnt Signaling Activation | Lower efficacy in activating Wnt signaling target genes (e.g., Axin2, Sox9). | Potent activator of the Wnt/β-catenin pathway. | This difference in Wnt activation likely underlies the observed variations in cell populations. |
| Stem and Differentiated Cell Marker Expression (mRNA) | Reduced expression of stem cell marker Lgr5 and Paneth cell marker Defensin5. Increased expression of secretory cell markers Muc2 (goblet) and ChgA (enteroendocrine). | Higher Lgr5 expression, maintaining a larger stem cell pool. | Organoids cultured in this compound show a shift towards a more differentiated state compared to those in R-spondin-1. |
| Protein Expression of Lineage Markers | Similar spatial expression patterns of Ki67 (proliferation), Lysozyme (Paneth cells), Muc2 (goblet cells), ChgA (enteroendocrine cells), E-cadherin (cell adhesion), and Villin (enterocytes). | Consistent with in vivo intestinal epithelium. | Despite differences in mRNA levels, the fundamental cellular composition and organization are preserved. |
Long-Term Stability and Functionality
While this compound has been shown to support the successful passaging of intestinal organoids, comprehensive, long-term studies on genomic stability and sustained functionality are not yet available. The existing research confirms that organoids grown with this compound are functionally competent in the short term, as demonstrated by forskolin-induced swelling and epithelial-to-mesenchymal transition (EMT) assays.
It is important to note that long-term organoid culture, regardless of the specific growth factors used, can be associated with epigenetic and genetic alterations. Therefore, for any long-term studies, periodic characterization of the organoids is recommended to ensure they maintain their desired characteristics.
Alternative Cost-Effective Culture Methods
Another strategy to reduce the cost of organoid media involves the substitution of both R-spondin-1 and Noggin with small molecules. The combination of the GSK3β inhibitor CHIR99021 and the BMP inhibitor LDN193189 has been reported to support the growth of both mouse and human intestinal organoids, offering another avenue for more economical long-term culture.
Experimental Protocols and Methodologies
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of the key experimental protocols used to assess the functionality of organoids grown with this compound.
Forskolin-Induced Swelling Assay
This assay measures the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, a key indicator of intestinal epithelial cell polarity and function.
Principle: Forskolin activates adenylyl cyclase, increasing intracellular cAMP levels and opening the CFTR channel. This leads to chloride ion secretion into the organoid lumen, followed by osmotic water movement and visible swelling of the organoid.
Protocol Summary:
-
Culture intestinal organoids in a 96-well plate for 3-5 days.
-
Replace the culture medium with a Krebs-Ringer Bicarbonate (KRB) buffer and allow to equilibrate.
-
Capture baseline images (time = 0).
-
Add forskolin to a final concentration of 10 μM.
-
Acquire brightfield images at regular intervals for 80-120 minutes.
-
Quantify the change in organoid area over time using image analysis software.
A significant increase in the cross-sectional area of organoids treated with forskolin indicates proper CFTR function.
Epithelial-to-Mesenchymal Transition (EMT) Model
This assay evaluates the ability of the organoids to undergo cellular changes characteristic of EMT, a process involved in development and disease.
Principle: EMT is induced by specific growth factors, leading to changes in cell morphology, loss of epithelial markers (e.g., E-cadherin), and gain of mesenchymal markers (e.g., Vimentin, α-SMA).
Protocol Summary:
-
Culture intestinal organoids to a mature state.
-
Induce EMT by treating the organoids with a cocktail of growth factors, typically including TGF-β.
-
Monitor for morphological changes, such as the loss of a defined epithelial boundary and the appearance of spindle-shaped cells.
-
After a defined period, harvest the organoids for analysis.
-
Assess the expression of epithelial and mesenchymal markers using immunofluorescence or qRT-PCR.
Successful induction of EMT is confirmed by a decrease in E-cadherin expression and an increase in the expression of mesenchymal markers.
Visualizing the Underlying Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Conclusion
This compound presents a viable and cost-effective alternative to recombinant R-spondin-1 for the culture of mouse intestinal organoids. It successfully supports their initial growth, differentiation into various intestinal cell lineages, and maintains key physiological functions in the short term. The primary trade-off appears to be a shift in the balance between stem and differentiated cells, which may be advantageous or disadvantageous depending on the specific research application. For applications requiring large-scale screening or where cost is a major limiting factor, this compound is a compelling option. However, for studies requiring the maintenance of a high proportion of stem cells or for long-term culture where the stability of the organoid phenotype is paramount, further validation is necessary to understand the long-term consequences of its use. Researchers should carefully consider their experimental needs when choosing between this compound and traditional R-spondin-1-based media.
References
- 1. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a small molecule R-spondin-1 substitute this compound on a mouse intestinal organoid culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparison of gene expression profiles in organoids treated with RS-246204 versus R-spondin-1
In the rapidly evolving field of organoid research, the ability to generate robust and consistent three-dimensional cultures is paramount. A critical component of the culture medium for many types of organoids, particularly those derived from intestinal stem cells, is the potentiation of the Wnt signaling pathway. For years, the protein R-spondin-1 has been the gold standard for this purpose. However, the high cost of recombinant R-spondin-1 has driven the search for more economical and scalable alternatives. This has led to the identification of small molecules such as RS-246204, which has emerged as a promising substitute.[1][2][3][4][5]
This guide provides an objective comparison of the gene expression profiles in organoids treated with this compound versus the traditional R-spondin-1. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions about their organoid culture systems.
Functional Equivalence in Organoid Development
This compound is a small molecule identified through chemical library screening as a substitute for R-spondin-1 in promoting the formation and growth of intestinal organoids, also known as enteroids. Studies have shown that enteroids cultured with this compound exhibit a similar capacity for self-renewal and differentiation as those grown with R-spondin-1. Functionally, these organoids are comparable, as demonstrated by their ability to undergo forskolin-induced swelling, a key indicator of CFTR channel activity and proper ion transport.
Both R-spondin-1 and its substitute, this compound, function by activating the Lgr5-dependent signaling pathway, which is a positive modulator of Wnt signaling. This signaling cascade is crucial for the proliferation and maintenance of Lgr5-positive intestinal stem cells, the driving force behind organoid formation and growth.
Comparative Gene Expression Analysis
While this compound effectively replaces R-spondin-1 in supporting organoid growth, a closer examination of the underlying gene expression reveals some nuances. The following table summarizes the quantitative data from a study comparing mouse intestinal organoids grown in media supplemented with either R-spondin-1 (ENR media) or this compound (EN-RS246204 media). Gene expression was quantified by reverse transcription PCR (RT-PCR).
| Gene Category | Gene | Function | Relative mRNA Expression (EN-RS246204 vs. ENR) |
| Wnt Target Genes | Cd44 | Cell adhesion, migration | Lower |
| Axin2 | Negative regulator of Wnt signaling | Lower | |
| Ephb3 | Intestinal stem cell positioning | Lower | |
| Sox9 | Paneth cell differentiation, stem cell maintenance | Lower | |
| Stem Cell Marker | Lgr5 | R-spondin receptor, stem cell marker | No significant difference |
| Differentiation Markers | Vil1 (Villin) | Enterocyte marker (absorptive cells) | No significant difference |
| Muc2 (Mucin-2) | Goblet cell marker (mucus-producing cells) | No significant difference | |
| Chga (Chromogranin A) | Enteroendocrine cell marker (hormone-producing cells) | No significant difference | |
| Lyz1 (Lysozyme) | Paneth cell marker (antimicrobial peptide secretion) | No significant difference |
Data summarized from Nam et al., Oncotarget, 2018.
Notably, while the expression of the core stem cell marker Lgr5 and various differentiation markers for major intestinal cell lineages (enterocytes, goblet cells, enteroendocrine cells, and Paneth cells) showed no significant difference between the two conditions, the expression of several Wnt target genes (Cd44, Axin2, Ephb3, and Sox9) was lower in organoids treated with this compound compared to those treated with R-spondin-1. This suggests that while this compound effectively maintains the stem cell pool and permits differentiation, it may modulate the Wnt signaling pathway with a different potency or through a slightly different mechanism than R-spondin-1, resulting in a lower transcriptional output of these specific target genes.
Signaling Pathway and Experimental Workflow
The potentiation of the Wnt signaling pathway by R-spondins is a well-established mechanism. R-spondins bind to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4, 5, or 6. This binding leads to the clearance of the transmembrane E3 ubiquitin ligases ZNRF3 and RNF43, which are negative regulators of the Wnt receptor Frizzled (FZD). The removal of ZNRF3/RNF43 allows for the stabilization of the FZD-LRP5/6 co-receptor complex, leading to the accumulation of β-catenin and the subsequent transcription of Wnt target genes. This compound is believed to act as an agonist of this pathway, mimicking the function of R-spondin-1.
The general workflow for comparing the effects of this compound and R-spondin-1 on organoid gene expression is outlined below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Mouse Intestinal Organoid Culture
-
Crypt Isolation: Small intestines were harvested from C57BL/6 mice. The tissue was opened longitudinally, washed with cold PBS, and cut into small pieces. The tissue fragments were then incubated in a chelating solution (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking to release the crypts from the surrounding tissue.
-
Organoid Seeding: The isolated crypts were suspended in Matrigel and seeded in 24-well plates. After polymerization of the Matrigel, culture medium was added.
-
Culture Media:
-
ENR Medium (Control): Advanced DMEM/F12 supplemented with Epidermal Growth Factor (EGF), Noggin, and R-spondin-1.
-
EN-RS246204 Medium (Experimental): Advanced DMEM/F12 supplemented with EGF, Noggin, and this compound (typically at concentrations of 25-50 µM).
-
-
Maintenance: The culture medium was changed every 2-3 days. Organoids were passaged every 7-10 days by mechanical disruption and reseeding in fresh Matrigel.
RNA Extraction and RT-PCR
-
Harvesting Organoids: Organoids were recovered from the Matrigel by incubation with a cell recovery solution.
-
RNA Isolation: Total RNA was extracted from the harvested organoids using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative RT-PCR (qRT-PCR): The relative expression levels of target genes were quantified by qRT-PCR using gene-specific primers and a suitable fluorescent dye (e.g., SYBR Green). The expression levels were normalized to a housekeeping gene (e.g., Gapdh).
Conclusion
This compound serves as a viable and cost-effective substitute for R-spondin-1 in the culture of intestinal organoids. It successfully supports the growth, self-renewal, and differentiation of these complex in vitro models. While the overall functional and cellular composition of the resulting organoids appears to be highly similar, researchers should be aware of the observed differences in the expression levels of certain Wnt target genes. For studies where the precise regulation of the Wnt pathway is a critical variable, it may be prudent to validate key findings in both R-spondin-1 and this compound-based culture systems. For many applications, including high-throughput drug screening and disease modeling, the use of this compound can significantly reduce the economic barrier to large-scale organoid production without compromising the fundamental biological characteristics of the model.
References
side-by-side comparison of different R-spondin substitutes for intestinal organoids
A comprehensive side-by-side comparison of R-spondin substitutes is crucial for researchers in the fields of regenerative medicine, disease modeling, and drug development who rely on intestinal organoid cultures. R-spondin is a critical component of the organoid culture medium, potentiating Wnt/β-catenin signaling, which is essential for the proliferation and maintenance of intestinal stem cells. However, the high cost of recombinant R-spondin-1 has driven the exploration of more cost-effective alternatives. This guide provides an objective comparison of various R-spondin substitutes, supported by experimental data, to aid researchers in selecting the most suitable option for their specific needs.
The Role of R-spondin in Intestinal Organoid Culture
Intestinal organoids are three-dimensional structures grown in vitro that mimic the architecture and function of the intestinal epithelium.[1] Their growth and self-renewal are dependent on a culture medium that recapitulates the in vivo stem cell niche.[2] A key signaling pathway in this process is the Wnt pathway, which is essential for intestinal crypt formation and the maintenance of Lgr5+ intestinal stem cells.[3][4]
R-spondin proteins (RSPO1-4) are secreted agonists that significantly amplify the Wnt/β-catenin signaling cascade. They achieve this by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGR4/5/6), which in turn sequester the E3 ubiquitin ligases RNF43 and ZNRF3. This prevents the degradation of the Wnt co-receptors Frizzled (FZD) and LRP5/6, leading to a more robust and sustained Wnt signal upon Wnt ligand binding. This amplified signaling is critical for the proliferation of intestinal stem cells and the budding of crypt-like structures in organoids.
Side-by-Side Comparison of R-spondin Substitutes
Several alternatives to purified recombinant R-spondin-1 have been developed and are used in intestinal organoid culture. The main substitutes include other recombinant R-spondin family members, conditioned media from R-spondin-producing cell lines, and small molecule agonists. Each of these alternatives has its own set of advantages and disadvantages in terms of cost, consistency, and biological activity.
Recombinant R-spondin Analogs (e.g., R-spondin 3)
Other members of the R-spondin family can also be used to support intestinal organoid growth. Notably, R-spondin 3 (RSPO3) has been shown to be a more potent activator of the Wnt/β-catenin pathway than R-spondin 1 (RSPO1).
Quantitative Performance Data:
| Feature | Recombinant R-spondin-1 | Recombinant R-spondin-3 |
| Potency (Wnt Reporter Assay) | EC50: ~70.8 ng/mL | EC50: ~0.36 ng/mL (~200-fold more potent than RSPO1) |
| Organoid Growth Support | Standard for organoid culture | More potent at limiting concentrations (EC50: 6.4 ng/mL vs 74.4 ng/mL for RSPO1) |
| Gene Expression | Upregulates Wnt target genes | More active in upregulating Wnt target and stem cell genes |
R-spondin-1 Conditioned Media
A widely used and more economical alternative to purified recombinant protein is conditioned medium (CM) from a cell line engineered to overexpress R-spondin-1. This approach significantly reduces the cost of organoid culture. However, it introduces potential variability between batches and labs.
Quantitative Performance Data:
| Feature | Recombinant R-spondin-1 | R-spondin-1 Conditioned Media |
| Cost | High | Low |
| Consistency | High lot-to-lot consistency | Potential for batch-to-batch variability |
| Organoid Growth | Robust and reproducible growth | Supports robust organoid growth, comparable to recombinant protein |
| Purity | High | Contains other secreted factors from the producer cell line |
Small Molecule R-spondin Substitutes
Small molecules that can functionally replace R-spondin offer the advantages of high purity, lot-to-lot consistency, and cost-effectiveness. One such molecule is RS-246204, a 2-substituted purine. Another approach is to use a combination of small molecules that target downstream components of the Wnt pathway, such as the GSK3β inhibitor CHIR99021, often in combination with a TGF-β/BMP inhibitor to also replace Noggin.
Quantitative Performance Data:
| Feature | Recombinant R-spondin-1 | This compound | CHIR99021 (+/- BMP inhibitor) |
| Mechanism | Potentiates Wnt signaling via LGR5 | Potentiates Wnt-independent signals, requires Wnt activator | Directly activates Wnt signaling by inhibiting GSK3β |
| Organoid Formation | High efficiency | Effective at 25-50 µM, promotes initial formation and growth | Can replace R-spondin and Noggin to support organoid growth |
| Differentiation | Maintains stem cell population | May lead to increased expression of some differentiation markers (e.g., Muc2, ChgA) compared to RSPO1 | Can alter organoid morphology to a more cystic phenotype |
| Cost | High | Potentially low | Low |
| Consistency | High | High | High |
Experimental Protocols
Protocol 1: Generation of R-spondin-1 Conditioned Medium
This protocol is adapted from established methods for producing R-spondin-1 conditioned medium from a stable 293T cell line expressing a tagged R-spondin-1 fusion protein.
Materials:
-
293T-HA-Rspo1-Fc stable cell line
-
Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Zeocin)
-
Conditioning Medium: DMEM, 1% Penicillin-Streptomycin
-
T75 flasks
-
Centrifuge
-
0.22 µm filter unit
Procedure:
-
Culture the 293T-HA-Rspo1-Fc cells in T75 flasks with Growth Medium.
-
When the cells reach 80-90% confluency, aspirate the Growth Medium and wash the cells with PBS.
-
Add 20 mL of Conditioning Medium to each T75 flask.
-
Incubate the cells for 7 days.
-
Harvest the conditioned medium and centrifuge at 1,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Aliquot the conditioned medium and store at -80°C. The activity of each batch should be tested and quantified.
Protocol 2: Intestinal Organoid Culture with this compound
This protocol describes the use of the small molecule this compound as a substitute for R-spondin-1 in mouse intestinal organoid culture.
Materials:
-
Isolated intestinal crypts
-
Matrigel
-
Basal Culture Medium: Advanced DMEM/F12 supplemented with GlutaMAX, HEPES, and Penicillin-Streptomycin.
-
Growth Factors: EGF (50 ng/mL), Noggin (100 ng/mL)
-
This compound (stock solution in DMSO)
-
24-well plates
Procedure:
-
Prepare the organoid culture medium by adding EGF and Noggin to the Basal Culture Medium.
-
Add this compound to the medium at a final concentration of 25-50 µM.
-
Resuspend isolated intestinal crypts in Matrigel on ice.
-
Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
-
Polymerize the Matrigel at 37°C for 10-15 minutes.
-
Gently add 500 µL of the complete culture medium containing this compound to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
Visualizations
Signaling Pathway
Caption: Wnt/R-spondin signaling pathway in intestinal stem cells.
Experimental Workflow
Caption: Workflow for comparing R-spondin substitutes in organoid culture.
References
Validating the Interaction of RS-246204 with the Wnt Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-246204, a small molecule substitute for R-spondin-1, with other established modulators of the Wnt signaling pathway. The following sections detail the mechanism of action of these compounds, present available quantitative data on their performance, and provide detailed protocols for key validation experiments.
Introduction to Wnt Signaling and this compound
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in various diseases, including cancer. A key mechanism of Wnt pathway activation involves the stabilization of β-catenin, which then translocates to the nucleus and activates target gene transcription through TCF/LEF transcription factors. R-spondins are potent potentiators of Wnt signaling. This compound has been identified as a small molecule that can substitute for R-spondin-1 in promoting the growth of intestinal organoids, indicating its role as a Wnt pathway activator.[1][2] However, studies have shown that it is less efficacious in activating Wnt signaling compared to R-spondin-1.[1]
Comparative Analysis of Wnt Pathway Modulators
To objectively evaluate the performance of this compound, this guide compares it with a well-characterized Wnt pathway activator, CHIR99021, and a common inhibitor, IWR-1.
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) | Key Application |
| This compound | R-spondin/Lgr5 signaling axis (surrogate) | Acts as a substitute for R-spondin-1, promoting Wnt signaling and intestinal stem cell proliferation. The precise molecular target is not fully elucidated. | Data not available. Described as less potent than R-spondin-1. | Intestinal organoid culture, regenerative medicine research. |
| CHIR99021 | GSK3α/β | A potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), leading to the stabilization of β-catenin and robust activation of the Wnt pathway. | GSK3β IC50 = 6.7 nM; GSK3α IC50 = 10 nM | Stem cell maintenance and differentiation, functional studies of Wnt pathway activation. |
| IWR-1 | Axin stabilization | Stabilizes the β-catenin destruction complex by binding to Axin, promoting β-catenin degradation and inhibiting Wnt signaling. | IC50 = 180 nM (in L-cells expressing Wnt3a) | Inhibition of Wnt-driven processes, cancer research. |
Experimental Validation Protocols
Validating the interaction of compounds like this compound with the Wnt signaling pathway is crucial. The following are detailed protocols for key experiments.
TCF/LEF Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.
Objective: To measure the ability of a compound to activate or inhibit Wnt signaling by quantifying the expression of a luciferase reporter gene driven by a TCF/LEF responsive element.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Test compounds (this compound, CHIR99021, IWR-1) and controls (e.g., Wnt3a conditioned media)
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment:
-
For activators (this compound, CHIR99021): Replace the medium with fresh medium containing serial dilutions of the compounds. Include a vehicle control (e.g., DMSO).
-
For inhibitors (IWR-1): Pre-incubate the cells with serial dilutions of the inhibitor for 1-2 hours, then add a Wnt pathway activator (e.g., Wnt3a conditioned media or a fixed concentration of CHIR99021).
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the fold change in luciferase activity relative to the vehicle control. For inhibitors, calculate the percentage of inhibition relative to the activator-only control.
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This method quantifies the mRNA expression levels of known Wnt target genes to confirm pathway modulation.
Objective: To measure the change in expression of Wnt target genes (e.g., AXIN2, LGR5, c-MYC) in response to compound treatment.
Materials:
-
Intestinal organoids or a relevant cell line
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (AXIN2, LGR5, c-MYC) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR instrument
Protocol:
-
Cell/Organoid Culture and Treatment: Culture cells or organoids and treat with the desired concentrations of this compound or other modulators for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells or organoids and extract total RNA using a suitable kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and each gene, including a no-template control. The reaction mixture should contain SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Western Blotting for β-catenin
This technique is used to assess the protein levels of total and active (non-phosphorylated) β-catenin, a key indicator of Wnt pathway activation.
Objective: To detect changes in the levels and phosphorylation status of β-catenin following treatment with Wnt modulators.
Materials:
-
Cells or organoids treated with compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total β-catenin, active β-catenin (non-phospho Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells or organoids in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagents.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control.
Visualizing the Wnt Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the canonical Wnt signaling pathway and a typical experimental workflow for validating a Wnt pathway modulator.
References
A Cost-Benefit Analysis of RS-246204 Versus Other R-spondin Agonists in Research Applications
For researchers, scientists, and drug development professionals, the activation of the Wnt/β-catenin signaling pathway is crucial for various applications, including organoid culture and regenerative medicine. R-spondin (RSPO) proteins are potent potentiators of this pathway, but their high cost can be a significant barrier. This guide provides a comprehensive cost-benefit analysis of the small molecule RS-246204 compared to recombinant R-spondin proteins (RSPO1, RSPO2, RSPO3, and RSPO4) and another small molecule agonist, WAY-262611.
This comparison guide synthesizes available data on the cost, efficacy, and application of these agonists to aid researchers in making informed decisions for their experimental needs. All quantitative data is summarized in clear tables, and detailed experimental methodologies for key cited experiments are provided.
Executive Summary
Recombinant R-spondin proteins are highly effective in potentiating Wnt/β-catenin signaling and are considered the gold standard for applications like intestinal organoid culture. However, their production and purification result in high costs, limiting their use in large-scale experiments. The small molecule this compound has emerged as a cost-effective substitute for R-spondin-1 in specific applications, particularly in the culture of mouse intestinal organoids. While it may exhibit lower potency compared to recombinant proteins, its significantly lower cost presents a substantial advantage for high-throughput screening and routine cell culture. Other R-spondin proteins (RSPO2, RSPO3, RSPO4) show varying potencies, with RSPO2 and RSPO3 generally being more potent than RSPO1, while RSPO4 is the least active. WAY-262611, another small molecule, acts as a Wnt/β-catenin agonist by inhibiting Dkk1.
Cost Comparison of R-spondin Agonists
The following table provides a comparative overview of the approximate costs for this compound and various recombinant R-spondin proteins. Prices are based on currently available information from various suppliers and may vary.
| Agonist | Supplier | Catalog Number | Quantity | Price (USD) | Price per mg/µg |
| Small Molecules | |||||
| This compound | Tocris | 8853/50 | 50 mg | €796.00 (~$860) | ~$17.20/mg |
| WAY-262611 | TheKaneShop | N/A | 100 mg | $120.00 | $1.20/mg |
| Recombinant Proteins | |||||
| Human R-Spondin 1 | R&D Systems | 4645-RS-025 | 25 µg | ~$670.00 | ~$26,800/mg |
| Human R-Spondin 1 | R&D Systems | 4645RS250 | 250 µg | $2,030.00 | $8,120/mg |
| Human R-Spondin 2 | R&D Systems | 3266-RS-025 | 25 µg | $400.00 | $16,000/mg |
| Human R-Spondin 3 | PeproTech | 120-44 | 20 µg | $224.00 | $11,200/mg |
| Human R-Spondin 3 | Qkine | Qk032 | 25 µg | £175.00 (~$220) | ~$8,800/mg |
| Human R-Spondin 4 | R&D Systems | 4575-RS-025 | 25 µg | $606.16 | $24,246.40/mg |
| Mouse R-Spondin 4 | R&D Systems | 4106-RS-025 | 25 µg | Not specified | Not specified |
| Human R-Spondin 4 | MyBioSource | MBS1482872 | 20 µg | $850.00 | $42,500/mg |
Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.
Performance and Efficacy Comparison
The efficacy of R-spondin agonists is typically assessed by their ability to potentiate Wnt/β-catenin signaling, often measured using a TCF/LEF luciferase reporter assay or by observing their effects on stem cell proliferation and differentiation in organoid cultures.
Recombinant R-spondin Proteins (RSPO1-4)
Studies have shown that the four R-spondin proteins exhibit differential activities in potentiating Wnt/β-catenin signaling.[1][2]
-
Potency: The general rank order of potency is RSPO3 > RSPO2 > RSPO1 > RSPO4.[1] RSPO2 and RSPO3 are more potent than RSPO1, particularly at lower concentrations, while RSPO4 is the least active.[2]
-
Mechanism: All four RSPO proteins act as secreted agonists of the Wnt/β-catenin signaling pathway. They function by binding to LGR4/5/6 receptors, which in turn sequester the E3 ubiquitin ligases ZNRF3 and RNF43, leading to increased levels of Wnt receptors on the cell surface.[1]
-
Application: They are widely used for the robust growth and maintenance of various organoid types, including intestinal, liver, and pancreatic organoids.
This compound (Small Molecule)
This compound was identified from a chemical library screen as a substitute for R-spondin-1 in mouse intestinal organoid culture.
-
Efficacy: In mouse intestinal enteroid culture, this compound can initiate and sustain the growth of organoids in the absence of recombinant R-spondin-1. However, it shows less efficacy in activating Wnt signaling compared to R-spondin-1. Enteroids grown with this compound show reduced expression of the stem cell marker Lgr5 and increased expression of differentiation markers compared to those grown with R-spondin-1.
-
Cost-Effectiveness: The primary advantage of this compound is its significantly lower cost compared to recombinant R-spondin proteins, making it a practical alternative for large-scale drug screening and routine culture.
-
Specificity: It is important to note that this compound was effective for mouse small intestinal organoids but failed to support the growth of colonoids.
WAY-262611 (Small Molecule)
WAY-262611 is a Wnt/β-catenin signaling agonist that acts by inhibiting Dickkopf-1 (DKK1), a negative regulator of the Wnt pathway.
-
Mechanism: By inhibiting DKK1, WAY-262611 prevents the DKK1-mediated internalization of the Wnt co-receptor LRP6, thereby enhancing Wnt signaling.
-
Application: It has been shown to increase bone formation rate and has been used in studies investigating the role of Wnt signaling in various contexts, including cancer research.
-
Comparative Data: Direct comparative studies of WAY-262611 against this compound and the full panel of R-spondin proteins in organoid culture are limited.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for comparing R-spondin agonists.
Caption: Wnt/β-catenin signaling pathway with points of action for R-spondin agonists.
Caption: Experimental workflow for comparing the efficacy of different R-spondin agonists.
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the activation of the canonical Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a TCF/LEF-firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment with Agonists:
-
24 hours post-transfection, the medium is replaced with serum-free medium containing a low concentration of Wnt3a (e.g., 10 ng/mL) to provide a basal Wnt signal.
-
Serial dilutions of the R-spondin agonists (this compound, RSPO1, RSPO2, RSPO3, RSPO4, WAY-262611) are added to the wells. A negative control group receives only the Wnt3a-containing medium.
-
-
Luciferase Measurement:
-
After 24-48 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of luciferase activity is calculated relative to the control group (Wnt3a only).
-
Dose-response curves are generated, and the EC50 (half-maximal effective concentration) for each agonist is determined.
-
Mouse Intestinal Organoid Culture Assay
This assay assesses the ability of R-spondin agonists to support the growth and self-renewal of intestinal stem cells.
-
Crypt Isolation:
-
The small intestine is harvested from a mouse and washed with cold PBS.
-
The tissue is cut into small pieces and incubated in a chelating solution (e.g., 2 mM EDTA in PBS) on ice to release the crypts.
-
The crypt suspension is filtered and centrifuged to pellet the isolated crypts.
-
-
Organoid Seeding:
-
The isolated crypts are resuspended in Matrigel on ice.
-
50 µL of the crypt/Matrigel suspension is plated in the center of each well of a pre-warmed 24-well plate.
-
The plate is incubated at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
-
Culture and Treatment:
-
A complete culture medium (e.g., Advanced DMEM/F12 supplemented with EGF, Noggin, and B27) is added to each well.
-
The different R-spondin agonists are added to the culture medium at various concentrations. For this compound, effective concentrations are typically between 25 and 50 µM. For recombinant R-spondins, concentrations can range from 100 to 500 ng/mL.
-
The medium is changed every 2-3 days.
-
-
Analysis of Organoid Growth:
-
Formation Efficiency: The number of developing organoids is counted after 3-4 days of culture.
-
Morphology and Size: The size and budding capacity of the organoids are monitored and imaged daily.
-
Gene Expression Analysis: After 7-10 days, organoids are harvested, and RNA is extracted. Quantitative RT-PCR is performed to analyze the expression of stem cell markers (e.g., Lgr5, Olfm4) and differentiation markers (e.g., Muc2 for goblet cells, ChgA for enteroendocrine cells).
-
Conclusion and Recommendations
The choice of an R-spondin agonist ultimately depends on the specific experimental needs and budgetary constraints.
-
For large-scale applications such as high-throughput screening or routine maintenance of established mouse intestinal organoid lines, this compound offers a highly cost-effective alternative to recombinant R-spondin-1. While its potency may be lower, its affordability allows for its use in extensive experimental setups.
-
For experiments requiring maximal Wnt potentiation and for the culture of a broader range of organoid types, recombinant R-spondin proteins, particularly RSPO2 and RSPO3, are the more potent options. The higher cost must be weighed against the need for robust and reproducible results.
-
WAY-262611 provides an alternative mechanism for activating Wnt/β-catenin signaling by targeting DKK1. Its utility in organoid culture relative to R-spondin mimetics requires further investigation.
Researchers should carefully consider the trade-off between cost and efficacy when selecting an R-spondin agonist. For initial studies or when optimizing culture conditions, the use of a more potent recombinant R-spondin may be beneficial. Once protocols are established, transitioning to a more cost-effective alternative like this compound for larger-scale experiments can be a viable strategy. Further comparative studies are needed to fully elucidate the relative benefits of different small molecule R-spondin mimetics across various research applications.
References
Safety Operating Guide
Navigating the Proper Disposal of RS-246204: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of laboratory reagents is a critical component of ensuring a safe research environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of the novel small molecule, RS-246204.
Key Characteristics of this compound for Disposal Consideration
To ensure proper handling, it's important to consider the known attributes of this compound.
| Characteristic | Description | Implication for Disposal |
| Chemical Nature | Small molecule, heterocyclic compound. | Should be treated as chemical waste, not biological waste. |
| Physical Form | Typically a solid powder, but used in solution (e.g., dissolved in DMSO). | Both solid and liquid waste streams need to be managed. |
| Biological Activity | R-spondin-1 substitute, active in biological systems. | Although not classified as a biohazard, its biological activity warrants caution. |
| Toxicity Profile | The full toxicological profile is not widely documented. | Assume the compound is hazardous in the absence of complete data.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound in both solid and liquid forms.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles
-
A lab coat[2]
-
2. Handling Solid this compound Waste:
-
Containment: Collect any unused or expired solid this compound powder in a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Waste Stream: This container should be designated for solid chemical waste.
3. Handling Liquid this compound Waste:
-
Collection: Collect all solutions containing this compound (e.g., stock solutions, experimental media) in a dedicated, leak-proof, and chemically compatible container with a secure cap.
-
Do Not Dispose Down the Drain: Under no circumstances should solutions containing this compound be poured down the sink.
-
Labeling: Clearly label the liquid waste container as "Hazardous Waste" and list all components, including the solvent (e.g., "this compound in DMSO").
-
Waste Stream: This container should be designated for liquid chemical waste.
4. Contaminated Labware and Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated.
-
Solid Contaminated Waste: Dispose of these items in the designated solid hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
5. Storage of Waste:
-
Store all hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Do not mix incompatible waste streams.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all available information about the waste, including the chemical name and any known solvents.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Logistical Information for Handling RS-246204
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling RS-246204 in solid form or in solution.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile gloves | |
| Eye Protection | Safety glasses with side shields or goggles | |
| Body Protection | Laboratory coat | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Chemical and Physical Properties
| Property | Value | Source |
| Appearance | Solid (White to light yellow) | [1] |
| Molecular Formula | C₁₆H₁₃N₅O₂S | [1] |
| Molecular Weight | 339.37 | [1] |
| Solubility | Soluble in DMSO | [1][2] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and to ensure laboratory safety.
| Condition | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 2 years | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 year |
Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Experimental Protocols
This compound is commonly used in cell culture, particularly for the maintenance and differentiation of organoids.
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 3.39 mg of this compound in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Working Solution Preparation and Use in Cell Culture
-
Working concentrations for intestinal organoid culture are typically in the range of 25-50 µM.
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
Add the working solution to the cell culture as required by the experimental protocol.
Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed chemical waste container.
-
Liquid Waste: Unused solutions and contaminated cell culture media should be collected in a designated, sealed, and properly labeled chemical waste container. Do not pour down the drain.
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
